Buntanetap Tartrate
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Propiedades
Número CAS |
865795-23-9 |
|---|---|
Fórmula molecular |
C24H29N3O8 |
Peso molecular |
487.5 g/mol |
Nombre IUPAC |
[(3aS,8bR)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-phenylcarbamate;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C20H23N3O2.C4H6O6/c1-20-11-12-22(2)18(20)23(3)17-10-9-15(13-16(17)20)25-19(24)21-14-7-5-4-6-8-14;5-1(3(7)8)2(6)4(9)10/h4-10,13,18H,11-12H2,1-3H3,(H,21,24);1-2,5-6H,(H,7,8)(H,9,10)/t18-,20+;1-,2-/m01/s1 |
Clave InChI |
XKKPTCVQEJZDGT-WXJUTALTSA-N |
SMILES isomérico |
C[C@]12CCN([C@H]1N(C3=C2C=C(C=C3)OC(=O)NC4=CC=CC=C4)C)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
SMILES canónico |
CC12CCN(C1N(C3=C2C=C(C=C3)OC(=O)NC4=CC=CC=C4)C)C.C(C(C(=O)O)O)(C(=O)O)O |
Origen del producto |
United States |
Foundational & Exploratory
Buntanetap Tartrate: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Buntanetap Tartrate, formerly known as Posiphen or ANVS401, is an investigational small molecule therapeutic with a novel mechanism of action for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.[1][2][3] Discovered at the National Institutes of Aging, this orally bioavailable compound is the chirally pure positive (+) enantiomer of phenserine.[4][5][6] Unlike its parent compound, Buntanetap does not inhibit acetylcholinesterase, a common target for symptomatic Alzheimer's treatments.[5][6][7] Instead, it functions as a translational inhibitor of multiple neurotoxic proteins. This guide provides a detailed overview of the discovery, proposed synthesis pathway, and the molecular mechanism of action of Buntanetap, supplemented with available quantitative data from preclinical and clinical studies.
Discovery and Background
This compound originated from the intramural research program at the US National Institute on Aging (NIA).[8] It was developed as the chirally pure (+) enantiomer of phenserine, a compound previously investigated for its acetylcholinesterase inhibitory activity.[6][7] A key distinction of Buntanetap is its lack of significant acetylcholinesterase inhibition, which shifts its therapeutic focus from symptomatic treatment to a disease-modifying approach by targeting the root cause of neurotoxicity.[5][6][7] The drug is being developed by Annovis Bio, Inc. for several neurodegenerative conditions, including Alzheimer's Disease (AD) and Parkinson's Disease (PD).[1][9][10] In July 2024, Annovis Bio received FDA approval to transition to a new, more stable crystalline form of buntanetap for future clinical trials, along with a provisional patent for its manufacturing process.[11]
Synthesis Pathway
Buntanetap is an orally bioavailable small molecule derived from a biochemical synthetic pathway.[4] While detailed, proprietary synthesis protocols are not fully public, published information provides a general method for the preparation of a specific crystalline form (Form A, Anhydrate).
Experimental Protocol: Synthesis of this compound (Form A, Anhydrate)
The following protocol describes a method for preparing a specific crystalline form of this compound:
-
Dissolution: Dissolve the Buntanetap base in ethanol (3.5 mL per gram of base).
-
Heating: Heat the resulting solution to a temperature between 35°C and 50°C.
-
Tartaric Acid Addition: Prepare a separate solution of D-tartaric acid (1.0 equivalent) in a mixture of ethanol (3.5 mL/g) and purified water (0.3 mL/g). Add this solution to the heated Buntanetap base solution.
-
Stirring: Stir the combined solution for 30 minutes at 35–50°C.
-
Precipitation: Add methyl t-butyl ether (MTBE) (12 mL per gram of initial base) to the solution to induce precipitation of the tartrate salt.
-
Isolation and Drying: The resulting crystalline solid (Form A) is then isolated and dried.[12]
Note: This protocol is for a specific polymorphic form. The synthesis of the initial Buntanetap base is a multi-step process not detailed in the available public literature.
Mechanism of Action
Buntanetap employs a unique mechanism that precedes the formation of toxic protein aggregates. It acts as a translational inhibitor, selectively reducing the synthesis of multiple neurotoxic proteins implicated in the pathology of various neurodegenerative diseases.[2][3][13]
Target: The Iron-Responsive Element (IRE)
The primary target of Buntanetap is an atypical iron-responsive element (IRE) located in the 5'-untranslated region (5'-UTR) of the messenger RNA (mRNA) of several neurotoxic proteins.[3][13][14] This conserved stem-loop structure is found in the mRNA of proteins including:
Molecular Action: Stabilization of the IRP1-IRE Complex
In conditions of high intracellular iron, which is often observed in aging and neurodegenerative diseases, the Iron Regulatory Protein 1 (IRP1) detaches from the IRE.[3][13][14] This release allows the mRNA to bind to ribosomes, initiating the translation and synthesis of the neurotoxic protein.
Buntanetap intervenes by binding to and strengthening the IRP1-IRE complex.[3][4] This stabilization prevents the mRNA from associating with the ribosome, thereby inhibiting the translation process.[3][13] By reducing the rate of synthesis of these key proteins, Buntanetap effectively lowers their overall levels, which in turn is hypothesized to decrease the formation of toxic oligomers and plaques, restore axonal transport, reduce neuroinflammation, and ultimately protect nerve cells from degeneration.[1][3][11]
Below is a diagram illustrating the signaling pathway of Buntanetap's mechanism of action.
Quantitative Data
The following tables summarize key quantitative data from preclinical and clinical studies of Buntanetap.
Table 1: Preclinical Efficacy in Mouse Models
| Model | Treatment | Effect | % Reduction vs. Control | Reference |
| APP/PS1 Mouse | Posiphen | Hippocampal APP | ~40-50% | [7] |
| APP/PS1 Mouse | Posiphen | Hippocampal CTFα | ~40-50% | [7] |
| APP/PS1 Mouse | Posiphen | Hippocampal CTFβ | ~40-50% | [7] |
| APP/PS1 Mouse | Posiphen | Hippocampal Aβ42 | 68% | [7] |
Table 2: Pharmacokinetics of Buntanetap Crystalline Forms in Mice
| Parameter | Form A (Anhydrate) | Form B | Reference |
| Cmax (ng/mL) | 939 ± 445 | 828 ± 192 | [12] |
| Tmax (h) | 0.5 | 0.25 | [12] |
| AUC0-last (ng·h/mL) | 1707 | 1186 | [12] |
| T1/2 (h) | 0.56 | 0.97 | [12] |
Table 3: Clinical Trial Data - Alzheimer's Disease (Phase 2/3)
| Patient Group | Dose | Endpoint | Improvement vs. Placebo | P-value | Reference |
| Early AD | 7.5 mg | ADAS-Cog11 | 2.19 points | 0.013 | [15] |
| Early AD | 15 mg | ADAS-Cog11 | 2.79 points | 0.001 | [15] |
| Early AD | 30 mg | ADAS-Cog11 | 3.32 points | <0.001 | [15] |
Table 4: Clinical Trial Biomarker Data - Alzheimer's Disease (Phase 2/3)
| Biomarker Category | Specific Marker | Effect of Buntanetap | Reference |
| Neurotoxic Proteins (CSF) | sAPPα, sAPPβ | Reduction | [6] |
| Neurotoxic Proteins (CSF) | Total Tau, Phospho-Tau | Reduction | [6][15] |
| Neurodegeneration | Neurofilament Light Chain (NFL) | Decreased Levels | [16] |
| Inflammation | IL-5, IL-6, S100A12, IFN-γ, IGF1R | Reduction | [16][17] |
| Inflammation (CSF) | YKL-40, Complement C3, MCP-1 | Reduction | [6] |
Experimental Methodologies
Stable Isotope Labeling Kinetics (SILK™)
To assess the pharmacodynamic effects of Buntanetap on the translation of APP mRNA, the Stable Isotope Labeling Kinetics (SILK) technique was employed in a clinical study.[1][8]
-
Protocol Overview:
-
Patients receive a continuous infusion of 13C6-leucine, a stable, non-radioactive labeled amino acid.
-
This labeled leucine is incorporated into newly synthesized proteins, including Aβ40, in the brain.[8]
-
Cerebrospinal fluid (CSF) is collected over a 36-hour period to accommodate the full cycle of APP synthesis, processing, and degradation.[1]
-
The ratio of 13C6-leucine-labeled Aβ to unlabeled Aβ in the CSF is measured over time using mass spectrometry.
-
The fractional synthesis rate (FSR) is calculated as the rate of change of this ratio, normalized to the plasma concentration of labeled leucine.[8]
-
This methodology allows for a direct measurement of protein synthesis rates in the central nervous system, providing evidence for Buntanetap's proposed mechanism as a translational inhibitor.[1]
Western Blot for Protein Quantification
To determine the effect of Buntanetap on protein levels in preclinical models, standard Western blot analysis is used.
-
Protocol Overview:
-
Brain tissue (e.g., hippocampus) is harvested from treated and control animals.
-
Proteins are extracted and separated by size using SDS-PAGE.
-
Separated proteins are transferred to a membrane.
-
The membrane is incubated with primary antibodies specific to the target proteins (e.g., APP, Aβ, α-synuclein).
-
A secondary antibody conjugated to an enzyme is used for detection.
-
The resulting bands are visualized and quantified to compare protein levels between treated and untreated groups.
-
This workflow provides quantitative data on the reduction of specific neurotoxic proteins following Buntanetap administration.
Conclusion
This compound represents a promising therapeutic candidate that addresses neurodegenerative diseases through a novel mechanism of action. By inhibiting the translation of multiple neurotoxic proteins at their source, it has the potential to be a disease-modifying agent for both Alzheimer's and Parkinson's diseases. The data from preclinical and clinical studies support its proposed mechanism and demonstrate a favorable safety profile and preliminary efficacy.[18] Ongoing and future pivotal trials will be crucial in further elucidating its therapeutic potential.[19]
References
- 1. Annovis Announces Publication That Supports Understanding of Buntanetapâs Mechanism of Action in Humans [annovisbio.com]
- 2. What is Buntanetap used for? [synapse.patsnap.com]
- 3. Our Science [annovisbio.com]
- 4. Buntanetap, a Novel Translational Inhibitor of Multiple Neurotoxic Proteins, Proves to Be Safe and Promising in Both Alzheimer’s and Parkinson’s Patients | springermedizin.de [springermedizin.de]
- 5. Posiphen Reduces the Levels of Huntingtin Protein through Translation Suppression | MDPI [mdpi.com]
- 6. Buntanetap | ALZFORUM [alzforum.org]
- 7. Translational inhibition of APP by Posiphen: Efficacy, pharmacodynamics, and pharmacokinetics in the APP/PS1 mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Annovis Bio Announces FDA Authorization to Proceed with Phase 2/3 Trial for Buntanetap in Alzheimer's Disease [prnewswire.com]
- 10. This compound by Annovis Bio for Alzheimer's Disease: Likelihood of Approval [pharmaceutical-technology.com]
- 11. firstwordpharma.com [firstwordpharma.com]
- 12. Pharmacokinetics of Novel Crystalline Buntanetap in Mice, Dogs, and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. alzdiscovery.org [alzdiscovery.org]
- 15. neurologylive.com [neurologylive.com]
- 16. Annovis Announces Novel Biomarker Data in Alzheimerâs Patients Supporting Buntanetapâs Potential as a Disease-Modifying Treatment [annovisbio.com]
- 17. investing.com [investing.com]
- 18. Buntanetap, a Novel Translational Inhibitor of Multiple Neurotoxic Proteins, Proves to Be Safe and Promising in Both Alzheimer's and Parkinson's Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
Buntanetap Tartrate: A Comprehensive Technical Guide to its Biological Targets and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Buntanetap Tartrate (formerly known as Posiphen or ANVS401) is an orally bioavailable small molecule investigational drug that represents a novel therapeutic approach for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its unique mechanism of action involves the translational inhibition of multiple neurotoxic proteins implicated in the pathology of these conditions. This technical guide provides an in-depth overview of the known biological targets of Buntanetap, its molecular mechanism, and the experimental evidence supporting its mode of action.
Core Mechanism of Action: Translational Inhibition of Neurotoxic Proteins
Buntanetap functions as a translational inhibitor of neurotoxic aggregating proteins (TINAPs).[1] It selectively targets the messenger RNA (mRNA) of several key proteins involved in neurodegeneration, preventing their synthesis. This is achieved by modulating the interaction between an iron-responsive element (IRE) present in the 5'-untranslated region (5'-UTR) of these target mRNAs and the Iron Regulatory Protein 1 (IRP1).[2][3][4]
In pathological conditions associated with neurodegenerative diseases, elevated intracellular iron levels can disrupt the binding of IRP1 to the IRE, leading to the translation of neurotoxic proteins.[4][5][6] Buntanetap is reported to strengthen the binding of IRP1 to this atypical IRE, even in the presence of high iron concentrations.[3][5] This stabilized IRP1-IRE complex physically obstructs the association of the mRNA with the ribosome, thereby inhibiting the initiation of translation.[3][6]
Identified Biological Targets
The primary biological targets of Buntanetap are the mRNAs of several proteins known to form toxic aggregates in the brain. The presence of a conserved, atypical IRE in the 5'-UTR of these mRNAs confers sensitivity to Buntanetap's regulatory action.[2][3]
The identified targets include:
-
Amyloid Precursor Protein (APP): Inhibition of APP translation leads to a reduction in its various cleavage products, including the neurotoxic amyloid-beta (Aβ) peptides that form amyloid plaques in Alzheimer's disease.[2][7][8]
-
Tau (MAPT): By inhibiting the translation of tau mRNA, Buntanetap may reduce the levels of total tau and its hyperphosphorylated forms, which aggregate to form neurofibrillary tangles in Alzheimer's disease and other tauopathies.[2][7]
-
Alpha-synuclein (αSYN): In Parkinson's disease, the aggregation of α-synuclein into Lewy bodies is a key pathological hallmark. Buntanetap reduces the production of α-synuclein by inhibiting the translation of its mRNA.[2][7]
-
TDP-43 (TARDBP): TAR DNA-binding protein 43 is implicated in the pathology of amyotrophic lateral sclerosis (ALS) and frontotemporal dementia, and its aggregates are also found in a significant proportion of Alzheimer's cases.[2][3] Buntanetap has been shown to reduce TDP-43 levels.[1]
-
Huntingtin (HTT): The mRNA for the Huntingtin protein also contains an atypical IRE, making it a target for Buntanetap's translational inhibition, which is relevant for Huntington's disease.[2]
Quantitative Data
The following tables summarize the key quantitative data related to Buntanetap's interaction with its targets and its effects observed in clinical studies.
| Parameter | Value | Target/System | Reference |
| IC50 | 3.2 nM | Atypical IRE loop/IRP1 complex | [2] |
| Table 1: In Vitro Binding Affinity of Buntanetap |
| Clinical Trial | Patient Population | Dosage | Key Findings | Reference |
| Phase 2a | Early Alzheimer's Disease (n=14) | 80 mg/day for 25 days | 4.4-point improvement in ADAS-Cog11 from baseline (p=0.04); 3.3-point improvement over placebo. | [9] |
| Phase 2/3 | Mild Alzheimer's Disease (MMSE 21-24; n=90) | 15 mg/day and 30 mg/day | Statistically significant improvements in ADAS-Cog11 from placebo (p=0.042 and p=0.015, respectively). | [9] |
| Phase 2a | Parkinson's Disease | 10 mg/day and 20 mg/day | Statistically significant improvement in total MDS-UPDRS score from baseline. | [10] |
| Table 2: Summary of Key Clinical Efficacy Data |
| Biomarker | Effect Observed in Clinical Trials | Disease Context | Reference |
| sAPPα and sAPPβ | Reduction in CSF | Mild Cognitive Impairment | [5] |
| Total Tau (t-tau) and Phosphorylated Tau (p-tau) | Reduction in CSF | Mild Cognitive Impairment | [5] |
| Alpha-synuclein (αSYN) | Reduction in CSF | Parkinson's Disease | [2] |
| TDP-43 | 71.7% reduction in blood plasma | Parkinson's Disease | [1] |
| sTREM2 and GFAP | Significant reduction in PD patients | Parkinson's Disease | [11] |
| YKL-40 | Non-significant reduction | Parkinson's Disease | [11] |
| Neurofilament Light Chain (NfL) | Non-significant reduction | Alzheimer's and Parkinson's Disease | [11] |
| Inflammatory Markers (IL-5, IL-6, S100A12, IFN-γ, IGF1R) | Reduction in treatment group vs. placebo | Alzheimer's Disease | [12] |
| Table 3: Overview of Biomarker Changes in Response to Buntanetap |
Signaling Pathways and Experimental Workflows
Buntanetap's Mechanism of Action at the Molecular Level
The following diagram illustrates the signaling pathway through which Buntanetap inhibits the translation of neurotoxic proteins.
Caption: Buntanetap enhances the binding of IRP1 to the IRE on target mRNAs, blocking ribosomal association and inhibiting translation.
Experimental Workflow for Target Validation
The following diagram outlines a general experimental workflow for validating the translational inhibition of a target protein by Buntanetap.
Caption: A generalized workflow for validating Buntanetap's inhibitory effect on a target protein's translation in a cellular context.
Detailed Methodologies for Key Experiments
Stable Isotope Labeling Kinetics (SILK) for Measuring APP mRNA Translation in Humans
A clinical study employed the Stable Isotope Labeling Kinetics (SILK) technique to directly assess the pharmacodynamic effects of Buntanetap on the translation of APP mRNA in patients with early Alzheimer's disease.[8]
-
Objective: To measure the in vivo synthesis and clearance rates of APP and its cleavage product Aβ40 in the central nervous system.
-
Methodology:
-
Stable Isotope Administration: Participants receive a primed, constant intravenous infusion of a stable isotope-labeled amino acid (e.g., 13C6-leucine) over several hours. This labeled amino acid is incorporated into newly synthesized proteins.
-
Cerebrospinal Fluid (CSF) Sampling: Serial CSF samples are collected via an indwelling lumbar catheter over an extended period (e.g., 36 hours) following the initiation of the isotope infusion.
-
Sample Processing: The collected CSF is processed to isolate the proteins of interest (APP and Aβ40).
-
Mass Spectrometry Analysis: The isolated proteins are analyzed by mass spectrometry to determine the ratio of labeled to unlabeled protein over time.
-
Kinetic Modeling: The rate of incorporation of the labeled amino acid into the protein is used to calculate the fractional synthesis rate (FSR). The decline in the labeled protein after the infusion is stopped is used to determine the fractional clearance rate (FCR).
-
-
Application in Buntanetap Study: This method was used in a randomized, double-blind, placebo-controlled study where participants received oral Buntanetap or a placebo for up to 25 days before the SILK procedure.[8] The results provided evidence for a dose-dependent lowering of APP production by Buntanetap, as indicated by a lowered rate of translation, reduced maximum concentration (Cmax), and decreased area under the curve (AUC) of labeled APP.[8][13]
In Vitro Cell-Based Assays for Target Validation
Preclinical studies have utilized human neuroblastoma cell lines, such as SH-SY5Y, to investigate the effect of Buntanetap on the levels of neurotoxic proteins.[1]
-
Objective: To determine if Buntanetap treatment reduces the intracellular levels of target proteins like APP, α-synuclein, and TDP-43 in a neuronal cell model.
-
General Protocol Outline:
-
Cell Culture: SH-SY5Y cells are cultured in appropriate media and conditions. For some experiments, cells may be differentiated into a more mature neuronal phenotype using agents like retinoic acid.
-
Treatment: Differentiated or undifferentiated cells are treated with varying concentrations of this compound or a vehicle control for a specified duration (e.g., 24-48 hours).
-
Cell Lysis and Protein Extraction: After treatment, cells are harvested, and total protein is extracted using appropriate lysis buffers.
-
Protein Quantification: The total protein concentration in each sample is determined using a standard protein assay (e.g., BCA assay) to ensure equal loading in subsequent analyses.
-
Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against the target proteins (e.g., anti-APP, anti-α-synuclein, anti-TDP-43) and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
Detection and Analysis: The protein bands are visualized using a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate. The band intensities are quantified, and the levels of the target proteins are normalized to the loading control to determine the relative reduction in protein levels following Buntanetap treatment.
-
Biomarker Analysis in Clinical Trials
Clinical trials of Buntanetap have included the analysis of a panel of biomarkers in cerebrospinal fluid (CSF) and blood plasma to assess target engagement and downstream effects.
-
Objective: To measure changes in the levels of neurotoxic proteins, markers of neuroinflammation, and neuronal injury in response to Buntanetap treatment.
-
Methods:
-
ELISA (Enzyme-Linked Immunosorbent Assay): Used for the quantification of biomarkers such as sAPPα, sAPPβ, and YKL-40.
-
Luminex Assays: Employed for the measurement of Aβ40, Aβ42, total tau, and phosphorylated tau.
-
Meso Scale Discovery (MSD) Immunoassays: Utilized for the determination of α-synuclein and sTREM2 concentrations.
-
In-house ELISAs: Developed for the measurement of GFAP and NfL.
-
-
Sample Collection: CSF is typically collected via lumbar puncture, and blood samples are drawn to obtain plasma.
-
Data Analysis: Changes in biomarker levels from baseline to the end of the treatment period are compared between the Buntanetap-treated groups and the placebo group to assess the biological effects of the drug.
Conclusion
This compound's multitargeted approach of inhibiting the translation of several key neurotoxic proteins at once presents a promising strategy for the treatment of complex neurodegenerative diseases. Its mechanism, centered on the stabilization of the IRP1-IRE complex, is supported by preclinical and clinical data. The quantitative data on its binding affinity and the observed changes in clinical and biomarker endpoints underscore its potential as a disease-modifying therapy. Further research and ongoing late-stage clinical trials will be crucial in fully elucidating its therapeutic efficacy and safety profile.
References
- 1. neurologytoday.aan.com [neurologytoday.aan.com]
- 2. profiles.wustl.edu [profiles.wustl.edu]
- 3. FDA Accepts Final Protocol for Pivotal Phase 3 Alzheimer’s [globenewswire.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. alzforum.org [alzforum.org]
- 6. patientcareonline.com [patientcareonline.com]
- 7. Annovis Announces Novel Biomarker Data in Alzheimer’s Patients Supporting Buntanetap’s Potential as a Disease-Modifying Treatment [drug-dev.com]
- 8. SILK studies — capturing the turnover of proteins linked to neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Precise quantification of translation inhibition by mRNA structures that overlap with the ribosomal footprint in N-terminal coding sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ukisotope.com [ukisotope.com]
- 11. m.youtube.com [m.youtube.com]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. Alzheimerâs & Parkinsonâs Disease Medication - Annovis Bio [annovisbio.com]
Buntanetap Tartrate: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Buntanetap, also known as ANVS401 or Posiphen, is a clinical-stage drug candidate under investigation for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. It is the tartrate salt of the (+) enantiomer of phenserine. Buntanetap's mechanism of action involves the inhibition of the translation of several neurotoxic proteins, including amyloid precursor protein (APP), alpha-synuclein (αSyn), and tau. This technical guide provides a comprehensive overview of the available data on the solubility and stability of buntanetap tartrate, critical parameters for its development as a therapeutic agent.
Physicochemical Properties
This compound is a white to off-white solid. Key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Chemical Name | (3aR,8aS)-1,3a,8-trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-5-yl phenylcarbamate tartrate | [1] |
| Molecular Formula | C₂₄H₂₉N₃O₈ | [2][3] |
| Molecular Weight | 487.5 g/mol | [2][3] |
| CAS Number | 865795-23-9 | [2] |
Solubility Data
This compound exists in at least two polymorphic forms, an anhydrous form (Form A) and a dihydrate form (Form B). These forms exhibit different aqueous solubilities.
| Form | Solvent | Solubility | Temperature | Method |
| Form A (Anhydrous) | Water | > 100 mg/mL | Not Specified | Not Specified |
| Form B (Dihydrate) | Water | 14 mg/mL | Not Specified | Not Specified |
Note: The specific experimental conditions for the determination of the above solubility data are not publicly available.
Inferred Experimental Protocol for Solubility Determination (Shake-Flask Method)
While a specific protocol for this compound is not available, the following is a generalized shake-flask method commonly used in the pharmaceutical industry to determine equilibrium solubility, based on established guidelines[4][5][6].
Objective: To determine the equilibrium solubility of this compound in water.
Materials:
-
This compound (Form A or Form B)
-
Purified water (USP grade)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a validated quantitative method for buntanetap
Procedure:
-
Add an excess amount of this compound to a series of vials. The excess solid is necessary to ensure that equilibrium is reached with a saturated solution.
-
Add a known volume of purified water to each vial.
-
Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm).
-
Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. Preliminary studies are often conducted to determine the time to reach equilibrium.
-
After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid.
-
To separate the solid from the solution, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).
-
Carefully withdraw an aliquot of the clear supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
Dilute the filtered solution with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the calibrated range of the analytical method.
-
Quantify the concentration of buntanetap in the diluted solution using a validated HPLC method.
-
Calculate the solubility in mg/mL by correcting for the dilution factor.
Stability Data
Publicly available quantitative stability data for this compound is limited. However, it is known that the dihydrate form (Form B) possesses greater solid-state stability compared to the anhydrous form (Form A). A new crystalline form of buntanetap has been developed with exceptional stability[7][8].
Inferred Experimental Protocol for Stability Testing
The following is a generalized protocol for stability testing of a new drug substance like this compound, based on the International Council for Harmonisation (ICH) guidelines Q1A(R2)[9][10][11].
Objective: To evaluate the stability of this compound under various environmental conditions.
Materials:
-
This compound
-
Stability chambers with controlled temperature and humidity
-
Photostability chamber
-
Appropriate sample containers (e.g., glass vials with inert stoppers)
-
A validated stability-indicating HPLC method
Procedure:
1. Stress Testing (Forced Degradation): Forced degradation studies are performed to identify potential degradation products and pathways, and to establish the intrinsic stability of the molecule. This is crucial for developing and validating a stability-indicating analytical method.
-
Acid Hydrolysis: Expose this compound solution to acidic conditions (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60 °C).
-
Base Hydrolysis: Expose the drug solution to basic conditions (e.g., 0.1 N NaOH) at an elevated temperature.
-
Oxidation: Treat the drug solution with an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Degradation: Expose the solid drug substance to high temperature (e.g., 80 °C).
-
Photostability: Expose the solid drug and drug solution to light according to ICH Q1B guidelines.
Samples are analyzed at various time points by a stability-indicating HPLC method to quantify the amount of degradation and identify degradation products.
2. Long-Term and Accelerated Stability Studies: These studies are designed to predict the shelf life of the drug substance.
-
Long-Term Stability: Store samples at 25 °C ± 2 °C / 60% RH ± 5% RH for a minimum of 12 months.
-
Accelerated Stability: Store samples at 40 °C ± 2 °C / 75% RH ± 5% RH for 6 months.
Samples are pulled at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated) and analyzed for appearance, assay, purity, and other relevant parameters using a validated stability-indicating method.
Signaling Pathway and Mechanism of Action
Buntanetap's unique mechanism of action involves the modulation of protein translation. It specifically targets the iron-responsive element (IRE) in the 5' untranslated region (UTR) of messenger RNAs (mRNAs) that code for several neurotoxic proteins.
Caption: Buntanetap's mechanism of action.
Description of the Signaling Pathway: In neurodegenerative diseases, there is an overproduction of neurotoxic proteins. The mRNAs for these proteins contain an iron-responsive element (IRE) in their 5' untranslated region. The Iron Regulatory Protein 1 (IRP1) can bind to this IRE. Buntanetap acts by stabilizing the complex between IRP1 and the IRE on the mRNA. This stabilization prevents the mRNA from binding to the ribosome, thereby inhibiting the translation of the mRNA into the neurotoxic protein. This leads to a reduction in the levels of proteins like amyloid precursor protein (APP), alpha-synuclein, and tau, which are implicated in the pathology of Alzheimer's and Parkinson's diseases.
Experimental Workflow for Solubility and Stability Analysis
The following diagram illustrates a typical workflow for the analysis of solubility and stability of a pharmaceutical compound like this compound.
Caption: Workflow for solubility and stability analysis.
Conclusion
This technical guide summarizes the currently available public information on the solubility and stability of this compound. The existence of different polymorphic forms with distinct solubility profiles highlights the importance of solid-state characterization in the development of this drug candidate. While quantitative stability data is scarce, the identification of a more stable crystalline form is a significant step forward. The elucidation of its mechanism of action provides a strong rationale for its therapeutic potential. Further detailed studies on pH-dependent solubility, forced degradation, and the development of validated stability-indicating methods are crucial for the continued development and eventual regulatory approval of this compound.
References
- 1. alzforum.org [alzforum.org]
- 2. This compound | C24H29N3O8 | CID 134823887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. enamine.net [enamine.net]
- 5. quora.com [quora.com]
- 6. researchgate.net [researchgate.net]
- 7. Annovis Bio Files Provisional Patent for New Manufacturing Process of Crystalline Form of Buntanetap [annovisbio.com]
- 8. Annovis Bio Files Patent for New Buntanetap Manufacturing Process [synapse.patsnap.com]
- 9. ICH Official web site : ICH [ich.org]
- 10. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. database.ich.org [database.ich.org]
Buntanetap Tartrate: A Translational Inhibitor for Neurodegenerative Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Buntanetap (formerly known as Posiphen or ANVS401) is an investigational, orally administered small molecule with a novel mechanism of action designed to combat neurodegeneration. Unlike therapies that target a single pathological protein, Buntanetap inhibits the translation of multiple neurotoxic proteins implicated in diseases like Alzheimer's (AD) and Parkinson's (PD), including Amyloid Precursor Protein (APP), tau, and alpha-synuclein (αSYN).[1][2][3] By modulating the synthesis of these proteins at the mRNA level, Buntanetap aims to interrupt the toxic cascade that leads to impaired synaptic function, axonal transport, neuroinflammation, and eventual nerve cell death.[1][4] Clinical studies have demonstrated a favorable safety profile and have shown promising signals of efficacy in improving cognitive and motor functions in AD and PD patients, respectively.[5][6] This document provides a comprehensive overview of Buntanetap's mechanism of action, summarizes key preclinical and clinical data, details experimental protocols, and outlines its potential as a disease-modifying therapy.
Core Mechanism of Action: Translational Inhibition
Buntanetap's unique therapeutic approach lies in its ability to regulate the production of several key neurotoxic proteins. It achieves this by targeting a conserved iron-responsive element (IRE), a specific stem-loop structure located in the 5' untranslated region (5'UTR) of the messenger RNA (mRNA) for proteins such as APP, tau, αSYN, and TDP-43.[7][8][9]
In states of cellular stress or high intracellular iron, as seen in neurodegenerative diseases, Iron Regulatory Protein 1 (IRP1) releases its hold on the IRE, allowing the mRNA to bind to the ribosome and initiate translation, leading to an overproduction of these neurotoxic proteins.[1][10] Buntanetap strengthens the binding of IRP1 to the IRE.[1][11] This stabilized IRP1-IRE complex physically blocks the mRNA from accessing the ribosome, thereby inhibiting its translation into protein.[1][9] This mechanism effectively reduces the levels of multiple harmful proteins simultaneously, aiming to restore protein homeostasis, reduce inflammation, and improve neuronal function.[2][4]
Potential Therapeutic Applications & Clinical Data
Buntanetap is primarily being investigated for Alzheimer's disease and Parkinson's disease, conditions characterized by the aggregation of neurotoxic proteins.
Alzheimer's Disease (AD)
Clinical trials in patients with early to moderate AD have shown that Buntanetap can improve cognitive function.
Table 1: Summary of Key Clinical Trial Data in Alzheimer's Disease
| Trial Identifier | Phase | Patient Population | N | Dosing | Duration | Key Efficacy Outcomes | Citations |
|---|---|---|---|---|---|---|---|
| NCT04524351 | 2a | Early AD | 14 | 80mg QD vs. Placebo | 25 Days | ADAS-Cog11: 3.3 point (22%) improvement vs. Placebo (p=0.13); 4.4 point (30%) improvement from baseline (p=0.04).WAIS Coding: 23% statistically significant improvement. | [5][8][12][13] |
| NCT05686044 | 2/3 | Mild to Moderate AD (MMSE 14-24) | 325 | 7.5mg, 15mg, 30mg QD vs. Placebo | 3 Months | Mild AD (Biomarker+): Statistically significant improvement in ADAS-Cog11 from baseline for all doses.15mg & 30mg Doses: Statistically significant improvement in ADAS-Cog11 relative to placebo (p=0.042 and p=0.015, respectively). |[6][14] |
Parkinson's Disease (PD)
In patients with PD, Buntanetap has demonstrated improvements in motor function.
Table 2: Summary of Key Clinical Trial Data in Parkinson's Disease
| Trial Identifier | Phase | Patient Population | N | Dosing | Duration | Key Efficacy Outcomes | Citations |
|---|---|---|---|---|---|---|---|
| NCT04524351 | 2a | Early PD | 54 | 5, 10, 20, 40, 80mg QD vs. Placebo | 25 Days | Statistically significant improvements in MDS-UPDRS and WAIS coding .Optimal efficacy observed at 10mg and 20mg doses. | [5][8][10][15] |
| NCT05357989 | 3 | Early PD | 450 | 10mg, 20mg QD vs. Placebo | 6 Months | In patients diagnosed >3 years prior, the 20mg dose led to significant improvements in MDS-UPDRS Part II scores relative to placebo. |[6][10][16] |
Biomarker Modulation
Buntanetap's mechanism is supported by its effects on a range of biomarkers associated with neurodegeneration.
Table 3: Effects of Buntanetap on Key Biomarkers
| Biomarker Category | Specific Marker | Observed Effect | Disease Context | Citations |
|---|---|---|---|---|
| Neurotoxic Proteins | sAPPα, sAPPβ, Total-τ, Phospho-τ, α-Synuclein | Trend towards reduction in CSF | AD & PD | [5][8][17][18] |
| Non-phosphorylated Tau (np-Tau) | Reduction in plasma | AD | [14] | |
| Neuroinflammation | IL-5, IL-6, S100A12, IFN-γ, IGF1R | Reduction in plasma vs. placebo | AD | [19] |
| General Inflammatory Markers | Statistically significant reduction | PD | [20] | |
| Axonal Integrity | Neurofilament Light (NFL) | Less increase compared to placebo, suggesting improved axonal integrity | AD & PD | [19][21] |
| Synaptic Function | Neurogranin (NG) | Measured to assess synaptic plasticity | AD & PD |[21] |
Experimental Protocols & Methodologies
The clinical evaluation of Buntanetap has followed rigorous, controlled methodologies to assess its safety, pharmacokinetics, and efficacy.
Phase 2a Study in AD and PD (NCT04524351)
-
Design: A double-blind, placebo-controlled, multi-center study.[5][8]
-
Participants: 14 patients with early AD and 54 patients with early PD were enrolled.[5][8]
-
Intervention: AD patients received either 80mg Buntanetap or a placebo once daily (QD) for 25 days. PD patients were randomized to receive 5mg, 10mg, 20mg, 40mg, 80mg of Buntanetap or a placebo QD for 25 days.[5][8]
-
Endpoints:
-
Assays: CSF and plasma were collected before and after treatment for biomarker analysis.[22] Cognitive and motor functions were assessed using validated scales.
Phase 2/3 Study in AD (NCT05686044)
-
Design: A randomized, double-blind, placebo-controlled study conducted at 54 sites in the US.[14]
-
Participants: 325 patients with mild to moderate AD (MMSE scores between 14 and 24) completed the study. Diagnosis was confirmed with plasma pTau217 biomarker analysis.[14]
-
Intervention: Patients were dosed with a placebo, 7.5mg, 15mg, or 30mg of Buntanetap QD for 3 months.[14]
-
Endpoints:
-
Primary: Alzheimer's Disease Assessment Scale-Cognitive Subscale 11 (ADAS-Cog11) and ADCS-Clinician's Global Impression of Change (ADCS-CGIC).[14]
-
Safety and Tolerability
Across multiple clinical trials, Buntanetap has been found to be safe and well-tolerated at doses up to 80mg QD in both AD and PD patients.[5] Most adverse events reported were mild or moderate in severity, short in duration, and resolved without medical intervention.[1] The safety profile appears consistent in carriers of the ApoE4 gene, who are at a higher risk for AD.[1] Doses above 160mg have been associated with gastrointestinal symptoms.[23]
Conclusion
Buntanetap Tartrate represents a promising and differentiated approach to treating complex neurodegenerative diseases. Its unique mechanism of inhibiting the translation of multiple neurotoxic proteins at their source addresses a fundamental, shared pathology of conditions like Alzheimer's and Parkinson's disease. The encouraging safety profile and signals of clinical efficacy in improving both cognitive and motor symptoms, supported by corresponding changes in disease-relevant biomarkers, warrant its continued investigation in larger, long-term clinical trials. If successful, Buntanetap could offer a significant therapeutic advance by potentially modifying the course of these devastating diseases.
References
- 1. Our Science [annovisbio.com]
- 2. Annovis Announces Publication That Supports Understanding of Buntanetapâs Mechanism of Action in Humans [annovisbio.com]
- 3. Buntanetap Safe With Signals of Efficacy for Alzheimer Disease and Phase 3 Trials Are Being Initiated - - Practical Neurology [practicalneurology.com]
- 4. Annovis Bio Announces Positive FDA Notice For Buntanetap Phase 3 Clinical Trial In Parkinson's Disease [annovisbio.com]
- 5. Buntanetap, a Novel Translational Inhibitor of Multiple Neurotoxic Proteins, Proves to Be Safe and Promising in Both Alzheimer's and Parkinson's Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. neurologylive.com [neurologylive.com]
- 7. alzforum.org [alzforum.org]
- 8. Buntanetap, a Novel Translational Inhibitor of Multiple Neurotoxic Proteins, Proves to Be Safe and Promising in Both Alzheimer’s and Parkinson’s Patients | springermedizin.de [springermedizin.de]
- 9. m.youtube.com [m.youtube.com]
- 10. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 11. Pharmacokinetics of Novel Crystalline Buntanetap in Mice, Dogs, and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. neurologylive.com [neurologylive.com]
- 13. Buntanetap shows promise for the treatment of Alzheimer’s disease and Parkinson’s disease | VJDementia [vjdementia.com]
- 14. Data from Phase2/3 Clinical Study in Mild to Moderate Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. neurologylive.com [neurologylive.com]
- 16. trial.medpath.com [trial.medpath.com]
- 17. Posiphen as a candidate drug to lower CSF amyloid precursor protein, amyloid-β peptide and τ levels: target engagement, tolerability and pharmacokinetics in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. jnnp.bmj.com [jnnp.bmj.com]
- 19. Annovis Announces Novel Biomarker Data in Alzheimerâs Patients Supporting Buntanetapâs Potential as a Disease-Modifying Treatment [annovisbio.com]
- 20. Annovis Bio Announces Positive Phase 2 Data: ANVS401 Significantly Lowers Inflammatory Markers in Parkinson's Patients [annovisbio.com]
- 21. BUNTANETAP, A NOVEL TRANSLATIONAL INHIBITOR OF MULTIPLE NEUROTOXIC PROTEINS, PROVES TO BE SAFE AND PROMISING IN BOTH ALZHEIMER’S AND PARKINSON’S PATIENTS • The Journal of Prevention of Alzheimer's Disease [jpreventionalzheimer.com]
- 22. Annovis Bio Announces Positive Phase 2 Data - Interim Data Shows ANVS401 Improves Speed and Coordination in Parkinson's Patients [annovisbio.com]
- 23. Buntanetap - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Early Research on Buntanetap Tartrate's Effects on Protein Aggregation
Abstract: This technical guide provides a comprehensive overview of the early research into Buntanetap Tartrate (formerly known as Posiphen or ANVS401), focusing on its novel mechanism of action and its effects on the aggregation of key neurotoxic proteins. Buntanetap is an orally administered small molecule designed to inhibit the translation of multiple proteins implicated in neurodegenerative diseases, including Amyloid Precursor Protein (APP), tau, and alpha-synuclein (αSYN).[1][2] This document details the fundamental signaling pathways, summarizes quantitative data from seminal preclinical and clinical studies, and provides methodologies for the key experiments that form the basis of our understanding of Buntanetap's therapeutic potential.
Core Mechanism of Action: Translational Inhibition
Early research identified Buntanetap as a translational inhibitor of neurotoxic proteins.[1] Unlike therapies that target downstream protein aggregates, Buntanetap intervenes at the nascent stage of protein synthesis. The mRNAs of several neurotoxic proteins, including APP, tau, and α-synuclein, share a conserved structural feature in their 5'-untranslated region (5'-UTR): an atypical iron-response element (IRE).[2][3][4]
Under normal physiological conditions, Iron Regulatory Protein 1 (IRP1) can bind to this IRE, which physically blocks the mRNA from associating with the ribosome, thereby inhibiting translation.[3][4][5] In neurodegenerative states, elevated intracellular iron levels can disrupt this binding, leading to the chronic or acute overexpression of these neurotoxic proteins.[3] Buntanetap's primary mechanism involves strengthening the binding of IRP1 to the mRNA's IRE stem-loop.[1][2][3] This action prevents the release and subsequent translation of the mRNA, effectively reducing the synthesis of multiple harmful proteins simultaneously and helping to restore protein homeostasis.[1][3]
Preclinical Research and Experimental Protocols
Initial investigations into Buntanetap's efficacy were conducted in both cell culture and animal models of neurodegeneration. These studies were crucial for establishing the drug's ability to lower levels of target proteins and restore function.[6][7]
In Vitro Studies in Human Neuroblastoma Cells
Early in vitro experiments demonstrated that Posiphen could dose- and time-dependently reduce levels of APP and its proteolytic fragment, amyloid-β (Aβ).[6]
Experimental Protocol: APP and Aβ Quantification in Cell Culture
-
Cell Line: Human neuroblastoma (SK-N-SH) cells were cultured under standard conditions.[6]
-
Treatment: Cells were treated with varying concentrations of Posiphen for a specified duration (e.g., 16 hours).[6]
-
Protein Extraction: Following treatment, intracellular proteins were extracted, and the cell culture medium was collected to measure secreted proteins.
-
Quantification:
-
Analysis: Protein levels in treated cells were compared to vehicle-treated controls to determine the percentage reduction.
In Vivo Studies in Mouse Models
The effects of Buntanetap were validated in various animal models, demonstrating its ability to reduce neurotoxic protein levels in the brain and improve cognitive and functional outcomes.[4][6][8]
Experimental Protocol: In Vivo Efficacy in Mice
-
Animal Models:
-
Drug Administration: Mice were administered Posiphen orally or via injection at various doses (e.g., 7.5-75 mg/kg) daily for an extended period (e.g., 21 consecutive days).[6]
-
Behavioral Testing: Cognitive functions such as spatial working memory and contextual fear learning were assessed using standardized behavioral tests.[4]
-
Tissue Analysis: After the treatment period, brain tissue was harvested. Levels of total APP, Aβ40, and Aβ42 were quantified from brain homogenates using ELISA and Western blotting.[6]
Table 1: Summary of Buntanetap (Posiphen) Effects in Preclinical Models
| Model System | Treatment Details | Key Outcome Measured | Quantitative Result | Citation(s) |
| Human Neuroblastoma Cells | Dose- and time-dependent | APP and Aβ levels | Reduction in APP synthesis rate | [6] |
| Wild-Type Mice | 7.5-75 mg/kg daily for 21 days | Total APP, Aβ40, Aβ42 in brain | Significant decrease in APP; Significant lowering of Aβ40/42 at ≥15 mg/kg | [6] |
| Alzheimer's Mouse Models | N/A | Toxic beta-amyloid accumulation | 5–20% reduction | [9] |
Early Clinical Investigations
Following promising preclinical results, Buntanetap was advanced to clinical trials to assess its safety, pharmacokinetics, and efficacy in humans.
Phase 1 Proof-of-Concept in Mild Cognitive Impairment (MCI)
An early proof-of-concept study focused on target engagement, measuring the direct impact of Posiphen on APP and its fragments in the cerebrospinal fluid (CSF) of patients with MCI.[10]
Experimental Protocol: CSF Biomarker Analysis
-
Study Design: Patients with MCI were administered Posiphen (4 x 60 mg) for 10 days.[2][11]
-
CSF Collection: CSF samples were collected from participants before and after the treatment period.
-
Biomarker Quantification: Levels of soluble APPα (sAPPα), soluble APPβ (sAPPβ), and Aβ42 were measured using highly sensitive immunoassays (AlphaLisa and MSD).[10]
-
Analysis: Changes in biomarker concentrations from baseline were calculated to demonstrate target engagement.
Table 2: Effects of Posiphen on CSF Biomarkers in MCI Patients
| Biomarker | Assay Method | Mean % Change from Baseline | Citation(s) |
| sAPPα | AlphaLisa | -59.9% | [10] |
| sAPPβ | AlphaLisa | -57.7% | [10] |
| sAPPα | MSD | -34.1% | [10] |
| sAPPβ | MSD | -34.0% | [10] |
| Aβ42 | AlphaLisa / Innogenetics | -45.2% to -51.4% (Trend) | [10] |
Phase 2a Study in Early Alzheimer's and Parkinson's Disease (NCT04524351)
This double-blind, placebo-controlled study was designed to evaluate the safety and efficacy of Buntanetap over a longer period in patients with early-stage neurodegenerative diseases.[12][13][14]
Experimental Protocol: Phase 2a Clinical Trial
-
Participants: The study enrolled 14 patients with early Alzheimer's Disease (AD) and 54 with early Parkinson's Disease (PD).[13]
-
Design: A double-blind, placebo-controlled, multi-center trial.[13]
-
Intervention: AD patients received either 80mg of Buntanetap or a placebo once daily for approximately 25 days.[12][13]
-
Primary and Secondary Endpoints: The primary endpoint was safety and tolerability. The secondary endpoint was the pharmacokinetics of Buntanetap.[13]
-
Exploratory Endpoints:
Table 3: Cognitive Outcomes in Early AD Patients (Phase 2a, NCT04524351)
| Assessment Measure | Result | Statistical Significance | Citation(s) |
| ADAS-Cog11 Improvement (vs. Baseline) | 4.4 point improvement | Statistically Significant (30% improvement) | [9][15] |
| ADAS-Cog11 Improvement (vs. Placebo) | 3.3 point improvement | Statistically Significant (22% improvement) | [9][12] |
| WAIS Coding Test (vs. Baseline) | 23% improvement | Statistically Significant | [9][12][15] |
Summary of Multi-Target Effects on Protein Aggregation
The foundational research on Buntanetap establishes its unique position as a therapeutic agent capable of simultaneously downregulating the production of several key proteins that aggregate and cause toxicity in a variety of neurodegenerative diseases. By targeting a common regulatory element in the mRNA of APP, tau, and α-synuclein, Buntanetap interrupts the toxic cascade at its source, before the proteins are synthesized and have a chance to misfold and aggregate.[1][16] This multi-target approach holds the potential to provide broader clinical benefits than therapies focused on a single neurotoxic species.[13]
Conclusion
The early research on this compound provides a strong foundation for its development as a treatment for neurodegenerative diseases. Preclinical and early clinical studies have consistently demonstrated its ability to engage its target and reduce the synthesis of key neurotoxic proteins, including APP, Aβ, tau, and α-synuclein. The quantitative data from these initial phases show not only a significant reduction in disease-related biomarkers but also corresponding improvements in cognitive function in patients with early Alzheimer's Disease. The novel mechanism of inhibiting mRNA translation offers a distinct and promising upstream approach to mitigating the complex pathology of protein aggregation disorders.
References
- 1. Our Science [annovisbio.com]
- 2. Buntanetap, a Novel Translational Inhibitor of Multiple Neurotoxic Proteins, Proves to Be Safe and Promising in Both Alzheimer’s and Parkinson’s Patients | springermedizin.de [springermedizin.de]
- 3. youtube.com [youtube.com]
- 4. Translational inhibition of APP by Posiphen: Efficacy, pharmacodynamics, and pharmacokinetics in the APP/PS1 mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 6. researchgate.net [researchgate.net]
- 7. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 8. Annovis Bio's Lead Candidate ANVS401 Improves Cognitive and Functional Outcomes in Stroke Mice Study [annovisbio.com]
- 9. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 10. jnnp.bmj.com [jnnp.bmj.com]
- 11. neurologylive.com [neurologylive.com]
- 12. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 13. Buntanetap, a Novel Translational Inhibitor of Multiple Neurotoxic Proteins, Proves to Be Safe and Promising in Both Alzheimer's and Parkinson's Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. hawaiineuroscience.com [hawaiineuroscience.com]
- 15. Buntanetap shows promise for the treatment of Alzheimer’s disease and Parkinson’s disease | VJDementia [vjdementia.com]
- 16. Annovis Announces Publication That Supports Understanding of Buntanetapâs Mechanism of Action in Humans [annovisbio.com]
Investigational Studies of Buntanetap Tartrate in Neuroinflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Buntanetap tartrate (formerly known as posiphen or ANVS401) is an orally bioavailable, small-molecule translational inhibitor of neurotoxic proteins currently under investigation for the treatment of neurodegenerative diseases, including Alzheimer's disease (AD) and Parkinson's disease (PD). Developed by Annovis Bio, Buntanetap's mechanism of action involves the inhibition of the synthesis of multiple neurotoxic proteins, which in turn mitigates downstream pathological effects, including neuroinflammation. This technical guide provides a comprehensive overview of the existing investigational studies of this compound, with a specific focus on its role in modulating neuroinflammatory pathways.
Core Mechanism of Action
Buntanetap targets the translation of several neurotoxic proteins, including amyloid precursor protein (APP), tau, and alpha-synuclein (α-syn).[1] This is achieved through its interaction with the iron-responsive element (IRE) in the 5'-untranslated region (5'-UTR) of the messenger RNA (mRNA) of these proteins. Buntanetap is believed to enhance the binding of iron regulatory protein 1 (IRP1) to the IRE, which subsequently inhibits the translation of the mRNA into protein. By reducing the production of these key pathological proteins, Buntanetap aims to disrupt the toxic cascade that leads to synaptic dysfunction, axonal transport impairment, and neuroinflammation.[2]
Signaling Pathway of Buntanetap's Action on Neurotoxic Protein Translation
The following diagram illustrates the proposed mechanism of action of Buntanetap in inhibiting the translation of neurotoxic proteins.
Preclinical and Clinical Evidence of Anti-Neuroinflammatory Effects
Investigational studies have provided evidence for the anti-inflammatory effects of Buntanetap in both preclinical models and clinical trials.
Preclinical Studies
Preclinical research in animal models has demonstrated that Buntanetap can reduce neuroinflammation.[3] These studies have shown that by lowering the levels of neurotoxic proteins, Buntanetap can lead to a reduction in inflammatory markers in the brain. However, specific quantitative data from these preclinical studies, such as percentage reduction of specific cytokines, are not yet extensively published in peer-reviewed literature.
Clinical Studies
Clinical trials have further substantiated the anti-inflammatory potential of Buntanetap. A key study in this regard is the Phase 2/3 clinical trial in patients with Alzheimer's disease (NCT05686044).
Phase 2/3 Study in Alzheimer's Disease (NCT05686044)
This randomized, double-blind, placebo-controlled study evaluated the efficacy and safety of Buntanetap in patients with mild to moderate AD. An analysis of patient samples from this study revealed a reduction in key biomarkers of neuroinflammation and neurodegeneration in the treatment group compared to the placebo group.[1][4]
Biomarkers of Neuroinflammation and Neurodegeneration
The following table summarizes the reported changes in inflammatory and neurodegenerative markers from the NCT05686044 study. It is important to note that while the reduction of these markers has been announced, the full quantitative data, including percentage changes and statistical significance, are anticipated to be presented at the Clinical Trials on Alzheimer's Disease (CTAD) conference in December 2025.[1]
| Biomarker Category | Marker | Direction of Change with Buntanetap | Quantitative Data (vs. Placebo) |
| Pro-inflammatory Cytokines | Interleukin-5 (IL-5) | Reduced | Data pending presentation at CTAD 2025 |
| Interleukin-6 (IL-6) | Reduced | Data pending presentation at CTAD 2025 | |
| S100A12 | Reduced | Data pending presentation at CTAD 2025 | |
| Interferon-gamma (IFN-γ) | Reduced | Data pending presentation at CTAD 2025 | |
| Growth Factor Receptor | Insulin-like growth factor 1 receptor (IGF1R) | Reduced | Data pending presentation at CTAD 2025 |
| Neuronal Damage | Neurofilament Light Chain (NFL) | Reduced | Data pending presentation at CTAD 2025 |
Other Clinical Observations
Earlier studies with Buntanetap (then known as Posiphen) in patients with Parkinson's disease also reported reductions in inflammatory markers. Notably, significant reductions in soluble Triggering Receptor Expressed on Myeloid cells 2 (sTREM2) and Glial Fibrillary Acidic Protein (GFAP) were observed.[5]
| Biomarker | Disease Cohort | Reported Reduction | Statistical Significance |
| sTREM2 | Parkinson's Disease | 43% | Reported as significant |
| GFAP | Parkinson's Disease | 28% | Reported as significant |
| YKL-40 | Parkinson's Disease | 55% | Did not meet statistical significance |
Experimental Protocols
Detailed experimental protocols for the biomarker analyses in the Buntanetap clinical trials are not yet publicly available in their entirety. However, based on common practices for measuring cytokines and other protein biomarkers in clinical studies, the following methodologies are likely to have been employed.
Cytokine and Chemokine Measurement
Methodology: Multiplex immunoassay, such as a cytometric bead array (CBA) or Luminex-based assay.
General Protocol Outline:
-
Sample Collection and Processing: Whole blood is collected from trial participants. Plasma or serum is separated by centrifugation and stored at -80°C until analysis.
-
Assay Procedure:
-
A mixture of capture beads, each coated with a specific antibody for a target cytokine (e.g., IL-5, IL-6), is prepared.
-
Patient samples (plasma or serum) are incubated with the bead mixture, allowing the cytokines to bind to their respective capture antibodies.
-
A fluorescently labeled detection antibody cocktail, specific for each cytokine, is added to the mixture, forming a "sandwich" complex (capture antibody - cytokine - detection antibody).
-
The beads are washed to remove unbound reagents.
-
The fluorescence intensity of the beads is measured using a flow cytometer or a specialized Luminex instrument.
-
-
Data Analysis: The concentration of each cytokine in the sample is determined by comparing its fluorescence intensity to a standard curve generated from known concentrations of recombinant cytokines.
Neurofilament Light Chain (NFL) Measurement
Methodology: Single-molecule array (Simoa) immunoassay.
General Protocol Outline:
-
Sample Collection and Processing: Cerebrospinal fluid (CSF) or blood (plasma or serum) is collected and stored at -80°C.
-
Assay Procedure:
-
Samples are incubated with paramagnetic beads coated with an anti-NFL capture antibody.
-
After washing, a biotinylated anti-NFL detection antibody is added.
-
Streptavidin-β-galactosidase is then added, which binds to the biotinylated detection antibody.
-
The beads are washed and resuspended in a resorufin β-D-galactopyranoside (RGP) substrate.
-
The beads are loaded into a Simoa disc containing thousands of microwells, each large enough to hold a single bead.
-
The disc is sealed, and the β-galactosidase on the beads hydrolyzes the RGP substrate, generating a fluorescent signal in the wells containing an immunocomplex.
-
-
Data Analysis: The instrument counts the number of "on" wells (fluorescent) versus "off" wells (non-fluorescent). The concentration of NFL is calculated based on a standard curve, allowing for highly sensitive quantification.
Experimental Workflow for Biomarker Analysis in Clinical Trials
The following diagram outlines a typical workflow for the analysis of neuroinflammatory biomarkers in a clinical trial setting for a drug like Buntanetap.
Conclusion and Future Directions
The available evidence from investigational studies suggests that this compound holds promise as a therapeutic agent that can modulate neuroinflammation in neurodegenerative diseases. Its unique mechanism of action, targeting the translation of multiple neurotoxic proteins, appears to have a downstream effect on key inflammatory pathways. The reduction in a panel of pro-inflammatory cytokines and a marker of neuronal damage in a Phase 2/3 study in Alzheimer's disease provides clinical support for its anti-neuroinflammatory properties.
Future research, particularly the full disclosure of quantitative data from ongoing and completed clinical trials, will be crucial for a more in-depth understanding of Buntanetap's efficacy in mitigating neuroinflammation. The upcoming presentation at the CTAD 2025 conference is highly anticipated for providing these detailed insights. Furthermore, elucidation of the specific intracellular signaling cascades that are modulated by the reduction in neurotoxic proteins will provide a more complete picture of Buntanetap's anti-inflammatory mechanism. Continued investigation in this area is warranted to fully characterize the therapeutic potential of Buntanetap in the complex landscape of neurodegenerative diseases.
References
- 1. Annovis Announces Novel Biomarker Data in Alzheimerâs Patients Supporting Buntanetapâs Potential as a Disease-Modifying Treatment [annovisbio.com]
- 2. Annovis Bio Unveils New Clinical Data on Buntanetap at CTAD 2025 [sahmcapital.com]
- 3. Buntanetap shows promise for the treatment of Alzheimer’s disease and Parkinson’s disease | VJDementia [vjdementia.com]
- 4. Annovis Shows Biomarker Reductions in Phase 2/3 AD Patients | ANVS Stock News [stocktitan.net]
- 5. alzforum.org [alzforum.org]
Methodological & Application
Application Note: Protocol for Dissolving Buntanetap Tartrate in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction
Buntanetap, also known as Posiphen or ANVS401, is an orally available small molecule that acts as a translational inhibitor of multiple neurotoxic proteins.[1][2][3] Its mechanism involves targeting the iron-responsive element (IRE) in the 5'-untranslated region of messenger RNA (mRNA) for proteins such as Amyloid Precursor Protein (APP), alpha-synuclein (αSyn), Tau, and Huntingtin (HTT).[2][4][5] By modulating the translation of these specific mRNAs, Buntanetap leads to a reduction in the corresponding neurotoxic proteins, which are implicated in the pathology of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[1][6][7] The compound has also been noted for its anti-inflammatory effects.[4][5] This document provides a detailed protocol for the dissolution of Buntanetap L-Tartrate in Dimethyl Sulfoxide (DMSO) for research applications.
Quantitative Data: Solubility
The solubility of Buntanetap and its L-Tartrate salt in DMSO is summarized below. It is crucial to use newly opened, hygroscopic DMSO for optimal solubility.[8]
| Compound Name | CAS Number | Molecular Weight | Solvent | Maximum Solubility | Molar Concentration | Notes |
| Buntanetap | 116839-68-0 | 337.42 g/mol | DMSO | 230 mg/mL | 681.64 mM | Requires ultrasonication[9] |
| Buntanetap L-Tartrate | 865795-23-9 | 487.50 g/mol | DMSO | 100 mg/mL | 205.13 mM | Requires ultrasonication[5][8] |
Experimental Protocol: Preparation of Buntanetap Tartrate Stock Solution in DMSO
This protocol details the steps for preparing a concentrated stock solution of Buntanetap L-Tartrate in DMSO.
3.1 Materials and Equipment
-
Buntanetap L-Tartrate powder (CAS: 865795-23-9)
-
Anhydrous/Hygroscopic Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Sterile microcentrifuge tubes or cryovials
-
Pipettes and sterile filter tips
-
Vortex mixer
-
Ultrasonic water bath
3.2 Procedure
-
Preparation: Work in a clean, designated area. Ensure all equipment is calibrated and sterile where necessary.
-
Weighing: Accurately weigh the desired amount of Buntanetap L-Tartrate powder using an analytical balance.
-
Solvent Addition: Add the calculated volume of high-purity DMSO to the powder to achieve the desired stock concentration (e.g., for a 100 mg/mL stock, add 1 mL of DMSO to 100 mg of Buntanetap L-Tartrate).
-
Dissolution:
-
Sterilization (Optional): If required for cell culture experiments, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles.
-
For long-term storage (up to 6 months), store the aliquots at -80°C.[5][8]
-
For short-term storage (up to 1 month), store at -20°C.[5][8]
-
Ensure vials are sealed tightly to prevent moisture absorption.[5][8]
-
3.3 Experimental Workflow Diagram
Caption: A flowchart of the protocol for dissolving this compound in DMSO.
Mechanism of Action: Signaling Pathway
Buntanetap's primary mechanism involves the inhibition of neurotoxic protein synthesis.[3][6] In neurodegenerative diseases, elevated intracellular iron levels can cause the Iron Regulatory Protein 1 (IRP1) to dissociate from the Iron-Responsive Element (IRE) located in the 5' untranslated region of certain mRNAs.[3][4] This dissociation allows ribosomes to access the mRNA and begin translation, leading to an overproduction of neurotoxic proteins like APP, α-synuclein, and Tau.[2] The accumulation of these proteins contributes to a toxic cascade, resulting in impaired axonal transport, neuroinflammation, and eventual nerve cell death.[3][7]
Buntanetap intervenes by binding to the IRE/IRP1 complex.[4] This action strengthens the bond, preventing the mRNA from being released for translation even in the presence of high iron concentrations.[3] By inhibiting the translation of these specific mRNAs, Buntanetap effectively reduces the levels of multiple neurotoxic proteins simultaneously, aiming to restore protein homeostasis, improve neuronal function, and halt the progression of neurodegeneration.[1][3]
Caption: Buntanetap inhibits the translation of neurotoxic proteins by stabilizing the IRP1-IRE complex.
References
- 1. Annovis Announces Publication That Supports Understanding of Buntanetapâs Mechanism of Action in Humans [annovisbio.com]
- 2. youtube.com [youtube.com]
- 3. Our Science [annovisbio.com]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. What is Buntanetap used for? [synapse.patsnap.com]
- 7. Annovis Bio Provides Data Announcement Update for the Phase II/III Study of Buntanetap in Alzheimerâs Disease [annovisbio.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols: Buntanetap Tartrate in Alzheimer's Disease Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction Buntanetap Tartrate (formerly known as Posiphen or ANVS401) is an orally administered small molecule inhibitor of neurotoxic protein synthesis, under investigation for the treatment of Alzheimer's disease (AD) and other neurodegenerative disorders.[1][2] Its mechanism of action involves the inhibition of the translation of multiple proteins implicated in neurodegeneration, including Amyloid Precursor Protein (APP), tau, and alpha-synuclein (αSYN).[3][4][5] Preclinical studies in various mouse models of Alzheimer's disease have demonstrated Buntanetap's potential to reduce the production of these neurotoxic proteins, reverse cognitive deficits, and modulate associated pathologies.[6][7][8] These notes provide a summary of key quantitative data and detailed protocols for the administration and evaluation of Buntanetap in relevant mouse models.
Mechanism of Action
Buntanetap functions as a translational inhibitor of neurotoxic aggregating proteins.[9] The messenger RNAs (mRNAs) of proteins like APP, tau, and αSYN contain a conserved atypical iron-responsive element (IRE) in their 5' untranslated region (5'-UTR).[9][10] In states of high intracellular iron, which can occur during aging and in neurodegenerative diseases, the Iron Regulatory Protein 1 (IRP1) has a lower affinity for this IRE, allowing the mRNA to be translated by ribosomes.[4][9] Buntanetap strengthens the binding of IRP1 to the IRE on these specific mRNAs.[4] This enhanced binding prevents the mRNA from associating with the ribosome, thereby inhibiting the translation and synthesis of the neurotoxic proteins.[4][9] By down-regulating the production of multiple pathogenic proteins simultaneously, Buntanetap aims to restore cellular homeostasis, improve axonal transport and synaptic function, and reduce neuroinflammation.[3][8][11]
Quantitative Data from Mouse Model Studies
The following tables summarize the reported effects of Buntanetap (Posiphen) administration in transgenic mouse models of Alzheimer's disease.
Table 1: Biochemical Outcomes
| Mouse Model | Treatment (Dose, Route, Duration) | Parameter Measured | Result | Reference |
| APP/PS1 | 25 mg/kg, p.o., daily | APP & related peptides | Prolonged reduction for at least 9 hours post-dose. | [6] |
| APPSWE | ≥15 mg/kg, daily, 21 days | Aβ40 and Aβ42 levels | Significantly lowered compared to controls. | [12] |
| APPSWE | 7.5-75 mg/kg, daily, 21 days | Total APP levels | Significantly decreased in a dose-dependent manner. | [12] |
| APPSWE | ≥15 mg/kg, daily, 21 days | β-secretase activity | Significantly reduced. | [12] |
| Ts65Dn (Down Syndrome) | 50 mg/kg/day, i.p., 26 days | Full-length APP, CTFs, Aβ42 | Levels normalized or reduced. | [7] |
| Ts65Dn (Down Syndrome) | 50 mg/kg/day, i.p., 26 days | Phosphorylated tau | Levels reduced. | [7] |
| Alzheimer's Models (general) | Not Specified | Beta-amyloid accumulation | Lessened by 5-20%. | [13] |
Table 2: Cognitive and Functional Outcomes
| Mouse Model | Treatment (Dose, Route, Duration) | Behavioral/Functional Test | Result | Reference |
| APP/PS1 | 25 mg/kg, p.o., daily | Spatial Working Memory | Impairments normalized. | [6] |
| APP/PS1 | 25 mg/kg, p.o., daily | Contextual Fear Learning | Impairments normalized. | [6] |
| APP/PS1 | 25 mg/kg, p.o., daily | Synaptic Function (LTP) | Impairments normalized. | [6] |
| Ts65Dn (Down Syndrome) | 50 mg/kg/day, i.p., 26 days | TrkB/MAPK/CREB signaling | Deficits in activation reversed. | [7] |
| 7 Animal Models (incl. AD mice) | Not Specified | General Function | Fully recovered function reported. | [14][15] |
Experimental Protocols
The following are detailed protocols for key experiments involving the administration of this compound to Alzheimer's disease mouse models, based on methodologies described in the literature.
Protocol 1: Oral Gavage Administration of Buntanetap
Objective: To administer a precise dose of this compound orally to mice for pharmacokinetic, pharmacodynamic, and efficacy studies.
Materials:
-
This compound
-
Vehicle solution (e.g., sterile water, 0.5% methylcellulose)
-
Animal balance
-
20-gauge, 1.5-inch curved disposable feeding needles
-
1 mL syringes
-
APP/PS1 transgenic mice or other appropriate AD model[6]
-
Wild-type littermates (as controls)
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of Buntanetap based on the mean body weight of the mice and the target dose (e.g., 25 mg/kg).[6]
-
Dissolve or suspend the calculated weight of this compound in the appropriate volume of vehicle to achieve the final desired concentration (typically for a dosing volume of 5-10 mL/kg).
-
Vortex thoroughly to ensure a homogenous suspension. Prepare fresh daily.
-
-
Animal Handling and Dosing:
-
Weigh each mouse immediately before dosing to calculate the precise volume to be administered.
-
Gently restrain the mouse by scruffing the neck and back to immobilize the head and straighten the neck and esophagus.
-
Insert the feeding needle gently into the mouth, passing it over the tongue towards the esophagus.
-
Advance the needle until the tip is estimated to be in the stomach. Do not force the needle if resistance is met.
-
Slowly depress the syringe plunger to deliver the calculated volume.
-
Withdraw the needle smoothly and return the mouse to its home cage.
-
-
Post-Dosing Monitoring:
-
Observe the animal for at least 15-30 minutes post-administration for any signs of distress, such as choking, gagging, or respiratory difficulty.
-
Continue daily administration for the duration of the study (e.g., 21 consecutive days).[12]
-
Protocol 2: Assessment of Spatial Working Memory (Y-Maze)
Objective: To evaluate the effect of Buntanetap on short-term spatial working memory, a cognitive domain often impaired in AD mouse models.[6]
Materials:
-
Y-shaped maze with three identical arms (e.g., 40 cm long, 10 cm wide, 20 cm high walls) at 120° angles.
-
Video tracking software (e.g., ANY-maze, EthoVision).
-
Buntanetap-treated and vehicle-treated mice.
Procedure:
-
Habituation:
-
Gently place each mouse in the center of the Y-maze and allow it to explore freely for 8 minutes. This is done one day prior to testing to reduce novelty-induced stress.
-
-
Testing:
-
Place a mouse at the end of one arm (the "start arm") and allow it to freely explore the maze for 5-8 minutes.
-
Record the sequence of arm entries using the video tracking software. An arm entry is defined as all four paws entering the arm.
-
-
Data Analysis:
-
A "spontaneous alternation" is defined as successive entries into the three different arms on overlapping triplet sets (e.g., ABC, BCA).
-
Calculate the percentage of spontaneous alternation using the formula: % Alternation = [Number of Spontaneous Alternations / (Total Number of Arm Entries - 2)] * 100
-
Compare the mean % alternation between Buntanetap-treated and vehicle-treated groups using an appropriate statistical test (e.g., Student's t-test or ANOVA). Higher % alternation indicates better spatial working memory.
-
Protocol 3: Biochemical Analysis of Brain Tissue
Objective: To quantify the levels of APP, Aβ, and other relevant biomarkers in the brains of treated mice to assess target engagement and pharmacodynamic effects.
Materials:
-
Anesthetic (e.g., isoflurane) and euthanasia supplies (e.g., CO2 chamber, cervical dislocator).
-
Ice-cold phosphate-buffered saline (PBS).
-
Brain homogenization buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Dounce homogenizer or mechanical bead beater.
-
Microcentrifuge.
-
Protein quantification assay (e.g., BCA assay).
-
ELISA kits specific for mouse/human Aβ40 and Aβ42.[12]
-
Western blot supplies (gels, transfer system, antibodies for APP, CTFs, tau, etc.).[7]
Procedure:
-
Tissue Collection:
-
At the study endpoint, deeply anesthetize the mouse.
-
Perform transcardial perfusion with ice-cold PBS to remove blood from the brain.
-
Rapidly dissect the brain and isolate specific regions (e.g., cortex, hippocampus). Flash-freeze in liquid nitrogen and store at -80°C until analysis.
-
-
Protein Extraction:
-
Weigh the frozen brain tissue.
-
Add 10 volumes of ice-cold homogenization buffer.
-
Homogenize the tissue thoroughly using a Dounce homogenizer or bead beater on ice.
-
Centrifuge the homogenate at ~14,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant (soluble fraction) for analysis.
-
-
Quantification (ELISA for Aβ):
-
Determine the total protein concentration of the brain lysates using a BCA assay.
-
Follow the manufacturer's instructions for the specific Aβ40 and Aβ42 ELISA kits.
-
Load normalized amounts of protein lysate into the ELISA plate wells.
-
Read the plate on a microplate reader and calculate Aβ concentrations based on the standard curve.
-
Express results as pg of Aβ per mg of total protein.
-
-
Quantification (Western Blot for APP/CTFs):
-
Normalize protein samples and denature by boiling in Laemmli buffer.
-
Separate proteins by size using SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate with primary antibodies against APP, C-terminal fragments (CTFs), or other targets overnight at 4°C.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect bands using an ECL substrate and an imaging system.
-
Quantify band density using software like ImageJ, normalizing to a loading control (e.g., β-actin or GAPDH).
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a preclinical study evaluating Buntanetap in an AD mouse model.
References
- 1. Buntanetap - Wikipedia [en.wikipedia.org]
- 2. alzforum.org [alzforum.org]
- 3. Annovis Announces Publication That Supports Understanding of Buntanetapâs Mechanism of Action in Humans [annovisbio.com]
- 4. Our Science [annovisbio.com]
- 5. Annovis Bio Provides Data Announcement Update for the Phase II/III Study of Buntanetap in Alzheimerâs Disease [annovisbio.com]
- 6. Translational inhibition of APP by Posiphen: Efficacy, pharmacodynamics, and pharmacokinetics in the APP/PS1 mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A pilot exploration with Posiphen to normalize amyloid precursor protein in Down syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alzheimer's Association International Conference [alz.confex.com]
- 9. youtube.com [youtube.com]
- 10. Posiphen Reduces the Levels of Huntingtin Protein through Translation Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. longevity.technology [longevity.technology]
- 12. researchgate.net [researchgate.net]
- 13. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 14. Annovis Bio Shows Alzheimer’s Reversal in Humans in Phase II Study - BioSpace [biospace.com]
- 15. alzheimersnewstoday.com [alzheimersnewstoday.com]
Application Notes and Protocols for High-Throughput Screening of Buntanetap Tartrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Buntanetap Tartrate is an investigational small molecule drug with potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's. Its mechanism of action involves the inhibition of the translation of multiple neurotoxic proteins, including amyloid-beta (Aβ), tau, alpha-synuclein (α-syn), and TDP-43.[1][2][3] Buntanetap achieves this by selectively binding to an iron-responsive element (IRE) in the 5'-untranslated region (5'-UTR) of the messenger RNA (mRNA) for these proteins. This binding stabilizes the interaction between the mRNA and the Iron Regulatory Protein 1 (IRP1), which in turn prevents the ribosome from initiating translation.[2][4][5] This targeted disruption of the production of key pathological proteins makes Buntanetap a compelling candidate for high-throughput screening (HTS) campaigns aimed at discovering and characterizing novel neuroprotective compounds.
These application notes provide detailed protocols for three distinct HTS-compatible assays to assess the efficacy of this compound and other potential translational inhibitors. The assays are designed to be robust, scalable, and relevant to the drug's mechanism of action.
Mechanism of Action Signaling Pathway
The following diagram illustrates the proposed mechanism of action of this compound in inhibiting the translation of neurotoxic proteins.
References
- 1. benchchem.com [benchchem.com]
- 2. High-Throughput Screening Methodology to Identify Alpha-Synuclein Aggregation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Buntanetap Tartrate: Application Notes and Protocols for Tauopathy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Buntanetap Tartrate (formerly known as Posiphen or ANVS401) is an orally bioavailable small molecule that has emerged as a promising therapeutic candidate for neurodegenerative diseases, including tauopathies such as Alzheimer's disease.[1][2] Its unique mechanism of action, which involves the inhibition of multiple neurotoxic proteins, including tau, makes it a valuable tool for research applications aimed at understanding and targeting the underlying pathology of these devastating disorders.[3][4] This document provides detailed application notes and protocols for the use of this compound in tauopathy research, based on preclinical and clinical findings.
Buntanetap functions by targeting the translation of neurotoxic proteins. It selectively binds to the iron-responsive element (IRE) in the 5' untranslated region of the mRNA of proteins like tau, amyloid precursor protein (APP), and alpha-synuclein.[3][5] This binding is thought to stabilize the interaction with Iron Regulatory Protein 1 (IRP1), thereby inhibiting the translation of these mRNAs into proteins.[1][6] By reducing the synthesis of tau protein, Buntanetap aims to decrease the pool of available protein for hyperphosphorylation and aggregation into neurofibrillary tangles, a hallmark of tauopathies.[4][7]
Data Summary
Clinical Efficacy and Biomarker Response
Clinical studies have demonstrated Buntanetap's potential to impact cognitive function and biomarkers associated with tau pathology.
| Study Phase | Patient Population | Dosage | Duration | Key Findings | Citations |
| Phase 2/3 | Mild to Moderate Alzheimer's Disease | 7.5 mg, 15 mg, 30 mg daily | 12 weeks | Dose-dependent improvement in ADAS-Cog 11 scores. Reduction in plasma total tau levels at all doses. | [2][8] |
| Phase 2a | Early Alzheimer's Disease | 80 mg daily | 25 days | Improvement in ADAS-Cog11 scores. Trend towards lower CSF total tau (t-tau) and phosphorylated tau (p-tau). | [9][10][11] |
| Phase 1/2 (POC) | Mild Cognitive Impairment | 60 mg, four times daily | 10 days | Reduction in CSF levels of t-tau and p-tau. | [5][9][12] |
| Phase 3 | Early Parkinson's Disease with Amyloid Co-pathology | Not specified | Not specified | Reduction in plasma pTau217, total tau, and brain-derived tau. | [13][14] |
Preclinical Data in Tauopathy Models
Preclinical studies in various animal models have supported the mechanism of action and therapeutic potential of Buntanetap in addressing tau pathology.
| Animal Model | Dosage and Administration | Duration | Key Findings | Citations |
| Ts65Dn (Down Syndrome model) | 50 mg/kg/day, intraperitoneal | 26 days | Normalized levels of phosphorylated tau. | [7][15] |
| APP/PS1 (Alzheimer's model) | Not specified | Not specified | Reduced tau levels in the CSF of mildly cognitively impaired patients in a subsequent human trial. | [16] |
Signaling Pathway and Experimental Workflow
Buntanetap's Mechanism of Action on Tau Translation
Caption: Buntanetap stabilizes the IRP1/IRE complex on tau mRNA, inhibiting ribosomal translation.
General Experimental Workflow for In Vivo Studies
Caption: Workflow for evaluating Buntanetap in a tauopathy mouse model.
Experimental Protocols
In Vitro Model: Differentiated SH-SY5Y Cells
The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model for neurodegenerative diseases as it can be differentiated into a more mature neuron-like phenotype that expresses tau.[1][3]
1. Differentiation of SH-SY5Y Cells:
-
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium with 10% FBS and 1% Penicillin-Streptomycin
-
Differentiation Medium: DMEM/F12 with 1% FBS, 1% Penicillin-Streptomycin, and 10 µM all-trans-retinoic acid (RA)[3]
-
-
Protocol:
-
Seed SH-SY5Y cells at a density of 3 x 10^4 cells/cm² in a suitable culture vessel.[3]
-
After 24 hours, replace the growth medium with Differentiation Medium.
-
Culture for 5-7 days, replacing the Differentiation Medium every 2-3 days.[3]
-
Confirm differentiation by observing neurite outgrowth under a microscope.
-
2. Buntanetap Treatment and Tau Analysis:
-
Materials:
-
Differentiated SH-SY5Y cells
-
This compound (dissolved in a suitable vehicle, e.g., DMSO)
-
Optional: Okadaic Acid (to induce tau hyperphosphorylation)
-
Lysis buffer with phosphatase and protease inhibitors
-
-
Protocol:
-
Prepare stock solutions of this compound in DMSO.
-
Treat differentiated SH-SY5Y cells with varying concentrations of Buntanetap (e.g., 1-20 µM) for 24-48 hours. Include a vehicle control (DMSO).
-
To induce tau hyperphosphorylation, co-treat with Okadaic Acid (e.g., 20 nM) for the final 12-24 hours of Buntanetap treatment.
-
Harvest cells, lyse in buffer containing phosphatase and protease inhibitors, and determine protein concentration.
-
Analyze levels of total tau and phosphorylated tau (e.g., at Ser202/Thr205 [AT8] or Ser396/Ser404 [PHF1]) by Western Blot.
-
In Vivo Model: Tauopathy Mouse Model
Transgenic mouse models that overexpress human tau with mutations found in frontotemporal dementia (e.g., P301L or P301S) are commonly used to study tau pathology.
1. Buntanetap Administration:
-
Materials:
-
Protocol:
-
Prepare a suspension of this compound in corn oil.
-
Administer Buntanetap daily via oral gavage at a dose of approximately 50 mg/kg body weight.[7]
-
Administer an equivalent volume of corn oil to the control group.
-
Treat animals for a specified duration (e.g., 4-8 weeks), depending on the study endpoints and the progression of pathology in the chosen mouse model.
-
2. Tissue Processing and Analysis:
-
Protocol:
-
At the end of the treatment period, euthanize mice and collect brains and cerebrospinal fluid (CSF).
-
For immunohistochemistry, perfuse animals with PBS followed by 4% paraformaldehyde (PFA), and post-fix the brain in 4% PFA.
-
For biochemical analysis (Western Blot, ELISA), snap-freeze brain tissue in liquid nitrogen.
-
Analyze tau pathology using the methods described below.
-
Analytical Methods
1. Western Blot for Phosphorylated and Total Tau:
-
Protocol:
-
Homogenize brain tissue or cell lysates in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Separate 20-50 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.[18]
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST to reduce non-specific binding, which is crucial for phospho-protein detection.[19]
-
Incubate with primary antibodies overnight at 4°C. Recommended antibodies:
-
Phospho-tau: AT8 (Ser202/Thr205), PHF1 (Ser396/Ser404)
-
Total tau: Tau-5 or a similar antibody recognizing total tau.
-
Loading control: β-actin or GAPDH.
-
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect with an ECL substrate and quantify band densities. Normalize phosphorylated tau levels to total tau and/or the loading control.[20]
-
2. Immunohistochemistry for Tau Pathology:
-
Protocol:
-
Prepare 30-40 µm thick free-floating or paraffin-embedded brain sections.[21]
-
Perform antigen retrieval, for example, by boiling sections in citrate buffer (pH 6.0).[22]
-
Block endogenous peroxidase activity with 0.3% H₂O₂ and non-specific binding with a blocking solution (e.g., 5% normal donkey serum in PBST).[9][21]
-
Incubate with primary anti-phospho-tau antibody (e.g., AT8) overnight at 4°C.[6]
-
Incubate with a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex (ABC kit).
-
Develop with diaminobenzidine (DAB) and counterstain with hematoxylin.
-
Image sections and quantify the area of tau pathology in relevant brain regions (e.g., hippocampus, cortex).
-
3. ELISA for Tau in CSF:
-
Protocol:
-
Collect CSF in low protein binding tubes to minimize analyte loss.[23]
-
Use a commercially available ELISA kit for total tau or phospho-tau (e.g., pTau181).
-
Follow the manufacturer's instructions for sample dilution, incubation with capture and detection antibodies, and substrate development.
-
Calculate tau concentrations based on a standard curve generated with recombinant tau protein.
-
Logical Relationships in Buntanetap's Therapeutic Action
Caption: Causal chain from Buntanetap's molecular action to clinical outcomes in tauopathy.
Conclusion
This compound offers a unique, upstream mechanism for targeting tau pathology by inhibiting its synthesis. The provided protocols and data serve as a guide for researchers to effectively utilize this compound in both in vitro and in vivo models of tauopathy. These studies are crucial for further elucidating the therapeutic potential of Buntanetap and advancing the development of novel treatments for Alzheimer's disease and other related neurodegenerative disorders.
References
- 1. A Novel and Robust Protocol for Differentiation of SH-SY5Y Neuroblastoma Cells into Neuron Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. neurologylive.com [neurologylive.com]
- 5. Large‐scale proteomic approach to stable isotope labeling kinetics (SILK) for studying protein turnover in blood and cerebrospinal fluid in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Free floating immunofluorescence protocol on mouse brain sections for tau pathology [protocols.io]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Differentiation of SH-SY5Y Cells into Cortical Neuron-like Cells for Tauopathy Modeling and Seeding Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immunotherapy Targeting Pathological Tau Conformers in a Tangle Mouse Model Reduces Brain Pathology with Associated Functional Improvements - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A simple human cell model for TAU trafficking and tauopathy-related TAU pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buntanetap, a Novel Translational Inhibitor of Multiple Neurotoxic Proteins, Proves to Be Safe and Promising in Both Alzheimer's and Parkinson's Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 13. Frontiers | Tau protein modulates an epigenetic mechanism of cellular senescence in human SH-SY5Y neuroblastoma cells [frontiersin.org]
- 14. alzforum.org [alzforum.org]
- 15. researchgate.net [researchgate.net]
- 16. Pharmacokinetics of Novel Crystalline Buntanetap in Mice, Dogs, and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 20. protocols.io [protocols.io]
- 21. protocols.io [protocols.io]
- 22. Common and Specific Marks of Different Tau Strains Following Intra-Hippocampal Injection of AD, PiD, and GGT Inoculum in hTau Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Recommendations for cerebrospinal fluid collection for the analysis by ELISA of neurogranin trunc P75, α-synuclein, and total tau in combination with Aβ(1–42)/Aβ(1–40) - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: LC-MS/MS Method for the Quantification of Buntanetap Tartrate in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantification of Buntanetap and its major metabolites, N1-norbuntanetap and N8-norbuntanetap, in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Introduction
Buntanetap (formerly known as Posiphen) is an orally bioavailable small molecule inhibitor of the translation of neurotoxic aggregating proteins, including amyloid precursor protein (APP), tau, and alpha-synuclein.[1][2] By targeting the synthesis of these proteins, Buntanetap is a promising therapeutic candidate for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[2][3] Robust bioanalytical methods are crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies during clinical development. This application note details a sensitive and specific LC-MS/MS method for the simultaneous quantification of Buntanetap and its primary metabolites in human plasma.
Mechanism of Action
Buntanetap inhibits the translation of neurotoxic proteins by binding to the iron-responsive element (IRE) in the 5'-untranslated region of their messenger RNA (mRNA).[2][4] This action enhances the binding of Iron Regulatory Protein 1 (IRP1) to the IRE, which physically blocks the mRNA from associating with the ribosome, thereby preventing protein synthesis.[2]
Caption: Buntanetap's mechanism of action.
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters of Buntanetap and its metabolites in human plasma following oral administration.
Table 1: Pharmacokinetic Parameters of Buntanetap and Metabolites in Humans (50 mg Dose) [5]
| Analyte | Cmax (ng/mL) | Tmax (h) | T1/2 (h) | AUC0-last (ng·h/mL) |
| Buntanetap | 71.1 ± 42.2 | 1.5 | 3.54 ± 0.99 | 153 ± 64.3 |
| N1-norbuntanetap | 6.91 ± 2.27 | 2.69 | 3.23 ± 0.38 | 33.4 ± 9.68 |
| N8-norbuntanetap | 7.25 ± 2.53 | 2.89 | - | - |
Data presented as mean ± standard deviation.
Experimental Protocols
Materials and Reagents
-
Buntanetap Tartrate reference standard
-
N1-norbuntanetap reference standard
-
N8-norbuntanetap reference standard
-
Deuterated Buntanetap (Internal Standard, IS)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (K2-EDTA)
Sample Preparation
This protocol utilizes protein precipitation for the extraction of Buntanetap and its metabolites from plasma.[1][6][7]
-
Thawing: Thaw plasma samples and internal standard (IS) stock solutions at room temperature.
-
Aliquoting: In a microcentrifuge tube, aliquot 100 µL of human plasma.
-
Internal Standard Addition: Add 10 µL of IS working solution (e.g., 100 ng/mL deuterated Buntanetap in 50% methanol) to the plasma and vortex briefly.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to the plasma/IS mixture.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Caption: Plasma sample preparation workflow.
LC-MS/MS Method
A validated high-performance liquid chromatographic mass spectrometric detection method is used for the determination of Buntanetap in human plasma.[8] The assay range is typically 0.100 to 150 ng/mL.[8]
Table 2: Liquid Chromatography Parameters
| Parameter | Setting |
| LC System | UPLC System (e.g., Waters ACQUITY, Shimadzu Nexera) |
| Column | C18 Reverse Phase Column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Column Temperature | 40°C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient | 5% B to 95% B over 3 min, hold for 1 min, re-equilibrate for 1 min |
Table 3: Mass Spectrometry Parameters
| Parameter | Setting |
| Mass Spectrometer | Triple Quadrupole (e.g., Sciex, Agilent, Waters) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 500°C |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Table 4: MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Buntanetap | 338.2 | Predicted: ~192.1 | Predicted: ~25 |
| N1-norbuntanetap | 324.2 | Predicted: ~192.1 | Predicted: ~25 |
| N8-norbuntanetap | 324.2 | Predicted: ~178.1 | Predicted: ~25 |
| Deuterated Buntanetap (IS) | 344.2 | Predicted: ~198.1 | Predicted: ~25 |
Note: The molecular weight of Buntanetap is 337.42 g/mol .[4] The precursor ion will be the protonated molecule [M+H]+. Product ions and collision energies are predicted and should be optimized during method development.
Method Validation
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) for the following parameters:
-
Linearity and Range: A calibration curve should be prepared in the same biological matrix (human plasma) to cover the expected concentration range. A typical range for Buntanetap is 0.100 to 150 ng/mL.[8]
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on multiple days.
-
Selectivity and Specificity: Assessed by analyzing blank plasma from multiple sources to ensure no interference at the retention times of the analytes and IS.
-
Matrix Effect: Evaluated to ensure that components in the plasma do not suppress or enhance the ionization of the analytes.
-
Recovery: The efficiency of the extraction process is determined by comparing the analyte response in extracted samples to that of unextracted standards.
-
Stability: The stability of the analytes in plasma should be assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -60°C or lower.[5]
Conclusion
The LC-MS/MS method described provides a robust and sensitive approach for the quantification of Buntanetap and its major metabolites in human plasma. This method is suitable for supporting clinical pharmacokinetic studies and is essential for the ongoing development of Buntanetap as a potential therapy for neurodegenerative diseases. The use of a simple protein precipitation protocol allows for high-throughput sample analysis.
References
- 1. spectroscopyeurope.com [spectroscopyeurope.com]
- 2. Development of a low volume plasma sample precipitation procedure for liquid chromatography/tandem mass spectrometry assays used for drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Buntanetap - Wikipedia [en.wikipedia.org]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. opentrons.com [opentrons.com]
- 7. agilent.com [agilent.com]
- 8. GSRS [gsrs.ncats.nih.gov]
Application Notes and Protocols: Immunohistochemical Analysis Following Buntanetap Tartrate Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Buntanetap Tartrate (formerly known as Posiphen or ANVS-401) is an orally administered small molecule therapeutic candidate under investigation for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1][2][3] Its mechanism of action is distinct from many other therapies; it functions as a translational inhibitor of multiple neurotoxic proteins.[4][5][6] Buntanetap selectively binds to the iron-responsive element (IRE) in the 5' untranslated region of mRNAs for proteins like amyloid precursor protein (APP), tau, and alpha-synuclein (α-syn).[6][7][8] This action stabilizes the binding of Iron Regulatory Protein 1 (IRP1) to the mRNA, which physically obstructs the ribosome and inhibits the translation of these neurotoxic proteins.[4][6][8] Consequently, Buntanetap has the potential to reduce the accumulation of protein aggregates, decrease neuroinflammation, and improve synaptic function and axonal transport.[9][10][11]
This document provides detailed protocols for the immunohistochemical (IHC) evaluation of tissues following treatment with Buntanetap. These protocols are designed to enable researchers to visualize and quantify changes in key protein markers associated with Buntanetap's mechanism of action.
Mechanism of Action
Buntanetap acts by inhibiting the synthesis of neurotoxic proteins at the translational level. In neurodegenerative diseases, elevated intracellular iron levels can lead to the overexpression of these proteins.[6] Buntanetap enhances the binding of Iron Regulatory Protein 1 (IRP1) to a conserved iron-responsive element (IRE) on the target mRNAs, preventing them from being translated by the ribosome.[6][10]
Caption: Buntanetap's mechanism of action.
Expected Outcomes and Data Summary
Treatment with Buntanetap is expected to lead to a downstream reduction in the levels of its target neurotoxic proteins and a decrease in associated neuroinflammation. While IHC provides spatial information on protein expression in tissue, data from cerebrospinal fluid (CSF) in clinical studies offer quantitative insights into the expected biochemical changes. The following table summarizes key biomarker results from clinical trials, which can guide the interpretation of IHC findings.
| Biomarker Category | Specific Marker | Study Population | Result | Source |
| Neurotoxic Proteins | Amyloid Precursor Protein (APP) | Mild Cognitive Impairment (MCI) | Reduced in CSF | [10] |
| Total Tau (t-tau) | MCI | Reduced in CSF | [10] | |
| Phosphorylated Tau (p-tau) | MCI | Reduced in CSF | [10] | |
| Alpha-Synuclein (α-syn) | MCI | Reduced in CSF | [10] | |
| Neuroinflammation | sTREM2 | Parkinson's Disease (PD) | 43% reduction in CSF | [1] |
| Glial Fibrillary Acidic Protein (GFAP) | Parkinson's Disease (PD) | 28% reduction in CSF | [1] | |
| IL-5, IL-6, S100A12, IFN-γ, IGF1R | Alzheimer's Disease (AD) | Reduced in patient samples | [12][13] | |
| Neuronal Integrity | Neurofilament Light Chain (NFL) | Alzheimer's Disease (AD) | Decreased levels in patient samples | [12][13] |
| Cognitive Function | ADAS-Cog11 Score | Alzheimer's Disease (AD) | Statistically significant improvement | [10][14] |
General Immunohistochemistry Workflow
The following diagram outlines the standard experimental workflow for performing IHC on tissue samples following in vivo or in vitro treatment.
Caption: General experimental workflow for IHC.
Detailed Experimental Protocols
This section provides detailed, step-by-step protocols for the immunohistochemical detection of key protein markers affected by Buntanetap treatment. The protocols are intended for formalin-fixed, paraffin-embedded (FFPE) tissue sections.
A. General Reagents and Buffers
-
Xylene: Histological grade.
-
Ethanol: 100%, 95%, and 70% solutions.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Tris-Buffered Saline with Tween-20 (TBST): 1X TBS, 0.1% Tween-20, pH 7.6.
-
Antigen Retrieval Buffers:
-
Enzymatic Retrieval:
-
Proteinase K: For α-synuclein.[16]
-
-
Blocking Solutions:
-
Detection System: VECTASTAIN Elite ABC-HRP Kit and DAB Peroxidase Substrate Kit (or equivalent).[20]
-
Counterstain: Mayer's Hematoxylin.[21]
-
Mounting Medium: Aqueous or permanent mounting medium.
B. General Immunohistochemistry Procedure
-
Deparaffinization and Rehydration:
-
Heat slides in an oven at 60-65°C for at least 1 hour.
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Rehydrate sections through a graded series of ethanol: 100% (2x, 5 min), 95% (1x, 5 min), 70% (1x, 5 min).
-
Rinse thoroughly in distilled water.
-
-
Antigen Retrieval:
-
This is a critical step and the method depends on the target antigen. Proceed to the specific protocol below for the recommended method.
-
-
Staining Procedure:
-
Wash slides in buffer (PBS or TBST) 3 times for 5 minutes each.
-
Peroxidase Block: Incubate sections in 3% hydrogen peroxide for 10 minutes to quench endogenous peroxidase activity.[17][18]
-
Wash slides in buffer 3 times for 5 minutes each.
-
Protein Block: Incubate sections with a protein blocking solution (e.g., 5% normal goat serum) for 1 hour at room temperature in a humidified chamber.[18][19]
-
Primary Antibody Incubation: Drain blocking solution (do not rinse) and apply the diluted primary antibody. Incubate overnight at 4°C in a humidified chamber. (See specific protocols for antibody suggestions and dilutions).
-
The next day, wash slides in buffer 3 times for 5 minutes each.
-
Secondary Antibody Incubation: Apply a biotinylated secondary antibody (e.g., biotinylated goat anti-rabbit) diluted in blocking buffer. Incubate for 1-2 hours at room temperature.[22][23]
-
While the secondary antibody is incubating, prepare the ABC reagent according to the manufacturer's instructions (typically 30 minutes before use).[20]
-
Wash slides in buffer 3 times for 10 minutes each.
-
ABC Reagent Incubation: Apply the prepared ABC reagent and incubate for 30 minutes at room temperature.[20]
-
Wash slides in buffer 3 times for 10 minutes each.
-
Signal Development: Apply DAB substrate solution and incubate until the desired brown stain intensity develops (typically 1-5 minutes). Monitor under a microscope.[20]
-
Immediately stop the reaction by immersing the slides in distilled water for 5 minutes.[20]
-
-
Counterstaining and Mounting:
-
Counterstain with Mayer's Hematoxylin for 1-2 minutes.[21]
-
"Blue" the hematoxylin by rinsing in running tap water.
-
Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%) and clear in xylene.
-
Coverslip with a permanent mounting medium.
-
Protocol 1: Detection of Alpha-Synuclein (α-syn)
-
Target Rationale: Buntanetap directly inhibits α-syn translation, a key protein in Parkinson's disease pathology.[1][5] IHC can be used to visualize changes in α-syn aggregates (Lewy bodies and neurites).
-
Antigen Retrieval: High sensitivity for pathological α-syn is often achieved with enzymatic digestion. The use of proteinase K is considered a highly effective method.[16]
-
After rehydration, incubate sections with Proteinase K (20 µg/mL in TE buffer, pH 8.0) for 10 minutes at 37°C.
-
Rinse slides thoroughly in distilled water and proceed to the general staining procedure.
-
-
Primary Antibody: Use a well-validated antibody for pathological α-synuclein, such as those targeting phosphorylation at Serine 129 (pS129).
-
Example: Rabbit monoclonal anti-pS129 α-synuclein. Dilution should be optimized (e.g., 1:1000 - 1:5000).
-
-
Expected Result: A reduction in the number and intensity of pS129-positive inclusions in the Buntanetap-treated group compared to the control group.
Protocol 2: Detection of Phosphorylated Tau (p-Tau)
-
Target Rationale: Buntanetap inhibits the translation of tau mRNA, which is expected to reduce levels of both total and hyperphosphorylated tau, a hallmark of Alzheimer's disease.[10][24]
-
Antigen Retrieval: Heat-Induced Epitope Retrieval (HIER) is recommended.
-
Primary Antibody: Use an antibody specific for a pathological phosphorylation site of tau.
-
Example: Mouse monoclonal anti-p-Tau (AT8, recognizing Ser202/Thr205). Dilution should be optimized (e.g., 1:200 - 1:1000).[19]
-
-
Expected Result: A decrease in the staining of neurofibrillary tangles and other tau-positive structures in the Buntanetap-treated group.
Protocol 3: Detection of Activated Microglia (Iba1)
-
Target Rationale: Buntanetap is reported to reduce neuroinflammation.[2][11] Iba1 is a marker for microglia, which become activated during inflammatory states in neurodegeneration. A reduction in Iba1 immunoreactivity can indicate a dampened inflammatory response.[22]
-
Antigen Retrieval: HIER with Citrate Buffer (pH 6.0) is commonly used. Follow the procedure described in Protocol 2. For some tissues, antigen retrieval may not be strictly necessary but should be optimized.[22]
-
Primary Antibody:
-
Expected Result: Reduced Iba1 staining intensity and a shift from an activated (amoeboid) to a resting (ramified) microglial morphology in the Buntanetap-treated group.
Protocol 4: Detection of Reactive Astrocytes (GFAP)
-
Target Rationale: Astrogliosis, marked by increased GFAP expression, is another key feature of neuroinflammation. CSF levels of GFAP are reduced by Buntanetap treatment.[1] IHC for GFAP allows for the assessment of astrocyte reactivity in tissue.
-
Antigen Retrieval: HIER is recommended.
-
Primary Antibody:
-
Expected Result: A decrease in the intensity of GFAP staining and a reduction in the hypertrophic morphology of astrocytes in the Buntanetap-treated group.
References
- 1. Buntanetap | ALZFORUM [alzforum.org]
- 2. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 3. Annovis Bioâs Buntanetap Found Safe and Effective in High-Risk Alzheimer's Patients [annovisbio.com]
- 4. Our Science [annovisbio.com]
- 5. What is Buntanetap used for? [synapse.patsnap.com]
- 6. youtube.com [youtube.com]
- 7. Annovis Announces Publication That Supports Understanding of Buntanetapâs Mechanism of Action in Humans [annovisbio.com]
- 8. Pharmacokinetics of Novel Crystalline Buntanetap in Mice, Dogs, and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. neurologylive.com [neurologylive.com]
- 10. Buntanetap, a Novel Translational Inhibitor of Multiple Neurotoxic Proteins, Proves to Be Safe and Promising in Both Alzheimer’s and Parkinson’s Patients | springermedizin.de [springermedizin.de]
- 11. Annovis Announces First Patients Entered into Pivotal Phase 3 Study of Buntanetap for Early Alzheimerâs Disease [annovisbio.com]
- 12. Annovis Announces Novel Biomarker Data in Alzheimerâs Patients Supporting Buntanetapâs Potential as a Disease-Modifying Treatment [annovisbio.com]
- 13. ca.investing.com [ca.investing.com]
- 14. Buntanetap, a Novel Translational Inhibitor of Multiple Neurotoxic Proteins, Proves to Be Safe and Promising in Both Alzheimer's and Parkinson's Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. merckmillipore.com [merckmillipore.com]
- 16. Evaluation of α-synuclein immunohistochemical methods used by invited experts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sysy-histosure.com [sysy-histosure.com]
- 18. researchgate.net [researchgate.net]
- 19. 2.6.5. Immunohistochemistry of Phosphorylated Tau [bio-protocol.org]
- 20. m.youtube.com [m.youtube.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. onlineacademiccommunity.uvic.ca [onlineacademiccommunity.uvic.ca]
- 23. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 24. The therapeutic landscape of tauopathies: challenges and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Tau Phosphorylation and Aggregation in the Developing Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 26. biocare.net [biocare.net]
- 27. genomeme.ca [genomeme.ca]
Application Notes and Protocols: Preparation of Buntanetap Tartrate Stock Solutions
These guidelines are intended for researchers, scientists, and drug development professionals for the preparation of Buntanetap Tartrate stock solutions for experimental use.
Introduction
This compound, also known as ANVS401 or Posiphen Tartrate, is a small molecule inhibitor of the translation of multiple neurotoxic proteins, including amyloid precursor protein (APP), α-synuclein (αSYN), and huntingtin (HTT).[1][2] It is under investigation for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1][3] Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. This document provides detailed protocols for preparing this compound solutions for both in vitro and in vivo applications.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below. This information is essential for accurate calculation of concentrations and for understanding the compound's solubility characteristics.
| Property | Value | Reference |
| CAS Number | 865795-23-9 | [1][4] |
| Molecular Formula | C₂₄H₂₉N₃O₈ | [1][4][5] |
| Molecular Weight | 487.50 g/mol | [1][4][5] |
| Solubility in DMSO (in vitro) | 100 mg/mL (205.13 mM) | [1] |
| Solubility (in vivo vehicle 1) | ≥ 2.5 mg/mL (5.13 mM) in 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline | [1] |
| Solubility (in vivo vehicle 2) | ≥ 2.5 mg/mL (5.13 mM) in 10% DMSO + 90% (20% SBE-β-CD in saline) | [1] |
| Solubility (in vivo vehicle 3) | ≥ 2.5 mg/mL (5.13 mM) in 10% DMSO + 90% corn oil | [1] |
Experimental Protocols
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile deionized water or phosphate-buffered saline (PBS)
-
PEG300, Tween-80, saline, corn oil, SBE-β-CD (for in vivo studies)
-
Analytical balance
-
Vortex mixer
-
Ultrasonic bath (recommended for high concentrations)
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
The general workflow for preparing this compound stock solutions is outlined in the diagram below.
References
Application Notes and Protocols for In Vivo Imaging with Buntanetap Tartrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Buntanetap Tartrate (formerly known as Posiphen or ANVS401) is an orally available small molecule translational inhibitor of neurotoxic aggregating proteins.[1][2] It represents a novel therapeutic approach for neurodegenerative diseases such as Alzheimer's Disease (AD) and Parkinson's Disease (PD) by targeting the formation of multiple neurotoxic proteins, including amyloid-beta (Aβ), tau, alpha-synuclein (αSyn), and TDP-43.[1][3][4] Buntanetap has demonstrated a favorable safety profile in clinical trials and has shown promise in improving cognitive and motor functions.[1][5][6]
These application notes provide an overview of Buntanetap's mechanism of action, summarize key quantitative data from clinical studies, and offer detailed protocols for potential in vivo imaging applications to facilitate further research and development.
Mechanism of Action
Buntanetap's unique mechanism of action lies in its ability to modulate the translation of specific neurotoxic proteins. It selectively binds to a conserved iron-responsive element (IRE) in the 5'-untranslated region (5'-UTR) of the mRNA of proteins like Amyloid Precursor Protein (APP), α-synuclein, and Tau.[7][8][9] In neurodegenerative diseases, elevated intracellular iron levels can lead to the dissociation of Iron Regulatory Protein 1 (IRP1) from this IRE, allowing the mRNA to be translated by ribosomes and leading to the overproduction of these neurotoxic proteins.[1][8] Buntanetap strengthens the binding of IRP1 to the IRE, even in the presence of high iron, thereby inhibiting the translation of these mRNAs and reducing the levels of the corresponding toxic proteins.[1][8] This intervention aims to restore protein homeostasis, improve synaptic transmission, and reduce neuroinflammation.[3][8]
Signaling Pathway Diagram
Caption: Mechanism of action of this compound.
Quantitative Data from Clinical Trials
Buntanetap has been evaluated in several clinical trials for Alzheimer's and Parkinson's disease. The following tables summarize the key quantitative findings from these studies.
Table 1: Efficacy of Buntanetap in Alzheimer's Disease (AD)
| Trial Phase | N | Treatment Group | Duration | Outcome Measure | Result | Significance |
| Phase 2a (NCT04524351) | 14 | 80 mg/day Buntanetap | 25 days | ADAS-Cog11 | 4.4-point improvement from baseline | p < 0.05 vs placebo |
| Phase 2a (NCT04524351) | 14 | 80 mg/day Buntanetap | 25 days | WAIS Coding Test | 23% improvement from baseline[5] | Approx. 4x placebo |
| Phase 2/3 (NCT05686044) | 300+ | 7.5, 15, or 30 mg/day Buntanetap | 3 months | ADAS-Cog11 (Early AD, MMSE 21-24) | -3.3 points improvement over baseline | Statistically significant dose-response |
| Phase 2/3 (NCT05686044) | - | 15 mg/day Buntanetap (APOE4 carriers) | 3 months | ADAS-Cog11 | -3.15 points improvement[10] | Statistically significant |
Table 2: Efficacy of Buntanetap in Parkinson's Disease (PD)
| Trial Phase | N | Treatment Group | Duration | Outcome Measure | Result | Significance |
| Phase 2a (NCT04524351) | - | 10 and 20 mg/day Buntanetap | 1 month | MDS-UPDRS & WAIS Coding Test | Improvements observed, best outcomes at these doses[5] | - |
| Phase 3 (NCT05357989) | 471 | 10 or 20 mg/day Buntanetap | 6 months | Cognitive Decline | Slowed cognitive decline, particularly in those with mild dementia[11] | - |
| Phase 3 (NCT05357989) | - | Buntanetap | 6 months | Cognitive Decline (Amyloid-positive patients) | Counteracted and even reversed decline[11] | - |
Table 3: Biomarker Changes with Buntanetap Treatment
| Disease | Trial Phase | Biomarker | Change with Buntanetap |
| Mild Cognitive Impairment (MCI) | Proof of Mechanism | CSF sAPPα, sAPPβ, t-τ, p-τ | Significantly lowered[12] |
| MCI | Proof of Mechanism | CSF Aβ42 | Trend towards lowering[12] |
| AD & PD | Phase 2a | CSF Neurofilament Light Chain (NfL) | 13% lower in AD, 9% in PD (not statistically significant)[13] |
| PD | Phase 2a | CSF sTREM2 and GFAP | Significant reductions (43% and 28%, respectively)[13] |
| AD | Phase 2/3 | Inflammatory Markers (IL-5, IL-6, S100A12, IFN-γ, IGF1R) | Reduced vs placebo[14] |
| AD | Phase 2/3 | Neuronal Damage Marker (NfL) | Decreased levels[14] |
Experimental Protocols
While specific in vivo imaging protocols using radiolabeled Buntanetap have not been published, this section provides a hypothetical protocol for a preclinical PET imaging study to assess target engagement and a generalized workflow for incorporating imaging into clinical trials.
Protocol 1: Preclinical PET Imaging to Assess Target Engagement of Buntanetap
Objective: To develop and utilize a radiolabeled version of Buntanetap (e.g., [¹¹C]Buntanetap) to visualize and quantify its binding to the IRP1/IRE complex in the brain of a relevant animal model of neurodegeneration.
Materials:
-
[¹¹C]Buntanetap (requires custom synthesis and radiolabeling)
-
Transgenic mouse model of AD (e.g., 5xFAD) and wild-type controls
-
MicroPET scanner
-
Anesthesia (e.g., isoflurane)
-
Saline solution
-
This compound (for blocking studies)
Methodology:
-
Radiosynthesis of [¹¹C]Buntanetap:
-
Synthesize a suitable precursor for radiolabeling with Carbon-11.
-
Perform the radiolabeling reaction using [¹¹C]CO₂ or [¹¹C]CH₃I, followed by purification using HPLC.
-
Ensure high radiochemical purity (>95%) and specific activity.
-
-
Animal Preparation:
-
Anesthetize the mouse with isoflurane (2-3% for induction, 1-1.5% for maintenance).
-
Place the animal on the scanner bed with a heating pad to maintain body temperature.
-
Insert a tail-vein catheter for radiotracer injection.
-
-
PET Scan Acquisition:
-
Perform a transmission scan for attenuation correction.
-
Inject a bolus of [¹¹C]Buntanetap (e.g., 5-10 MBq) via the tail vein.
-
Acquire dynamic emission data for 60-90 minutes.
-
-
Blocking Study (for specificity):
-
In a separate cohort of animals, pre-treat with a high dose of non-radiolabeled Buntanetap (e.g., 10 mg/kg, intraperitoneally) 30 minutes prior to the injection of [¹¹C]Buntanetap.
-
Perform the PET scan as described above. A significant reduction in tracer uptake in the brain would indicate specific binding.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the dynamic PET images using an appropriate algorithm (e.g., OSEM3D).
-
Co-register the PET images with a standard mouse brain MRI atlas.
-
Define regions of interest (ROIs) such as the cortex, hippocampus, and cerebellum.
-
Generate time-activity curves (TACs) for each ROI.
-
Calculate the Standardized Uptake Value (SUV) or use kinetic modeling (e.g., Logan graphical analysis) to determine the distribution volume ratio (DVR), which is an index of tracer binding potential.
-
Generalized Clinical Trial Imaging Workflow
Several clinical trials involving Buntanetap have incorporated imaging, primarily volumetric MRI, to assess structural changes in the brain.[15]
References
- 1. Our Science [annovisbio.com]
- 2. Posiphen Treatment Provides Clinical Improvement of Alzheimer and Parkinson Disease in Clinical Trials - - Practical Neurology [practicalneurology.com]
- 3. Annovis Announces Publication That Supports Understanding of Buntanetapâs Mechanism of Action in Humans [annovisbio.com]
- 4. Buntanetap Safe With Signals of Efficacy for Alzheimer Disease and Phase 3 Trials Are Being Initiated - - Practical Neurology [practicalneurology.com]
- 5. Buntanetap shows promise for the treatment of Alzheimer’s disease and Parkinson’s disease | VJDementia [vjdementia.com]
- 6. Buntanetap, a Novel Translational Inhibitor of Multiple Neurotoxic Proteins, Proves to Be Safe and Promising in Both Alzheimer's and Parkinson's Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. youtube.com [youtube.com]
- 9. Posiphen Reduces the Levels of Huntingtin Protein through Translation Suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Annovis Bioâs Buntanetap Found Safe and Effective in High-Risk Alzheimer's Patients [annovisbio.com]
- 11. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 12. Posiphen as a candidate drug to lower CSF amyloid precursor protein, amyloid-β peptide and τ levels: target engagement, tolerability and pharmacokinetics in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Buntanetap | ALZFORUM [alzforum.org]
- 14. Annovis Announces Novel Biomarker Data in Alzheimerâs Patients Supporting Buntanetapâs Potential as a Disease-Modifying Treatment [annovisbio.com]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
Troubleshooting & Optimization
Buntanetap Tartrate precipitation issues in aqueous buffer
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of Buntanetap Tartrate in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a particular focus on resolving precipitation issues in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is the tartrate salt of Buntanetap, an orally available small molecule that acts as a translational inhibitor of several neurotoxic proteins.[1][2] Its mechanism of action involves binding to an iron-responsive element (IRE) in the 5' untranslated region (UTR) of messenger RNA (mRNA) for proteins such as amyloid precursor protein (APP), alpha-synuclein (αSyn), and tau.[1][2][3][4] This binding stabilizes the interaction between the IRE and iron regulatory protein 1 (IRP1), which in turn prevents the ribosome from initiating translation, thereby reducing the production of these neurotoxic proteins.[1][2][3][4]
Q2: Are there different forms of this compound available?
A2: Yes, Buntanetap has been described in at least two crystalline forms: an anhydrous form (Form A) and a dihydrate form (Form B).[1] These forms have different physical properties, most notably their solubility in water.
Q3: What is the solubility of this compound in aqueous solutions?
A3: The aqueous solubility of this compound is dependent on its crystalline form. The anhydrous form (Form A) is highly soluble in water, with a reported solubility of greater than 100 mg/mL. In contrast, the dihydrate form (Form B) has a significantly lower aqueous solubility of 14 mg/mL.[1] The solubility in various aqueous buffers will also depend on the pH, temperature, and the presence of other solutes.
Q4: Why am I observing precipitation when dissolving this compound in my aqueous buffer?
A4: Precipitation of this compound in aqueous buffers can occur for several reasons:
-
Exceeding Solubility Limit: The concentration you are trying to achieve may be higher than the solubility of the specific form of this compound in your chosen buffer system.
-
pH of the Buffer: The solubility of tartrate salts can be pH-dependent. A buffer with a pH that promotes the less soluble form of the molecule can lead to precipitation.
-
Temperature: Tartrate salt solubility can be sensitive to temperature, with some salts being less soluble at colder temperatures.
-
Improper Dissolution Technique: Adding a concentrated organic stock solution of this compound too quickly to an aqueous buffer can cause the compound to "crash out" or precipitate due to rapid solvent exchange.
-
Buffer Composition: High salt concentrations or interactions with other components in the buffer can sometimes reduce the solubility of a compound.
Troubleshooting Guide: this compound Precipitation in Aqueous Buffer
This guide provides a step-by-step approach to troubleshoot and resolve precipitation issues with this compound in your experiments.
Problem: Precipitate forms when trying to dissolve this compound directly in an aqueous buffer.
-
Possible Cause 1: Low intrinsic aqueous solubility of the specific form.
-
Solution: For many research applications, especially for in vitro studies, it is recommended to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for this purpose. Buntanetap L-Tartrate is reportedly soluble in DMSO at 100 mg/mL (with the need for ultrasonic treatment).
-
-
Possible Cause 2: The concentration exceeds the solubility limit in the aqueous buffer.
-
Solution: Try preparing a more dilute solution. If a higher concentration is required, you may need to use a co-solvent system in your final aqueous solution, if your experimental system permits.
-
Problem: Precipitate forms when diluting a DMSO stock solution into an aqueous buffer.
-
Possible Cause 1: "Crashing out" due to rapid solvent exchange.
-
Solution: Add the DMSO stock solution drop-wise to the aqueous buffer while vigorously stirring or vortexing. This helps to ensure rapid and uniform mixing, preventing localized high concentrations that can lead to precipitation.
-
-
Possible Cause 2: The final concentration in the aqueous buffer is still too high.
-
Solution: Lower the final concentration of this compound in your working solution. It is advisable to perform a small-scale pilot experiment to determine the maximum soluble concentration in your specific buffer system.
-
-
Possible Cause 3: Temperature shock.
-
Solution: Ensure that both the DMSO stock solution and the aqueous buffer are at the same temperature (e.g., room temperature or 37°C) before mixing.
-
Quantitative Data Summary
The following table summarizes the available quantitative data on the solubility of different forms of Buntanetap.
| Compound Form | Solvent | Solubility | Reference |
| Buntanetap (Anhydrous - Form A) | Water | > 100 mg/mL | [1] |
| Buntanetap (Dihydrate - Form B) | Water | 14 mg/mL | [1] |
| Buntanetap L-Tartrate | DMSO | 100 mg/mL (requires sonication) |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution for In Vitro Experiments (e.g., Cell Culture)
This protocol is a general guideline for preparing a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional, but recommended)
Procedure:
-
Weighing: In a sterile environment (e.g., a biological safety cabinet), accurately weigh the desired amount of this compound powder into a sterile amber vial.
-
Solvent Addition: Add the calculated volume of anhydrous, sterile DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C may also aid dissolution.
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and protect from light. Store the aliquots at -20°C or -80°C.
Preparation of Working Solution:
-
Thaw an aliquot of the DMSO stock solution at room temperature.
-
To prepare your working solution, perform a serial dilution of the stock solution into your pre-warmed cell culture medium or experimental buffer.
-
Crucially, add the stock solution to the medium/buffer drop-wise while gently swirling or vortexing to prevent precipitation.
-
Ensure the final concentration of DMSO in your experiment is low (typically <0.5%, and ideally ≤0.1%) to avoid solvent-induced cytotoxicity.
Protocol 2: Preparation of this compound Formulation for In Vivo Oral Gavage (Mouse Model)
For in vivo studies, Buntanetap has been administered as a homogeneous suspension. This protocol is based on general practices for preparing such formulations.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% Carboxymethyl cellulose (CMC) in sterile water, or a co-solvent system such as 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Sterile conical tubes
-
Vortex mixer or homogenizer
Procedure:
-
Weighing: Weigh the required amount of this compound powder for the desired dosing concentration and volume.
-
Vehicle Preparation: Prepare the chosen vehicle. For a suspension in 0.5% CMC, gradually add the CMC powder to sterile water while stirring vigorously until a uniform suspension is formed. For a co-solvent system, add each component in the specified order, ensuring complete mixing after each addition.
-
Suspension Preparation: Add a small amount of the vehicle to the this compound powder to create a paste. Then, gradually add the remaining vehicle while continuously vortexing or homogenizing until a uniform suspension is achieved.
-
Administration: Administer the suspension immediately after preparation to ensure consistent dosing. Continuously mix the suspension during the dosing procedure to prevent settling of the compound.
Visualizations
Buntanetap Signaling Pathway
Caption: Mechanism of action of Buntanetap in inhibiting neurotoxic protein translation.
Experimental Workflow: Preparing a this compound Solution for In Vitro Use
Caption: Workflow for preparing a this compound solution for in vitro experiments.
Troubleshooting Logic for Precipitation Issues
Caption: A logical workflow for troubleshooting this compound precipitation.
References
Optimizing Buntanetap Tartrate concentration for neuroprotection assays
BERWYN, PA – December 17, 2025 – Researchers and drug development professionals utilizing Buntanetap Tartrate in neuroprotection assays now have access to a comprehensive technical support center. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to streamline research and ensure reliable, reproducible results.
Buntanetap, also known as Posiphen or ANVS401, is an investigational small molecule that inhibits the translation of multiple neurotoxic proteins, including amyloid precursor protein (APP), alpha-synuclein (αSYN), and huntingtin (HTT).[1][2] By targeting the iron-responsive element (IRE) in the 5' untranslated region of the mRNA of these proteins, Buntanetap strengthens the binding of Iron Regulatory Protein 1 (IRP1), thereby impeding the toxic cascade that leads to neurodegeneration.[3]
This guide offers practical insights into optimizing the concentration of this compound for various in vitro neuroprotection assays, ensuring maximal therapeutic effect while minimizing potential cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in neuroprotection assays?
A1: For initial neuroprotection experiments, a concentration range of 1 µM to 25 µM is recommended for treating neuronal cell lines such as SH-SY5Y.[2] Studies have shown that concentrations within this range can effectively reduce the expression of neurotoxic proteins like APP and αSYN.[2] The half-maximal inhibitory concentration (IC50) for α-synuclein reduction in SH-SY5Y cells has been reported to be greater than 5 µM, and less than 1 µM in the presence of iron.[4]
Q2: How should I prepare a stock solution of this compound?
A2: this compound is soluble in Dimethyl Sulfoxide (DMSO). For Buntanetap L-Tartrate, a stock solution of up to 100 mg/mL in DMSO can be prepared.[1] For Buntanetap, solubility in DMSO can reach up to 230 mg/mL.[2] It is recommended to use freshly opened, anhydrous DMSO to ensure optimal solubility.[5] For cell culture experiments, the final concentration of DMSO in the media should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q3: What is the optimal pre-treatment time for this compound before inducing neurotoxicity?
A3: A pre-treatment period of 24 hours with this compound before the addition of a neurotoxic insult has been shown to be effective in reducing the expression of target proteins.[2] This allows sufficient time for the compound to exert its mechanism of action and inhibit the translation of neurotoxic proteins.
Q4: Can this compound be cytotoxic at higher concentrations?
A4: While Buntanetap has a good safety profile in clinical trials, like any compound, it can exhibit cytotoxicity at high concentrations in vitro. It is crucial to perform a dose-response curve to determine the optimal non-toxic working concentration for your specific cell line and assay conditions. A standard MTT or LDH assay can be used to assess cytotoxicity.
Q5: What are common neurotoxic insults to use in combination with this compound?
A5: To model neurodegenerative conditions in vitro, various neurotoxins can be used. For Alzheimer's disease models, oligomeric amyloid-beta (Aβ) peptides are commonly used. For Parkinson's disease models, neurotoxins like 6-hydroxydopamine (6-OHDA) or MPP+ are frequently employed to induce dopaminergic neuron death. The choice of neurotoxin will depend on the specific disease pathway being investigated.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound Precipitation in Media | - Stock solution concentration is too high.- Poor solubility of the tartrate salt in aqueous media.- Interaction with media components. | - Prepare a fresh, lower concentration stock solution in DMSO.- Ensure the final DMSO concentration in the culture media is low (e.g., <0.5%).- Briefly sonicate the final diluted solution before adding to cells. |
| High Variability in Assay Results | - Inconsistent cell seeding density.- Variation in treatment times.- Edge effects in multi-well plates. | - Use a hemocytometer or automated cell counter for accurate cell seeding.- Standardize all incubation and treatment times.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| No Neuroprotective Effect Observed | - Buntanetap concentration is too low.- Neurotoxic insult is too severe.- Inappropriate timing of Buntanetap treatment. | - Increase the concentration of this compound within the recommended range (1-25 µM).- Optimize the concentration of the neurotoxin to induce sub-maximal cell death (e.g., 50-70%).- Experiment with different treatment paradigms (pre-treatment, co-treatment, post-treatment). |
| Unexpected Cytotoxicity | - Buntanetap concentration is too high.- High sensitivity of the cell line.- Contamination of stock solution. | - Perform a cytotoxicity assay (e.g., MTT) to determine the maximum non-toxic concentration.- Use a lower concentration range for highly sensitive primary neurons.- Filter-sterilize the stock solution and prepare fresh dilutions for each experiment. |
Experimental Protocols & Data
Table 1: In Vitro Efficacy of Buntanetap (Posiphen)
| Cell Line | Treatment | Concentration | Duration | Outcome | Reference |
| SH-SY5Y | Buntanetap | 1-25 µM | 24 h | Significant reduction in APP, αSYN, and HTT expression | [2] |
| SH-SY5Y | Posiphen | > 5 µM | 48 h | IC50 for SNCA inhibition | [4] |
| SH-SY5Y | Posiphen (with iron) | < 1 µM | 48 h | IC50 for SNCA inhibition | [4] |
Protocol: Neuroprotection Assay in SH-SY5Y Cells using MTT Assay
This protocol provides a framework for assessing the neuroprotective effects of this compound against a neurotoxic insult in the human neuroblastoma cell line SH-SY5Y.
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
DMSO (cell culture grade)
-
Neurotoxin of choice (e.g., 6-OHDA, MPP+, oligomeric Aβ)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere for 24 hours.
-
Buntanetap Pre-treatment: Prepare serial dilutions of this compound in culture medium from a DMSO stock solution. The final DMSO concentration should not exceed 0.1%. Replace the old medium with the medium containing different concentrations of this compound (e.g., 1, 5, 10, 25 µM) and incubate for 24 hours. Include a vehicle control (medium with DMSO only).
-
Neurotoxin Treatment: After the pre-treatment, add the neurotoxin to the wells (except for the control wells) at a pre-determined optimal concentration. Incubate for the appropriate time to induce cell death (e.g., 24 hours for 6-OHDA).
-
MTT Assay:
-
After the neurotoxin treatment, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 4 hours.
-
After incubation, add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the control (untreated) cells.
Visualizing the Mechanism of Action
To understand how this compound works at a molecular level, it is helpful to visualize its signaling pathway.
Caption: Buntanetap's mechanism of action.
The diagram above illustrates how this compound enhances the binding of IRP1 to the IRE on the mRNA of neurotoxic proteins. This action blocks the translation of these proteins by the ribosome, thus preventing their accumulation and subsequent neurotoxicity. In conditions of high intracellular iron, IRP1 would typically be inhibited from binding the IRE, but Buntanetap counteracts this effect.
Caption: Neuroprotection assay workflow.
This workflow diagram outlines the key steps for conducting a neuroprotection assay with this compound, from cell seeding to data analysis. Following a structured protocol is essential for obtaining reliable and consistent results.
References
Buntanetap Tartrate Delivery in Animal Studies: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective delivery of Buntanetap Tartrate in animal models. This resource offers detailed troubleshooting, frequently asked questions (FAQs), experimental protocols, and key pharmacokinetic data to support your in vivo research.
Troubleshooting Guide
This section addresses common challenges and questions that may arise during the administration of this compound in animal models.
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| 1. Difficulty Dissolving this compound | This compound has low aqueous solubility. | - Vehicle Selection: this compound is soluble in DMSO. For in vivo studies, a common approach is to first dissolve the compound in a minimal amount of DMSO and then dilute it with a suitable vehicle.[1] - Formulation Strategies: Consider using co-solvents like PEG400, or creating a suspension with vehicles such as 0.5% carboxymethyl cellulose (CMC).[1] - Sonication: Use a bath sonicator to aid in the dissolution and to break up any aggregates before administration. |
| 2. Precipitation of Compound in Formulation | The compound may precipitate out of solution upon dilution or over time, especially with changes in pH or temperature.[2][3][4][5] | - Fresh Preparation: Prepare the dosing solution fresh for each experiment to minimize the risk of precipitation. - pH Adjustment: The solubility of tartrate salts can be pH-dependent. Assess the pH of your formulation and adjust if necessary, ensuring it remains within a physiologically tolerable range for the animal. - Maintain Supersaturation: For some formulations, the goal is to create a supersaturated state that can be maintained long enough for absorption.[4] The use of precipitation inhibitors may be explored. |
| 3. Animal Distress During Oral Gavage | Oral gavage can be a stressful procedure for animals, potentially leading to physiological changes that can confound experimental results.[6][7][8][9][10] | - Proper Restraint: Ensure firm but gentle restraint to immobilize the head and body. The animal should be held in a vertical position to aid the passage of the gavage needle.[11] - Sucrose-Coated Gavage Needle: Pre-coating the gavage needle with sucrose has been shown to reduce stress-related reactions in mice.[6][7][9][11] - Correct Needle Size and Length: Use a gavage needle of the appropriate size and length for the animal to avoid injury to the esophagus or stomach. The length should be measured from the corner of the mouth to the last rib.[12][13] - Voluntary Oral Administration: As an alternative to gavage, consider training animals to voluntarily consume the formulation mixed with a palatable substance.[8][14][15] |
| 4. Inconsistent Pharmacokinetic (PK) Data | Variability in oral exposure can be due to issues with formulation, administration technique, or animal physiology.[16] | - Consistent Dosing Volume: Ensure the dosing volume is consistent across all animals and is appropriate for the species (e.g., for mice, typically not exceeding 1% of body weight for oral gavage).[12][17] - Fasting: The fed or fasted state of the animal can affect drug absorption. Standardize the fasting period before dosing.[18] - Vehicle Effects: Be aware that the vehicle itself can have biological effects. Always include a vehicle-only control group in your study design.[18][19][20] |
| 5. Low Bioavailability | Even with successful oral administration, the amount of this compound reaching systemic circulation may be low. | - Formulation Optimization: The choice of vehicle can significantly impact absorption. For hydrophobic compounds, oil-based vehicles or those with solubilizing agents may improve bioavailability.[19][20] - Consider Alternative Routes: If oral bioavailability remains a significant challenge, consider alternative administration routes such as intraperitoneal (IP) or intravenous (IV) injection to achieve higher systemic exposure.[21] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Buntanetap?
A1: Buntanetap is a translational inhibitor of multiple neurotoxic proteins. It works by binding to the iron-responsive element on the mRNA of proteins like amyloid precursor protein (APP), tau, and alpha-synuclein, which prevents their translation into proteins. This action helps to reduce the formation of toxic protein aggregates associated with neurodegenerative diseases.[10][11]
Q2: What are the known pharmacokinetic properties of Buntanetap in animals?
A2: Studies in mice and dogs have shown that orally administered Buntanetap is bioavailable and reaches peak plasma concentrations relatively quickly. It has been demonstrated to efficiently cross the blood-brain barrier.[6][7][22] Two crystalline forms, Form A (anhydrate) and Form B (dihydrate), have been studied and show comparable pharmacokinetic profiles.[6][22][23][24]
Q3: What are some recommended vehicles for preparing this compound for oral administration in mice?
A3: For poorly water-soluble compounds like Buntanetap, several vehicle options can be considered. These include:
-
Aqueous suspensions: Using suspending agents like 0.5% carboxymethyl cellulose (CMC).[1]
-
Solutions with co-solvents: A common formulation involves dissolving the compound in a small amount of DMSO, then diluting with other vehicles such as PEG300, Tween-80, and saline.[25][26] For example, a formulation could be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[25][26] Another option is 10% DMSO in 90% corn oil.[25][26]
Q4: What is the recommended dosing volume for oral gavage in mice?
A4: The dosing volume for oral gavage in mice should generally not exceed 1% of the animal's body weight.[12] For example, a 25-gram mouse should receive a maximum volume of 0.25 mL.
Q5: How can I minimize stress to the animals during repeated oral dosing?
A5: To minimize stress, handle the animals gently and ensure proper training in the oral gavage technique.[13] As mentioned in the troubleshooting guide, using a sucrose-coated gavage needle can significantly reduce procedure-related stress.[6][7][9][11] Acclimatizing the animals to the procedure with sham dosing (administering the vehicle alone) can also be beneficial.
Experimental Protocols
Protocol 1: Preparation of this compound Suspension for Oral Gavage in Mice
This protocol describes the preparation of a 10 mg/mL suspension of this compound in 0.5% Carboxymethyl Cellulose (CMC).
Materials:
-
This compound powder
-
Carboxymethyl cellulose (sodium salt)
-
Sterile, deionized water
-
Weighing scale
-
Spatula
-
Magnetic stirrer and stir bar
-
Glass beaker
-
Graduated cylinder
-
Sterile storage vials
Procedure:
-
Prepare 0.5% CMC solution:
-
Weigh 0.5 g of CMC.
-
In a beaker, slowly add the CMC to 100 mL of sterile, deionized water while continuously stirring with a magnetic stirrer.
-
Continue stirring until the CMC is fully dissolved and the solution is clear. This may take some time.
-
-
Prepare the this compound suspension:
-
Weigh the required amount of this compound to achieve a final concentration of 10 mg/mL. For example, to prepare 10 mL of suspension, weigh 100 mg of this compound.
-
In a separate small vial, add a small amount of the 0.5% CMC solution to the this compound powder to create a paste. This helps to wet the powder and prevent clumping.
-
Gradually add the remaining 0.5% CMC solution to the paste while continuously vortexing or stirring to ensure a homogenous suspension.
-
-
Storage:
-
Store the suspension in a sterile, clearly labeled vial.
-
It is recommended to prepare the suspension fresh on the day of dosing. If short-term storage is necessary, keep it at 4°C and protect it from light. Always vortex the suspension thoroughly before each administration to ensure homogeneity.
-
Protocol 2: Oral Gavage Administration in Mice
Materials:
-
Prepared this compound formulation
-
Appropriately sized oral gavage needle (e.g., 20-22 gauge for adult mice)[10]
-
Syringe (e.g., 1 mL)
-
Animal scale
-
Sucrose solution (optional, for coating the needle)
Procedure:
-
Animal Preparation:
-
Weigh the mouse to accurately calculate the dosing volume.
-
If required by the study design, ensure the animal has been fasted for the appropriate duration.
-
-
Dose Preparation:
-
Restraint and Administration:
-
Gently but firmly restrain the mouse by scruffing the neck and back to immobilize the head.[11] The body should be held in a vertical position.
-
Insert the gavage needle into the mouth, slightly to one side of the tongue.
-
Gently advance the needle over the back of the tongue and into the esophagus. The animal should swallow the needle as it is advanced. Do not force the needle.[12][13]
-
Once the needle is in the correct position (the tip should be approximately at the level of the last rib), slowly administer the substance.[12]
-
If at any point the animal struggles excessively, or if fluid comes from the nose, stop the procedure immediately.[11][12]
-
-
Post-Administration:
-
Gently remove the gavage needle.
-
Return the mouse to its cage and monitor it for any signs of distress.
-
Data Presentation
Table 1: Summary of Pharmacokinetic Parameters of Buntanetap (Form A vs. Form B) in Mice
| Parameter | Buntanetap Form A | Buntanetap Form B |
| Dose | 65 mg/kg (oral gavage) | 65 mg/kg (oral gavage) |
| Cmax (ng/mL) | 939 ± 445 | 828 ± 192 |
| Tmax (h) | 0.5 | 0.25 |
| AUC0-last (ng·h/mL) | 1707 | 1186 |
| T1/2 (h) | 0.56 | 0.97 |
Data adapted from studies in CD-1 mice.
Table 2: Summary of Pharmacokinetic Parameters of Buntanetap (Form A vs. Form B) in Beagle Dogs
| Parameter | Buntanetap Form A | Buntanetap Form B |
| Dose | 20 mg/kg (oral capsule) | 20 mg/kg (oral capsule) |
| Cmax (ng/mL) | 1139 ± 301 | 1131 ± 276 |
| Tmax (h) | 1.17 ± 0.39 | 1.17 ± 0.39 |
| AUC0-last (ng·h/mL) | 3587 ± 901 | 3546 ± 884 |
| T1/2 (h) | 2.44 ± 0.69 | 2.34 ± 0.54 |
Data presented as mean ± SD.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for oral gavage administration.
Caption: Logical flow for troubleshooting common issues.
References
- 1. Buntanetap L-Tartrate ((+)-Phenserine L-Tartrate; ANVS401 L-Tartrate) | Beta Amyloid | 865795-23-9 | Invivochem [invivochem.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. pharmtech.com [pharmtech.com]
- 4. Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. eara.eu [eara.eu]
- 9. Experimental Impacts of Stress and Microbiome | Taconic Biosciences [taconic.com]
- 10. atsjournals.org [atsjournals.org]
- 11. ouv.vt.edu [ouv.vt.edu]
- 12. research.sdsu.edu [research.sdsu.edu]
- 13. instechlabs.com [instechlabs.com]
- 14. Voluntary oral dosing for precise experimental compound delivery in adult rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchanimaltraining.com [researchanimaltraining.com]
- 16. Exposure Variability with Oral Dosing in Preclinical Species - AAPS Newsmagazine [aapsnewsmagazine.org]
- 17. prisysbiotech.com [prisysbiotech.com]
- 18. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journals.asm.org [journals.asm.org]
- 21. benchchem.com [benchchem.com]
- 22. Pharmacokinetics of Novel Crystalline Buntanetap in Mice, Dogs, and Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Annovis Bio Gets FDA Approval for New Buntanetap Crystal Form [synapse.patsnap.com]
- 24. firstwordpharma.com [firstwordpharma.com]
- 25. medchemexpress.com [medchemexpress.com]
- 26. file.medchemexpress.com [file.medchemexpress.com]
Preventing Buntanetap Tartrate degradation during storage
Welcome to the technical support center for Buntanetap Tartrate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: While specific public degradation pathway information for this compound is limited, small molecule drugs like it are typically susceptible to degradation from factors such as:
-
Hydrolysis: Reaction with water, which can be influenced by pH.
-
Oxidation: Reaction with oxygen, which can be catalyzed by light or metal ions.
-
Photodegradation: Degradation caused by exposure to light, particularly UV light.
-
Thermal Degradation: Degradation caused by exposure to high temperatures.
Q2: What are the recommended storage conditions for this compound?
A2: Formal stability studies for this compound are not extensively published. However, based on general best practices for solid-form small molecule drugs and the development of a new stable crystalline form, the following conditions are recommended to minimize degradation:
-
Temperature: Store in a controlled, cool environment, typically at 2-8°C for long-term storage unless otherwise specified by the supplier. For short-term storage, controlled room temperature (20-25°C) may be acceptable.
-
Light: Protect from light by storing in an amber vial or a light-blocking container.
-
Humidity: Store in a desiccated environment to minimize exposure to moisture.
Q3: How can I tell if my this compound sample has degraded?
A3: Degradation may not always be visible. However, you might observe:
-
Changes in physical appearance, such as color change or clumping.
-
Altered solubility.
-
The appearance of new peaks or a decrease in the main peak area when analyzed by chromatography (e.g., HPLC).
A stability-indicating analytical method is the most reliable way to assess degradation.
Q4: What is a stability-indicating method and why is it important?
A4: A stability-indicating method is an analytical procedure that can accurately and precisely quantify the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or other excipients. This is crucial for determining the true stability of the drug substance. Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV or mass spectrometry detection is a common technique for developing such methods.[1][2][3]
Troubleshooting Guides
Issue 1: Unexpected Results or Loss of Potency in Experiments
If you are observing inconsistent or lower-than-expected efficacy in your experiments, it could be due to the degradation of your this compound stock.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected experimental results.
Issue 2: Appearance of Unknown Peaks in Chromatogram
The presence of new peaks in your HPLC analysis of this compound suggests the formation of degradation products or impurities.
Hypothetical Degradation Pathway:
References
Buntanetap Tartrate off-target effects in cellular models
This technical support center provides researchers, scientists, and drug development professionals with detailed information on the use of Buntanetap Tartrate in cellular models. It includes frequently asked questions (FAQs) and troubleshooting guides to facilitate the design and execution of experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in cellular models?
Buntanetap is a translational inhibitor of several neurotoxic proteins.[1][2][3][4] Its mechanism of action is centered on its ability to bind to a conserved iron-responsive element (IRE) in the 5' untranslated region (5' UTR) of the messenger RNA (mRNA) for proteins such as Amyloid Precursor Protein (APP), tau, alpha-synuclein (αSYN), and TDP-43.[1][4] This binding strengthens the interaction between the mRNA and Iron Regulatory Protein 1 (IRP1), which in turn prevents the mRNA from associating with ribosomes, thereby inhibiting the translation of these neurotoxic proteins.[5]
Q2: In which cellular models has Buntanetap been evaluated?
Preclinical evaluations of Buntanetap have been conducted in various models, including the human neuroblastoma SH-SY5Y cell line, which is a common model for studying neurodegenerative diseases.[6]
Q3: What are the expected "on-target" effects of Buntanetap in a cellular experiment?
The primary on-target effect you should expect to observe is a dose-dependent reduction in the protein levels of APP, tau, α-synuclein, and TDP-43.[1][4] This is a direct consequence of the inhibition of their mRNA translation.
Q4: Does Buntanetap have known "off-target" effects?
The term "off-target" can be misleading in the context of Buntanetap's known effects. While the drug has a very specific primary mechanism (translational inhibition of IRE-containing mRNAs), this action leads to a cascade of downstream effects that are beneficial for neuronal health. These are not "off-target" in the sense of unintended receptor binding, but rather desired consequences of the on-target mechanism.
One specific off-target interaction that has been assessed is with acetylcholinesterase (AChE). Buntanetap has been shown to have very low affinity for AChE, with an IC50 greater than 10,000 nM. However, it is important to note that some metabolites of Buntanetap, such as N1-norposiphen and N1,N80-bisnorposiphen, do exhibit acetylcholinesterase inhibitory activity.[7]
Q5: What are the downstream effects of Buntanetap that I might observe in my cellular model?
Following the reduction of neurotoxic proteins, you can expect to see several downstream effects that indicate improved cellular health and reduced inflammation. These include:
-
Reduced Inflammatory Markers: A decrease in the secretion of pro-inflammatory cytokines and other inflammatory molecules.
-
Improved Neuronal Integrity: A reduction in markers of neuronal damage.
Q6: Are there quantitative data available on the effects of Buntanetap from cellular studies?
Troubleshooting Guides
Problem 1: I am not observing a decrease in my target neurotoxic protein (e.g., APP, tau, α-synuclein) after treating my cells with Buntanetap.
-
Solution 1: Verify Cell Line and Culture Conditions: Ensure you are using a cell line that expresses the target protein at a detectable level. For neuronal proteins, using a neuronal cell line like SH-SY5Y is recommended. Culture conditions, including media, supplements, and cell density, can influence protein expression.
-
Solution 2: Check Buntanetap Concentration and Incubation Time: The effect of Buntanetap is dose- and time-dependent. You may need to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and experimental setup.
-
Solution 3: Confirm Protein Detection Method: Ensure your antibody for Western blot or ELISA is specific and sensitive enough to detect changes in the target protein. Validate your antibody and optimize your detection protocol.
Problem 2: I am observing changes in inflammatory markers in my cell culture supernatant. Is this an off-target effect?
-
Explanation: This is likely a desired downstream effect of Buntanetap's primary mechanism of action. The reduction of neurotoxic proteins, which can be pro-inflammatory, leads to a decrease in the inflammatory response.
-
Recommendation: To confirm this, you can correlate the reduction in inflammatory markers with a simultaneous reduction in the target neurotoxic proteins. This will help to establish a mechanistic link.
Problem 3: I am seeing unexpected changes in cell morphology or viability.
-
Solution 1: Assess Cytotoxicity: Perform a standard cytotoxicity assay (e.g., MTT, LDH) to determine if the observed effects are due to toxicity at the concentrations used. Buntanetap has been shown to be safe and well-tolerated in clinical trials, suggesting low cytotoxicity at therapeutic concentrations.[1][10]
-
Solution 2: Optimize Buntanetap Concentration: If cytotoxicity is observed, lower the concentration of Buntanetap in your experiments.
-
Solution 3: Review Experimental Protocol: Ensure that other components of your experimental protocol (e.g., vehicle, other reagents) are not contributing to the observed effects.
Data Presentation
Table 1: Summary of Buntanetap's Effects on Key Biomarkers (from Clinical Studies)
| Biomarker Category | Biomarker | Observed Effect with Buntanetap Treatment |
| Neurotoxic Proteins | Amyloid Precursor Protein (APP) & fragments | Reduction[1] |
| Tau (total and phosphorylated) | Reduction[9] | |
| Alpha-synuclein (αSYN) | Reduction | |
| TDP-43 | Reduction | |
| Inflammatory Markers | IL-5, IL-6, S100A12, IFN-γ, IGF1R | Reduction[11] |
| YKL-40, Complement C3, MCP-1 | Reduction | |
| sTREM2, GFAP | Reduction[9] | |
| Neuronal Integrity | Neurofilament light chain (NfL) | Reduction[11] |
Experimental Protocols
Protocol 1: General Procedure for Evaluating Buntanetap's Effect on Neurotoxic Protein Levels in SH-SY5Y Cells via Western Blot
-
Cell Culture: Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with 10% FBS and antibiotics at 37°C in a humidified 5% CO2 incubator.
-
Cell Plating: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Buntanetap Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water). Dilute the stock solution in a complete culture medium to the desired final concentrations. Replace the medium in the wells with the Buntanetap-containing medium or vehicle control. Incubate for the desired duration (e.g., 24-48 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Mix the cell lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Western Blot: Load equal amounts of protein per lane on an SDS-polyacrylamide gel. Separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-APP, anti-tau, anti-α-synuclein) overnight at 4°C. Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Protocol 2: General Procedure for Measuring Inflammatory Marker Secretion from Buntanetap-Treated Cells via ELISA
-
Cell Culture and Treatment: Follow steps 1-3 from Protocol 1, plating the cells in a multi-well plate (e.g., 24- or 96-well) suitable for your ELISA reader.
-
Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant from each well. Centrifuge the supernatant to remove any detached cells or debris.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific inflammatory marker you are measuring (e.g., IL-6, TNF-α). This typically involves:
-
Coating the ELISA plate with a capture antibody.
-
Blocking the plate.
-
Adding your collected supernatants and standards to the wells.
-
Incubating with a detection antibody.
-
Adding a substrate to produce a colorimetric or fluorescent signal.
-
-
Data Acquisition: Read the absorbance or fluorescence on a microplate reader.
-
Analysis: Calculate the concentration of the inflammatory marker in each sample by comparing the readings to the standard curve.
Visualizations
Caption: Buntanetap's mechanism of action.
Caption: Western blot workflow for Buntanetap.
Caption: Troubleshooting decision tree.
References
- 1. Buntanetap, a Novel Translational Inhibitor of Multiple Neurotoxic Proteins, Proves to Be Safe and Promising in Both Alzheimer’s and Parkinson’s Patients | springermedizin.de [springermedizin.de]
- 2. BUNTANETAP, A NOVEL TRANSLATIONAL INHIBITOR OF MULTIPLE NEUROTOXIC PROTEINS, PROVES TO BE SAFE AND PROMISING IN BOTH ALZHEIMER’S AND PARKINSON’S PATIENTS • The Journal of Prevention of Alzheimer's Disease [jpreventionalzheimer.com]
- 3. Buntanetap shows promise for the treatment of Alzheimer’s disease and Parkinson’s disease | VJDementia [vjdementia.com]
- 4. neurologylive.com [neurologylive.com]
- 5. Pharmacokinetics of Novel Crystalline Buntanetap in Mice, Dogs, and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. seekingalpha.com [seekingalpha.com]
- 8. Annovis Announces Publication That Supports Understanding of Buntanetapâs Mechanism of Action in Humans [annovisbio.com]
- 9. Buntanetap | ALZFORUM [alzforum.org]
- 10. Buntanetap, a Novel Translational Inhibitor of Multiple Neurotoxic Proteins, Proves to Be Safe and Promising in Both Alzheimer's and Parkinson's Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Annovis Announces Novel Biomarker Data in Alzheimerâs Patients Supporting Buntanetapâs Potential as a Disease-Modifying Treatment [annovisbio.com]
Buntanetap Tartrate Bioavailability Enhancement: A Technical Support Center
For researchers, scientists, and drug development professionals, optimizing the oral bioavailability of a promising therapeutic candidate like Buntanetap Tartrate is a critical step in translating preclinical findings into clinical success. This technical support center provides troubleshooting guidance and frequently asked questions to address challenges that may arise during your experimental work.
Troubleshooting Guide
This guide is designed to help you navigate common experimental hurdles that could be impacting the oral bioavailability of this compound.
| Issue ID | Problem/Observation | Potential Cause | Suggested Action |
| BT-BIO-01 | High variability in plasma concentrations between subjects in preclinical studies. | Poor aqueous solubility leading to inconsistent dissolution; food effects; first-pass metabolism variability. | See protocols for solubility assessment (Protocol 1) and dissolution testing (Protocol 2). Consider formulation strategies to enhance solubility such as micronization or amorphous solid dispersions. |
| BT-BIO-02 | Lower than expected Cmax and AUC values in pharmacokinetic studies. | Low membrane permeability; significant first-pass metabolism; rapid drug efflux by transporters (e.g., P-glycoprotein). | Perform a Caco-2 permeability assay (Protocol 3) to assess intestinal permeability. Investigate potential for P-gp inhibition with co-administered excipients. |
| BT-BIO-03 | Inconsistent in vitro dissolution results. | Issues with the physical form of the API (e.g., crystallinity, particle size); inappropriate dissolution medium. | Characterize the solid-state properties of this compound (e.g., using XRD, DSC). Test a range of biorelevant dissolution media (e.g., FaSSIF, FeSSIF). |
| BT-BIO-04 | Evidence of significant first-pass metabolism. | Extensive metabolism in the gut wall or liver by cytochrome P450 enzymes. | Conduct in vitro metabolism studies using liver microsomes or hepatocytes to identify key metabolizing enzymes. Consider co-administration with a safe CYP inhibitor if clinically viable. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that could be limiting the oral bioavailability of this compound?
A1: While Buntanetap is known to be an orally bioavailable small molecule that can cross the blood-brain barrier, its bioavailability can be influenced by several factors.[1][2][3] Key considerations include its aqueous solubility, dissolution rate from the solid dosage form, permeability across the intestinal epithelium, and the extent of first-pass metabolism in the gut and liver. As a lipophilic compound (Log D 2.2), poor aqueous solubility is a common challenge for similar molecules.[1][2]
Q2: How can I improve the solubility and dissolution rate of this compound?
A2: Several formulation strategies can be employed to enhance the solubility and dissolution of poorly soluble drugs.[4][5][6][7] For this compound, you could explore:
-
Particle Size Reduction: Micronization or nanomilling increases the surface area of the drug, which can lead to a faster dissolution rate.[5]
-
Amorphous Solid Dispersions: Creating a dispersion of this compound in a polymer matrix can stabilize it in a higher-energy amorphous form, which has greater solubility than the crystalline form.[5][8]
-
Salt Formation: While Buntanetap is already in a tartrate salt form, exploring other salt forms could potentially improve solubility and stability.[4]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can be used to dissolve the drug in a lipid carrier, which can improve absorption in the gastrointestinal tract.[5][8]
Q3: What role does the solid-state form of this compound play in its bioavailability?
A3: The solid-state form (e.g., crystalline vs. amorphous, different polymorphs) is critical. A recent study identified a novel dihydrate crystal form (Form B) of Buntanetap with improved solid-state stability compared to the previously used crystalline anhydrate (Form A).[2][3] While both forms showed comparable pharmacokinetic profiles, this highlights the importance of solid-state characterization.[2][3] Different crystalline forms can have different solubilities and dissolution rates, which directly impact bioavailability.
Q4: How can I assess the intestinal permeability of this compound?
A4: The Caco-2 permeability assay is a widely used in vitro model to predict human intestinal permeability (see Protocol 3). This assay uses a monolayer of Caco-2 cells, which differentiate to form tight junctions and mimic the intestinal barrier. The rate at which this compound crosses this monolayer can provide an estimate of its in vivo absorption.
Q5: What is the mechanism of action for Buntanetap, and how might this influence formulation strategies?
A5: Buntanetap is a translational inhibitor of multiple neurotoxic proteins, including amyloid precursor protein (APP), tau, and alpha-synuclein.[9][10][11][12][13] It acts by binding to an iron-responsive element in the 5'-untranslated region of the mRNA for these proteins, which inhibits their translation.[10][11] This intracellular target means that achieving sufficient systemic and, importantly, central nervous system concentrations is key. Formulation strategies should therefore focus on maximizing absorption to ensure the drug can reach its site of action.
Experimental Protocols
Protocol 1: Aqueous Solubility Assessment
Objective: To determine the equilibrium solubility of this compound in various aqueous media.
Methodology:
-
Prepare solutions of different pH values (e.g., pH 1.2, 4.5, 6.8) to simulate the gastrointestinal tract, as well as purified water.
-
Add an excess amount of this compound powder to each solution in separate vials.
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a specified period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Filter the samples to remove undissolved solids.
-
Analyze the concentration of this compound in the filtrate using a validated analytical method, such as HPLC-UV.
Protocol 2: In Vitro Dissolution Testing
Objective: To evaluate the dissolution rate of a this compound formulation.
Methodology:
-
Use a USP dissolution apparatus (e.g., Apparatus 2, paddles).
-
Prepare a dissolution medium that is relevant to the in vivo conditions (e.g., simulated gastric fluid, simulated intestinal fluid).
-
Place the this compound dosage form (e.g., capsule, tablet) into the dissolution vessel.
-
Begin agitation at a specified speed (e.g., 50-75 RPM) and maintain a constant temperature (37°C).
-
Withdraw samples at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes).
-
Analyze the concentration of dissolved this compound in each sample using an appropriate analytical method.
Protocol 3: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of this compound.
Methodology:
-
Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) until they form a confluent monolayer.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Add this compound to the apical (AP) side of the monolayer (to measure AP to basolateral (BL) permeability) or the basolateral side (to measure BL to AP permeability, for efflux).
-
Incubate for a specified time, taking samples from the receiver compartment at various time points.
-
Analyze the concentration of this compound in the samples to determine the apparent permeability coefficient (Papp).
Visualizations
Caption: Buntanetap's mechanism of action in inhibiting neurotoxic protein translation.
Caption: Troubleshooting workflow for improving the oral bioavailability of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics of Novel Crystalline Buntanetap in Mice, Dogs, and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of Novel Crystalline Buntanetap in Mice, Dogs, and Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Current Strategies For Enhancing Bioavailability [outsourcedpharma.com]
- 6. researchgate.net [researchgate.net]
- 7. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 8. upm-inc.com [upm-inc.com]
- 9. alzdiscovery.org [alzdiscovery.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Annovis Announces Publication That Supports Understanding of Buntanetapâs Mechanism of Action in Humans [annovisbio.com]
- 12. Our Science [annovisbio.com]
- 13. What is Buntanetap used for? [synapse.patsnap.com]
Welcome to the Technical Support Center for Buntanetap Tartrate-related experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, previously known as Posiphen or ANVS401, is an orally bioavailable small molecule that acts as a translational inhibitor of several neurotoxic proteins.[1][2][3][4] Its primary mechanism involves binding to the iron-responsive element (IRE) in the 5'-untranslated region (5'-UTR) of specific messenger RNAs (mRNAs).[5][6] This action strengthens the binding of Iron Regulatory Protein 1 (IRP1) to the IRE, which in turn prevents the ribosome from initiating translation of these mRNAs.[1][5] This leads to a reduction in the synthesis of neurotoxic proteins such as Amyloid Precursor Protein (APP), alpha-synuclein (αSYN), tau, and TDP-43, which are implicated in the pathology of neurodegenerative diseases like Alzheimer's and Parkinson's.[1][7][8]
Q2: What are the different forms of this compound available for research?
A2: Buntanetap has been studied in at least two different crystalline forms: Form A (anhydrous) and Form B (dihydrate).[9][10] While both forms have comparable pharmacokinetic profiles, Form B was developed to offer greater solid-state stability.[9][10] A key difference for researchers to note is their solubility in water.
Data Presentation: Solubility of Buntanetap Crystalline Forms
| Form | Description | Aqueous Solubility | Key Characteristics |
| Form A | Anhydrous | >100 mg/mL[9] | Original form used in early preclinical and clinical studies.[9][10] |
| Form B | Dihydrate | 14 mg/mL[9] | Offers improved solid-state stability.[9][11] |
It is important to note that while the solubilities differ, Form A has been observed to convert to Form B under physiological conditions, which is thought to have no significant impact on its absorption in vivo.[9]
Q3: What are the known metabolites of Buntanetap?
A3: In vivo, Buntanetap is metabolized into two primary metabolites through N-demethylation: N1-norbuntanetap and N8-norbuntanetap.[9] Both metabolites are known to inhibit the translation of neurotoxic proteins.[9] Notably, N1-norbuntanetap has weak acetylcholinesterase (AChE) inhibitory activity, which may be associated with dose-limiting effects at very high concentrations, whereas Buntanetap itself and N8-norbuntanetap do not have this activity.[9]
Q4: Are there any known off-target effects for Buntanetap?
A4: Buntanetap is the (+)-enantiomer of phenserine and, unlike its counterpart, it does not have significant acetylcholinesterase (AChE) inhibiting activity.[9][12] Its mechanism of action is considered selective for mRNAs containing an atypical iron-responsive element (IRE). It has been shown that Buntanetap does not bind to the IRP1/canonical IRE complex, suggesting a degree of specificity.[12] However, as with any small molecule inhibitor, a comprehensive off-target screening in your specific experimental system is always recommended.
Troubleshooting Guides
In Vitro Experiment Pitfalls
Problem: Inconsistent or no reduction in target protein levels (e.g., APP, α-synuclein) in cell culture.
| Potential Cause | Troubleshooting Steps |
| Compound Solubility/Stability | - Ensure complete dissolution of this compound in your vehicle (e.g., DMSO) before diluting into culture media. - Prepare fresh stock solutions regularly and store them appropriately (e.g., at -80°C for long-term storage).[13] - Be aware of the different solubilities of Form A and Form B. If using Form B, ensure the final concentration in your media does not exceed its solubility limit, which could lead to precipitation.[9] |
| Cell Line and Culture Conditions | - Use a cell line known to express the target protein at detectable levels (e.g., SH-SY5Y neuroblastoma cells for APP and α-synuclein).[12] - Ensure cells are healthy and in the logarithmic growth phase before treatment. Cell stress can alter protein synthesis and degradation rates. - Optimize cell seeding density to avoid over-confluence, which can affect cellular uptake and response. |
| Treatment Concentration and Duration | - Perform a dose-response curve to determine the optimal concentration for your cell line. Concentrations around 5-50 µM have been used in neuroblastoma cells.[14][15] - Optimize the treatment duration. The effect on protein levels is time-dependent. A time-course experiment (e.g., 12, 24, 48 hours) is recommended. |
| Assay Sensitivity (Western Blot) | - Ensure your antibody is specific and sensitive for the target protein. Validate with a positive control. - Load sufficient total protein onto the gel. Consider performing a protein enrichment step like immunoprecipitation if the target is expressed at low levels.[11] - Optimize transfer conditions and blocking buffers to maximize signal-to-noise ratio.[6][16] |
Problem: High variability in Iron-Responsive Element (IRE) binding assays.
| Potential Cause | Troubleshooting Steps |
| RNA Probe Integrity | - Ensure your IRE RNA probe is intact and not degraded. Run a denaturing gel to check its quality. - Use RNase-free reagents and labware throughout the experiment. |
| Protein Activity | - Use purified, active Iron Regulatory Protein 1 (IRP1). Confirm its activity in a control experiment with a known canonical IRE probe. - Avoid repeated freeze-thaw cycles of the IRP1 protein. |
| Assay Conditions | - Optimize the binding buffer composition (e.g., salt concentration, pH). - Perform a titration of both the RNA probe and IRP1 to find optimal concentrations for the binding reaction. - Include a non-specific competitor RNA to reduce non-specific binding. |
| Assay Technique | - For electrophoretic mobility shift assays (EMSA), ensure the gel is properly prepared and run under non-denaturing conditions.[17] - For filter-binding assays, ensure the correct type of membrane is used (nitrocellulose to bind protein-RNA complexes) and that the vacuum is gentle to avoid complex dissociation.[2][5] |
In Vivo Experiment Pitfalls
Problem: Lack of efficacy or high variability in animal models (e.g., transgenic mice).
| Potential Cause | Troubleshooting Steps |
| Compound Formulation and Administration | - Buntanetap is orally bioavailable.[9] Ensure proper formulation for oral gavage to achieve consistent dosing. - For pharmacokinetic studies, ensure that animals are fasted prior to dosing as this can affect absorption.[7] |
| Pharmacokinetics (PK) and Dosing Regimen | - Buntanetap has a relatively short plasma half-life (peak plasma levels within 2 hours, cleared within 8-12 hours).[9][10] The dosing regimen should be designed to maintain adequate exposure in the brain. - Doses in the range of 7.5-75 mg/kg daily have been used in mice.[18] An initial dose-ranging study is recommended for your specific model. |
| Metabolism | - Be aware that Buntanetap is metabolized to active compounds (N1- and N8-norbuntanetap).[9] When analyzing tissue levels, it may be necessary to measure both the parent compound and its metabolites. |
| Analytical Method for PK/PD | - Use a validated and highly sensitive analytical method, such as LC-MS/MS, for quantifying Buntanetap and its metabolites in plasma and brain tissue.[19][20] - A documented issue in a clinical trial highlighted that modifications to a validated LC-MS/MS protocol led to erroneous results (falsely high number of samples with no detectable drug).[20] This underscores the critical importance of stringent adherence to validated analytical methods. |
| Animal Model Characteristics | - Ensure the chosen animal model has a relevant and measurable phenotype. The age of the animals and the stage of pathology can significantly impact the outcome. - The placebo effect can be a factor even in animal studies; ensure proper blinding and randomization.[21] |
Experimental Protocols & Methodologies
Protocol 1: Western Blot for APP reduction in SH-SY5Y cells
This protocol is a generalized procedure based on common laboratory practices and information from related studies.
-
Cell Culture and Treatment:
-
Culture human SH-SY5Y neuroblastoma cells in your preferred medium (e.g., DMEM/F12 with 10% FBS).
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Treat cells with varying concentrations of Buntanetap (e.g., 1, 5, 10, 25, 50 µM) for 24 hours. Include a vehicle-only (DMSO) control.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blot:
-
Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.
-
Load 20-30 µg of protein per lane onto a polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Incubate the membrane with a primary antibody against APP (e.g., 22C11) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imager.
-
Normalize APP band intensity to a loading control like β-actin or GAPDH.
-
Protocol 2: In Vitro Alpha-Synuclein Aggregation Assay (Thioflavin T)
This protocol is a generalized procedure for screening inhibitors of α-synuclein aggregation.
-
Preparation of Monomeric α-Synuclein:
-
Aggregation Assay:
-
In a 96-well black, clear-bottom plate, add monomeric α-synuclein.
-
Add this compound at various concentrations. Include a vehicle control.
-
Add Thioflavin T (ThT) to a final concentration of ~25 µM.
-
Seal the plate to prevent evaporation.
-
Incubate the plate at 37°C with continuous shaking (e.g., 600 rpm) in a plate reader with fluorescence capability.
-
-
Data Acquisition:
-
Measure ThT fluorescence periodically (e.g., every 15-30 minutes) using an excitation wavelength of ~450 nm and an emission wavelength of ~485 nm.
-
Plot fluorescence intensity versus time to generate aggregation curves. The lag time and the maximum fluorescence intensity can be used to quantify the effect of Buntanetap on aggregation kinetics.
-
Protocol 3: Electrophoretic Mobility Shift Assay (EMSA) for IRP1-IRE Binding
This is a generalized protocol for assessing the effect of Buntanetap on the IRP1-IRE interaction.
-
Probe Preparation:
-
Synthesize an RNA probe containing the atypical IRE sequence from the 5'-UTR of APP mRNA.
-
Label the RNA probe with a radioactive isotope (e.g., ³²P) using T4 polynucleotide kinase.
-
Purify the labeled probe.
-
-
Binding Reaction:
-
In a microcentrifuge tube, combine purified recombinant IRP1 protein with the labeled IRE probe in a binding buffer.
-
Add varying concentrations of this compound or a vehicle control.
-
Incubate at room temperature for 20-30 minutes to allow binding to occur.
-
Add heparin just before loading to prevent non-specific binding.[17]
-
-
Electrophoresis:
-
Load the samples onto a native polyacrylamide gel.
-
Run the gel in a cold room or at 4°C to prevent complex dissociation.
-
-
Detection:
-
Dry the gel.
-
Expose the dried gel to a phosphor screen or X-ray film to visualize the bands.
-
The free probe will migrate faster, while the IRP1-IRE complex will show a retarded mobility (a "shifted" band).[17] The intensity of the shifted band can be quantified to assess the effect of Buntanetap on the complex formation.
-
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Mechanism of Action of this compound.
Caption: General experimental workflow for Buntanetap studies.
Caption: Logical workflow for troubleshooting experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Filter-binding assay for analysis of RNA-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jnnp.bmj.com [jnnp.bmj.com]
- 5. researchgate.net [researchgate.net]
- 6. Western Blot Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. Pharmacokinetics of Novel Crystalline Buntanetap in Mice, Dogs, and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetics of Novel Crystalline Buntanetap in Mice, Dogs, and Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Western blot troubleshooting guide! [jacksonimmuno.com]
- 12. Posiphen Reduces the Levels of Huntingtin Protein through Translation Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preparation of aggregate-free α -synuclein for in vitro aggregation study [protocols.io]
- 14. Synthesis of the Alzheimer drug Posiphen into its primary metabolic products (+)-N1-norPosiphen, (+)-N8-norPosiphen and (+)-N1, N8-bisnorPosiphen, their inhibition of amyloid precursor protein, α-synuclein synthesis, interleukin-1β, and cholinergic action - PMC [pmc.ncbi.nlm.nih.gov]
- 15. criver.com [criver.com]
- 16. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 17. Electrophoretic mobility shift assay (EMSA) for the study of RNA-protein interactions: the IRE/IRP example - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Buntanetap shows promise for the treatment of Alzheimer’s disease and Parkinson’s disease | VJDementia [vjdementia.com]
- 19. alzdiscovery.org [alzdiscovery.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Protocol to measure protein-RNA binding using double filter-binding assays followed by phosphorimaging or high-throughput sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. In vitro aggregation assays for the characterization of α-synuclein prion-like properties - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting Buntanetap Tartrate treatment duration for optimal results
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing experiments involving Buntanetap Tartrate.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
A1: this compound is an orally available, small molecule that functions as a translational inhibitor of neurotoxic aggregating proteins.[1][2] Its mechanism does not involve altering DNA or mRNA levels but instead targets the protein translation process.[3] The drug selectively binds to a conserved, atypical iron-responsive element (IRE) located in the 5'-untranslated region (5'UTR) of the mRNA of several neurotoxic proteins, including Amyloid Precursor Protein (APP), tau (MAPT), alpha-synuclein (αSYN), and TDP-43.[1][3][4][5]
In neurodegenerative diseases, elevated intracellular iron levels can cause the Iron Regulatory Protein 1 (IRP1) to release these mRNAs, allowing them to be translated by ribosomes, leading to an overproduction of neurotoxic proteins.[1][3] Buntanetap strengthens the binding of IRP1 to the IRE on these specific mRNAs.[1][3] This action prevents the mRNA from associating with the ribosome, thereby inhibiting its translation into protein.[3][5][6] By reducing the synthesis of multiple key neurotoxic proteins simultaneously, Buntanetap helps restore protein homeostasis, which in turn can improve synaptic transmission, enhance axonal transport, and reduce neuroinflammation.[5][7][8]
Q2: What are the typical doses and treatment durations used in published studies?
A2: Buntanetap has been evaluated across a range of doses and durations in preclinical and clinical settings. Dosing is administered orally.[4] Early clinical studies in patients with mild cognitive impairment (MCI) used doses as high as 60 mg four times daily for 10 days.[4][9] More recent and ongoing trials have explored once-daily dosing for longer periods. A Phase 2a trial administered 80 mg once daily for 25 days to Alzheimer's disease (AD) patients and doses ranging from 5 mg to 80 mg daily in Parkinson's disease (PD) patients.[10][11][12] A Phase 2/3 study in AD investigated doses of 7.5 mg, 15 mg, and 30 mg once daily for 12 weeks.[13][14][15] The upcoming pivotal Phase 3 trial in early AD will use a 30 mg daily dose for 18 months to assess both symptomatic and disease-modifying effects.[16][17]
The following table summarizes dosing regimens from various clinical trials.
| Study Phase | Patient Population | Dose(s) | Treatment Duration | Key Findings/Endpoints | Reference(s) |
| Proof of Concept | Mild Cognitive Impairment (MCI) | 240 mg/day (60 mg, 4x daily) | 10 days | Reduced CSF levels of APP, tau, and inflammatory markers. | [4][8][9][18] |
| Phase 2a (NCT04524351) | Early Alzheimer's Disease (AD) | 80 mg/day (once daily) | 25 days | Improved ADAS-Cog11 scores; reduced biomarkers of neurotoxicity. | [10][19][20] |
| Phase 2a (NCT04524351) | Early Parkinson's Disease (PD) | 5, 10, 20, 40, 80 mg/day (once daily) | 25 days | Improved motor function (MDS-UPDRS) and cognitive speed (WAIS). | [11][12] |
| Phase 2/3 (NCT05686044) | Mild to Moderate AD | 7.5, 15, 30 mg/day (once daily) | 12 weeks | Dose-dependent improvement in ADAS-Cog 11 scores in biomarker-positive early AD. | [13][21][22] |
| Phase 3 (NCT05357989) | Early Parkinson's Disease (PD) | 10, 20 mg/day (once daily) | 6 months | Primary endpoints: safety and efficacy (MDS-UPDRS). | [9][23] |
| Phase 3 (NCT06709014) | Early Alzheimer's Disease (AD) | 30 mg/day (once daily) | 18 months | 6-month symptomatic analysis and 12-month disease-modification assessment. | [16][24] |
Q3: How should our lab determine the optimal treatment duration for our specific experimental model?
A3: Determining the optimal treatment duration requires a systematic approach tailored to your experimental model and research question.
-
Literature Review: Start with durations shown to be effective in similar models. For acute effects, shorter durations (e.g., 10-25 days) have demonstrated significant biomarker changes in clinical trials.[4][10] For assessing potential disease-modifying effects, longer-term studies are necessary, as reflected by the 6-18 month durations in Phase 3 trials.[16][23]
-
Pilot Time-Course Study: We recommend conducting a pilot experiment with multiple time points. For a mouse model of neurodegeneration, you might test durations of 2, 4, 8, and 12 weeks. This will help identify the earliest point at which significant changes in your primary biomarkers occur and whether the effect is sustained or increases over time.
-
Biomarker Selection: The choice of endpoint will influence the required duration.
-
Target Engagement (Protein Levels): Changes in the levels of neurotoxic proteins (Aβ, p-tau, α-synuclein) may be detectable within a few weeks.
-
Downstream Effects (Inflammation, Synaptic Health): Markers of neuroinflammation (e.g., GFAP, sTREM2, IL-6) and neuronal damage (e.g., NfL) may require a longer treatment period to show significant modulation.[25][26][27]
-
Functional/Behavioral Outcomes: Behavioral tests in animal models often require the longest treatment durations to demonstrate a clear therapeutic effect.
-
The workflow below illustrates a logical approach to optimizing treatment duration.
Troubleshooting Guide
Q4: We are not observing the expected reduction in neurotoxic proteins. What are the potential causes and solutions?
A4: Failure to observe a reduction in target proteins can stem from several factors related to the compound, the experimental model, or the assay itself.
-
Compound Integrity and Formulation:
-
Problem: this compound may have degraded. A new dihydrate crystal form was developed for greater stability.[24]
-
Solution: Ensure the compound has been stored correctly (as per manufacturer's instructions). Confirm the stability of your formulation and consider using the more stable dihydrate crystal form if available.[24]
-
-
Dose and Duration:
-
Problem: The dose may be too low or the treatment duration too short for your specific model. The half-life of Buntanetap is approximately 3.7–5.5 hours.[4]
-
Solution: Refer to the dose-ranging studies in the table above.[11][12][14] Consider increasing the dose or extending the treatment duration based on your pilot study results. A time-course experiment is crucial.
-
-
Pharmacokinetics in Your Model:
-
Problem: The bioavailability or brain penetrance in your specific animal model might differ from published data.
-
Solution: If feasible, perform a basic pharmacokinetic (PK) study to measure plasma and brain concentrations of Buntanetap to ensure adequate exposure.
-
-
Assay Sensitivity and Specificity:
-
Problem: The antibody used in your Western blot or ELISA may lack specificity or sensitivity, or the protein extraction protocol may be inefficient.
-
Solution: Validate your antibodies using positive and negative controls. Optimize your protein extraction and quantification methods. Refer to the detailed experimental protocols below.
-
Experimental Protocols
Protocol 1: Quantification of α-Synuclein in Brain Tissue via Western Blot
This protocol provides a general framework. Optimization for specific antibodies and equipment is required.
-
Tissue Homogenization:
-
a. Euthanize the animal and rapidly dissect the brain region of interest (e.g., striatum, cortex) on ice.
-
b. Weigh the tissue sample.
-
c. Add 10 volumes (w/v) of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
d. Homogenize the tissue using a Dounce or mechanical homogenizer on ice until no visible tissue chunks remain.
-
e. Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
f. Carefully collect the supernatant (this is the total protein lysate) and store it at -80°C.
-
-
Protein Quantification:
-
a. Determine the total protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
-
b. Based on the concentrations, calculate and prepare aliquots of each sample to ensure equal protein loading (typically 20-40 µg per lane).
-
-
SDS-PAGE and Electrotransfer:
-
a. Denature protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
b. Load equal amounts of protein into the wells of a 4-20% Tris-Glycine polyacrylamide gel. Include a molecular weight marker.
-
c. Run the gel until the dye front reaches the bottom.
-
d. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
e. Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
a. Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20, TBST).
-
b. Incubate the membrane with a validated primary antibody against total α-synuclein (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
c. Wash the membrane three times for 10 minutes each with TBST.
-
d. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
e. Wash the membrane three times for 10 minutes each with TBST.
-
f. Repeat the immunoblotting process for a loading control protein (e.g., β-actin or GAPDH).
-
-
Detection and Analysis:
-
a. Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's protocol.
-
b. Incubate the membrane with the ECL reagent.
-
c. Capture the chemiluminescent signal using a digital imaging system.
-
d. Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the α-synuclein band to the corresponding loading control band for each sample.
-
e. Perform statistical analysis to compare normalized protein levels between treatment and control groups.
-
References
- 1. Our Science [annovisbio.com]
- 2. Comparative Analysis of Posiphen Pharmacokinetics across Different Species—Similar Absorption and Metabolism in Mouse, Rat, Dog and Human - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. Annovis Announces Publication That Supports Understanding of Buntanetapâs Mechanism of Action in Humans [annovisbio.com]
- 6. Annovis Bio Announces Publication of ANVS401 Mechanism of Action in Peer-Reviewed Pharmaceutics [annovisbio.com]
- 7. Data from Phase2/3 Clinical Study in Mild to Moderate Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buntanetap, a Novel Translational Inhibitor of Multiple Neurotoxic Proteins, Proves to Be Safe and Promising in Both Alzheimer’s and Parkinson’s Patients | springermedizin.de [springermedizin.de]
- 9. neurologylive.com [neurologylive.com]
- 10. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 11. Buntanetap, a Novel Translational Inhibitor of Multiple Neurotoxic Proteins, Proves to Be Safe and Promising in Both Alzheimer's and Parkinson's Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Improvements in Cognition, Alzheimer Disease Biomarkers Linked to Novel Small Molecule Drug - - Practical Neurology [practicalneurology.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 16. Annovis Announces First Patients Entered into Pivotal Phase 3 Study of Buntanetap for Early Alzheimerâs Disease [annovisbio.com]
- 17. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 18. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 19. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 20. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 21. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 22. Annovis Bio Provides Data Announcement Update for the Phase II/III Study of Buntanetap in Alzheimerâs Disease [annovisbio.com]
- 23. ClinicalTrials.gov [clinicaltrials.gov]
- 24. Annovis Reports Peer-Reviewed Publication Highlighting Pharmacokinetics of Novel Crystal Buntanetap [annovisbio.com]
- 25. ANVS401 trial signals promising new approach for early Parkinson’s treatment [clinicaltrialsarena.com]
- 26. alzforum.org [alzforum.org]
- 27. Annovis Announces Novel Biomarker Data in Alzheimerâs Patients Supporting Buntanetapâs Potential as a Disease-Modifying Treatment [annovisbio.com]
Buntanetap Tartrate cytotoxicity at high concentrations
This technical support center provides researchers, scientists, and drug development professionals with information regarding the experimental use of Buntanetap Tartrate, with a focus on questions related to its effects at high concentrations.
Frequently Asked Questions (FAQs)
Q1: Is there evidence of this compound cytotoxicity at high concentrations in preclinical in vitro studies?
Currently, publicly available preclinical studies on this compound (also known as Posiphen and ANVS401) have focused on its mechanism of action and efficacy in models of neurodegenerative diseases. These studies have shown that Buntanetap can reduce the levels of neurotoxic proteins in human and mouse cell lines.[1] While these studies establish the drug's activity at the cellular level, they do not specifically report on cytotoxicity at high concentrations. The primary therapeutic effect observed is neuroprotection and restoration of function in animal models, rather than cell death.[2]
Q2: What is the known safety profile of this compound from clinical trials?
Clinical trials have found Buntanetap to be generally safe and well-tolerated in human subjects.[3][4] In a Phase 2a study, Buntanetap was administered at doses up to 80mg once daily and was found to be safe.[3] Another study noted that adverse effects such as dizziness, nausea, and vomiting increased with the dose, but did not become significant until doses of 60 mg taken four times a day.[5] A Phase 3 trial also received a positive safety review from an independent Data and Safety Monitoring Board, with no serious adverse events related to the drug's use.[4]
Q3: What is the mechanism of action of this compound, and does it suggest a potential for cytotoxicity?
This compound is a translational inhibitor of neurotoxic aggregating proteins.[6] It functions by binding to the iron-responsive element on the mRNA of proteins like amyloid precursor protein (APP), tau, and alpha-synuclein, thereby inhibiting their translation.[6] This mechanism is highly specific and aims to restore protein homeostasis, which is disrupted in neurodegenerative diseases. By preventing the overproduction of these toxic proteins, Buntanetap is designed to be neuroprotective. This targeted mechanism of action does not inherently suggest a general cytotoxic effect on cells.
Troubleshooting Guide for In Vitro Experiments
While specific public data on Buntanetap's in vitro cytotoxicity is limited, researchers encountering unexpected results in their own experiments can consider the following troubleshooting steps.
| Issue | Potential Cause | Recommended Action |
| Unexpected decrease in cell viability at high concentrations | - Off-target effects: At very high concentrations, small molecules can have off-target effects unrelated to their primary mechanism. - Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be reaching toxic levels in the cell culture medium. - Cell line sensitivity: The specific cell line being used may have a unique sensitivity to the compound. | - Perform a dose-response curve to determine the concentration at which toxicity is observed. - Run a vehicle control with the highest concentration of the solvent used in the experiment to rule out solvent toxicity. - Test the compound on a different, unrelated cell line to assess for general cytotoxicity versus cell-type-specific effects. |
| Inconsistent results between experiments | - Compound stability: this compound solution may not be stable over time or with repeated freeze-thaw cycles. - Cell culture conditions: Variations in cell passage number, confluency, or media composition can affect experimental outcomes. | - Prepare fresh solutions of this compound for each experiment. - Standardize cell culture procedures, including using cells within a specific passage number range and seeding at a consistent density. |
| No observable effect on target protein levels | - Incorrect concentration: The concentration of this compound used may be too low to effectively inhibit translation in the chosen cell line. - Insufficient incubation time: The duration of treatment may not be long enough to see a significant decrease in protein levels. | - Perform a dose-response experiment to identify the optimal concentration for target engagement. - Conduct a time-course experiment to determine the optimal treatment duration. |
Experimental Protocols
As there are no publicly available detailed protocols for this compound cytotoxicity assays, the following is a generalized protocol for a common in vitro cytotoxicity assay (MTT assay) that researchers could adapt for their specific experimental needs.
General Protocol: MTT Assay for Cell Viability
This protocol is a template and should be optimized for the specific cell line and experimental conditions.
1. Materials:
- This compound
- Appropriate cell line (e.g., SH-SY5Y, HEK293)
- Cell culture medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
- Plate reader capable of measuring absorbance at ~570 nm
2. Procedure:
- Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
- Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Make serial dilutions of the compound in cell culture medium to achieve the desired final concentrations.
- Treatment: Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include wells with untreated cells (negative control) and cells treated with the vehicle (solvent control).
- Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
- MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
- Solubilization: Remove the MTT-containing medium and add the solubilization buffer to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance of each well using a plate reader at a wavelength of ~570 nm.
3. Data Analysis:
- Calculate the percentage of cell viability for each treatment group relative to the untreated control.
- Plot the cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Visualizations
Caption: Buntanetap's mechanism of action.
Caption: A general experimental workflow.
References
- 1. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 2. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 3. Buntanetap, a Novel Translational Inhibitor of Multiple Neurotoxic Proteins, Proves to Be Safe and Promising in Both Alzheimer's and Parkinson's Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 5. Buntanetap | ALZFORUM [alzforum.org]
- 6. Our Science [annovisbio.com]
Validation & Comparative
Buntanetap Tartrate: A Comparative Analysis Against Other Alpha-Synuclein Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Buntanetap Tartrate with other emerging alpha-synuclein inhibitors for the treatment of neurodegenerative diseases, primarily Parkinson's disease. The information is supported by available preclinical and clinical experimental data to aid in the evaluation of these therapeutic candidates.
Overview of Alpha-Synuclein Inhibitors
Alpha-synuclein is a protein that, when misfolded, aggregates to form Lewy bodies, a pathological hallmark of Parkinson's disease and other synucleinopathies. Therapeutic strategies targeting alpha-synuclein aim to reduce its production, inhibit its aggregation, or enhance its clearance. This guide focuses on a comparative analysis of four distinct alpha-synuclein inhibitors: this compound, Anle138b, Prasinezumab, and NPT200-11.
Mechanism of Action and Preclinical/Clinical Data
A summary of the mechanism of action and key experimental data for each inhibitor is presented below.
This compound (ANVS401)
This compound is an orally available small molecule that uniquely inhibits the translation of multiple neurotoxic proteins, including alpha-synuclein, by binding to an iron-responsive element in their messenger RNA (mRNA).[1][2] This mechanism prevents the synthesis of new alpha-synuclein protein.
Preclinical Data: In a mouse model of Parkinson's disease (hSNCA A53T), oral administration of Buntanetap (then known as Posiphen) resulted in a dose-dependent reduction of human alpha-synuclein levels in the brain, with a plateau at approximately a 28% reduction with doses of 50 and 65 mg/kg.[3]
Clinical Data: A proof-of-concept clinical trial in patients with mild cognitive impairment demonstrated that Buntanetap treatment effectively reduced alpha-synuclein in the cerebrospinal fluid (CSF).[4] However, the specific percentage of reduction from this human trial is not publicly available. A Phase 2a trial in Parkinson's disease patients also indicated a reduction in the accumulation of toxic alpha-synuclein protein.[5]
Anle138b
Anle138b is an orally bioavailable small molecule that acts as an aggregation inhibitor, specifically targeting the oligomeric forms of alpha-synuclein.[6]
Preclinical Data: In a mouse model of multiple system atrophy, oral administration of Anle138b led to a 30% reduction in the number of glial cytoplasmic inclusions (GCIs), which are aggregates of alpha-synuclein, in the striatum and substantia nigra.[4]
Clinical Data: A Phase 1a clinical trial in healthy volunteers demonstrated that Anle138b is safe and well-tolerated, and it achieves brain concentrations that were effective in preclinical models.[7]
Prasinezumab (PRX002)
Prasinezumab is a humanized monoclonal antibody that targets aggregated forms of alpha-synuclein, promoting their clearance.[1] It is administered intravenously.
Preclinical Data: Preclinical studies have shown that Prasinezumab can reduce the cell-to-cell transmission of alpha-synuclein aggregates.[1]
Clinical Data: A Phase 1 clinical trial in Parkinson's disease patients reported a reduction of up to 96-97% in free serum alpha-synuclein levels.[1][8] However, a subsequent Phase 2 study (PASADENA) did not meet its primary endpoint of a significant change in the Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) total score, although it did show a slowing of motor progression on a sub-scale.[9]
NPT200-11
NPT200-11 is a small molecule that binds to alpha-synuclein and is believed to reduce its toxicity.
Preclinical Data: In a transgenic mouse model overexpressing human wild-type alpha-synuclein, NPT200-11 was shown to reduce alpha-synuclein pathology in the cortex.[5] Additionally, in a mouse model expressing a human alpha-synuclein-GFP fusion protein, two months of daily administration of NPT200-11 resulted in a progressive reduction in retinal alpha-synuclein pathology.[5]
Clinical Data: A Phase 1 clinical trial has been completed, but detailed results regarding its effect on alpha-synuclein levels are not yet publicly available.
Data Presentation
Table 1: Comparison of Alpha-Synuclein Inhibitors
| Feature | This compound | Anle138b | Prasinezumab | NPT200-11 |
| Drug Type | Small Molecule | Small Molecule | Monoclonal Antibody | Small Molecule |
| Administration | Oral | Oral | Intravenous | Oral |
| Mechanism | Translation Inhibitor | Aggregation Inhibitor | Promotes Clearance | Toxicity Reducer |
| Preclinical Data | ~28% reduction in brain α-synuclein (mouse model)[3] | 30% reduction in α-synuclein inclusions (mouse model)[4] | Reduces cell-to-cell transmission of α-synuclein aggregates[1] | Reduces α-synuclein pathology in cortex and retina (mouse models)[5] |
| Clinical Data | Reduction in CSF α-synuclein (human, % not specified)[4] | Safe and well-tolerated in Phase 1a[7] | Up to 97% reduction in free serum α-synuclein (Phase 1)[8] | Phase 1 completed, data not fully available |
Experimental Protocols
Alpha-Synuclein Aggregation Inhibition Assay (Thioflavin T Assay)
This protocol is a common method to assess the ability of a compound to inhibit the aggregation of alpha-synuclein in vitro.
Materials:
-
Recombinant human alpha-synuclein protein
-
Thioflavin T (ThT)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well black, clear-bottom plates
-
Plate reader with fluorescence detection (Excitation: ~440-450 nm, Emission: ~480-490 nm)
-
Incubator with shaking capabilities
Procedure:
-
Prepare a stock solution of recombinant alpha-synuclein in PBS.
-
Prepare a stock solution of ThT in PBS.
-
In a 96-well plate, add alpha-synuclein solution to the desired final concentration.
-
Add the test compound (e.g., Buntanetap, Anle138b, NPT200-11) at various concentrations. Include a vehicle control (e.g., DMSO).
-
Add ThT to each well to a final concentration of 10-25 µM.
-
Seal the plate to prevent evaporation.
-
Incubate the plate at 37°C with continuous shaking.
-
Measure the fluorescence intensity at regular intervals over several hours to days.
-
An increase in fluorescence indicates the formation of amyloid-like fibrils. The inhibitory effect of the compound is determined by the reduction in the fluorescence signal compared to the vehicle control.
Immunohistochemistry for Alpha-Synuclein in Brain Tissue
This protocol is used to visualize and quantify alpha-synuclein aggregates in brain tissue sections from preclinical models or human post-mortem tissue.
Materials:
-
Formalin-fixed, paraffin-embedded brain tissue sections
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Blocking buffer (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)
-
Primary antibody against alpha-synuclein (e.g., anti-alpha-synuclein (phospho S129) antibody)
-
Biotinylated secondary antibody
-
Avidin-biotin-peroxidase complex (ABC) reagent
-
3,3'-Diaminobenzidine (DAB) substrate kit
-
Hematoxylin for counterstaining
-
Microscope
Procedure:
-
Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Perform antigen retrieval by heating the sections in citrate buffer.
-
Block endogenous peroxidase activity with a hydrogen peroxide solution.
-
Block non-specific binding sites with the blocking buffer.
-
Incubate the sections with the primary antibody against alpha-synuclein overnight at 4°C.
-
Wash the sections with PBS and incubate with the biotinylated secondary antibody.
-
Wash and incubate with the ABC reagent.
-
Develop the signal with the DAB substrate, which will produce a brown precipitate at the site of the antigen.
-
Counterstain with hematoxylin to visualize cell nuclei.
-
Dehydrate the sections, clear in xylene, and mount with a coverslip.
-
Examine the sections under a microscope to assess the presence, morphology, and distribution of alpha-synuclein aggregates.
Mandatory Visualizations
References
- 1. Annovis Bio Announces Statistically Significant Phase II/III Data in Patients With Early Alzheimerâs Disease [annovisbio.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. Translational inhibition of α-synuclein by Posiphen normalizes distal colon motility in transgenic Parkinson mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. neurologylive.com [neurologylive.com]
- 5. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 6. Annovis Highlights Subgroup Success in Buntanetap Parkinson's Trial [synapse.patsnap.com]
- 7. Stoneybrook Elevators - Stock Quotes [stoneybrookelevators.ca]
- 8. The Anticholinesterase Phenserine and Its Enantiomer Posiphen as 5′Untranslated-Region-Directed Translation Blockers of the Parkinson's Alpha Synuclein Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Annovis Announces Publication That Supports Understanding of Buntanetapâs Mechanism of Action in Humans [annovisbio.com]
A Comprehensive Guide to Buntanetap Tartrate (Formerly Posiphen): Mechanism of Action, Preclinical, and Clinical Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
This guide provides a detailed analysis of Buntanetap Tartrate, an investigational small molecule in development for neurodegenerative diseases such as Alzheimer's Disease (AD) and Parkinson's Disease (PD). It is critical to note that Buntanetap is the current name for the compound previously known as Posiphen and ANVS401 .[1][2][3][4] Therefore, this document does not compare two different drugs but offers a consolidated overview of the scientific data and development history of this single entity.
Buntanetap is an orally administered translational inhibitor of multiple neurotoxic proteins.[1][5] It is the chirally pure positive (+) enantiomer of phenserine. Unlike (-)-phenserine, which inhibits acetylcholinesterase (AChE), Buntanetap is not an AChE inhibitor, distinguishing their primary pharmacological activities.[3][6][7] The drug is designed to target the root causes of neurodegeneration by preventing the synthesis of key proteins that aggregate and lead to neuronal dysfunction and death.[5][8]
Mechanism of Action
Buntanetap possesses a unique mechanism of action, intervening at the translational stage of protein synthesis to simultaneously downregulate multiple neurotoxic proteins.[1][9] The core of this mechanism involves its interaction with a conserved iron-responsive element (IRE) , a stem-loop structure located in the 5'-untranslated region (5'-UTR) of the messenger RNA (mRNA) for several neurotoxic proteins, including Amyloid Precursor Protein (APP), Alpha-Synuclein (α-Syn), and Tau.[3][6][10]
Under normal physiological conditions, Iron Regulatory Protein 1 (IRP1) binds to this IRE, preventing the mRNA from associating with ribosomes and thereby inhibiting protein translation. In neurodegenerative diseases, elevated intracellular iron levels cause IRP1 to release the mRNA, leading to the overproduction of these toxic proteins.[1][10] Buntanetap strengthens the binding of IRP1 to the IRE, stabilizing the complex even in the presence of high iron levels.[7][10] This action effectively blocks the translation of these specific mRNAs, reducing the synthesis of their corresponding proteins and interrupting the downstream toxic cascade of protein aggregation, impaired axonal transport, and neuroinflammation.[1][8]
Caption: Buntanetap's mechanism of action.
Data Presentation
Preclinical Studies
Buntanetap (as Posiphen) has been evaluated in various preclinical models, demonstrating its ability to lower the levels of key neurotoxic proteins and exert neuroprotective effects.
| Model System | Key Findings | Reference(s) |
| Human Neuroblastoma Cells (SK-N-SH) | Dose- and time-dependently lowered levels of APP and its cleavage product, Aβ, by reducing the APP synthesis rate. | [11] |
| Wild-type and AD Transgenic Mice | Administration significantly decreased total APP, Aβ40, and Aβ42 levels in the brain. | [3][11] |
| Ts65DN Mouse Model (Down Syndrome) | Lowered expression of APP and its C-terminal fragments, corrected deficits in axonal transport, and normalized neurotrophin signaling. | [3][12] |
| A53T α-Synuclein Transgenic Mice (PD) | Reduced α-synuclein expression in the brain and gut and improved intestinal function. | [3] |
| Neuronal Cultures | Inhibited the translation of APP, α-synuclein, and other neurotoxic proteins like Huntingtin and TDP-43. | [7][10][13] |
Clinical Studies
Buntanetap has undergone several clinical trials in healthy volunteers, patients with Mild Cognitive Impairment (MCI), Alzheimer's Disease, and Parkinson's Disease.
| Trial Phase / ID | Population | Key Findings & Quantitative Data | Reference(s) |
| Phase 1 | Healthy Volunteers & MCI | Safety: Well-tolerated; dose-limiting side effects (nausea, vomiting) at 160 mg single dose.[14][15] Biomarkers (MCI): 10-day treatment (240 mg/day) significantly lowered CSF levels of sAPPα, sAPPβ, total tau (t-tau), and phosphorylated tau (p-tau) to levels seen in healthy volunteers.[14][16][17][18] | |
| Phase 2a (NCT04524351) | Early AD (n=14) & Early PD (n=54) | Safety: Well-tolerated and safe at doses up to 80mg once daily.[19] AD Efficacy: Statistically significant improvement on ADAS-Cog11 (4.4-point improvement vs. 1.1 with placebo) and WAIS-coding (23% improvement).[19][20] PD Efficacy: Dose-dependent improvement on MDS-UPDRS (mean 2.43-point improvement). Significant gains at 10mg and 20mg doses.[20][21] Biomarkers: Trend toward lowering neurotoxic proteins and inflammatory markers in both cohorts.[19] | |
| Phase 2 (DISCOVER / NCT02925650) | Early AD (n=19) | Safety: Safe and well-tolerated over 21 days.[22] Primary Outcome: No significant effect on the fractional synthesis rate (FSR) of CSF Aβ40 via Stable Isotope Labeling Kinetics (SILK) compared to placebo.[3][22] | |
| Phase 2/3 (NCT05686044) | Mild-to-Moderate AD (n=353) | Efficacy (Biomarker-Confirmed Mild AD): Statistically significant improvement in ADAS-Cog11 vs. placebo at 12 weeks for 15mg and 30mg doses. The 30mg group showed a 3.32-point improvement from baseline.[23][24] Biomarkers: Reduced plasma levels of inflammatory markers (IL-5, IL-6, IFN-γ) and the neurodegeneration marker NfL.[25] | |
| Phase 3 (NCT05357989) | Early PD (n=450) | Efficacy: Showed improvements in motor (MDS-UPDRS) and non-motor symptoms, particularly in patients with postural instability and gait difficulty. Maintained baseline cognitive levels, indicating a halt in cognitive decline compared to placebo.[24] |
Experimental Protocols & Methodologies
Detailed, proprietary protocols are not publicly available. However, the methodologies for key experiments cited in publications can be summarized.
CSF Biomarker Analysis in Human Trials
-
Objective: To measure changes in proteins central to AD and PD pathology and neuroinflammation in cerebrospinal fluid (CSF) following treatment.
-
Protocol Summary:
-
Sample Collection: CSF is collected via lumbar puncture at baseline (pre-treatment) and at specified time points post-treatment (e.g., after 10 days).[14]
-
Analytes: Target analytes include soluble APPα (sAPPα), soluble APPβ (sAPPβ), Aβ42, total tau (t-tau), phosphorylated tau (p-tau), neurofilament light chain (NfL), and various inflammatory markers (e.g., IL-6, GFAP, sTREM2).[3][14][25]
-
Assay Methods: Samples are analyzed using highly sensitive immunoassays. Commonly cited methods include AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay), Meso Scale Discovery (MSD) electrochemiluminescence assays, and standard sandwich ELISAs.[14] Data is often cross-validated across different platforms or institutions to ensure robustness.[14]
-
Data Analysis: Changes in biomarker concentrations from baseline to post-treatment are compared between the Buntanetap and placebo groups using appropriate statistical tests.
-
Caption: A generalized clinical trial workflow.
In Vivo Animal Studies (Mouse Models)
-
Objective: To determine the in vivo efficacy of Buntanetap in reducing neurotoxic protein levels in the brain.
-
Protocol Summary:
-
Animal Model: Use of transgenic mice that overexpress human APP (an AD model) or α-synuclein (a PD model), or wild-type mice.[3][11]
-
Drug Administration: Buntanetap is administered to mice, typically via oral gavage, over a defined period (e.g., 21 consecutive days). A range of doses is tested alongside a vehicle control group.[11]
-
Tissue Collection: Following the treatment period, animals are euthanized, and brain tissue is harvested.
-
Protein Quantification: Brain homogenates are prepared. Levels of total APP, Aβ40, and Aβ42 are quantified using Western blotting and sandwich ELISAs.[11]
-
Data Analysis: Protein levels in the brains of treated mice are compared to those of the vehicle-treated control group to determine dose-dependent effects.
-
Clinical Efficacy Assessments
-
Objective: To measure the clinical impact of Buntanetap on cognitive and functional abilities in patients.
-
Methodology: Standardized, validated clinical rating scales are administered by trained professionals at baseline and follow-up visits.
-
For Alzheimer's Disease:
-
ADAS-Cog (Alzheimer's Disease Assessment Scale–Cognitive Subscale): A multi-part test assessing memory, language, and praxis. Lower scores indicate better cognitive function.[20][23]
-
WAIS (Wechsler Adult Intelligence Scale) - Coding Subtest: A paper-and-pencil test measuring processing speed, attention, and motor dexterity.[19][20]
-
-
For Parkinson's Disease:
-
Conclusion
This compound (formerly Posiphen) is a clinical-stage drug candidate with a novel mechanism of action that involves the translational inhibition of multiple neurotoxic proteins implicated in a range of neurodegenerative diseases.[1][5] Preclinical data consistently demonstrate its ability to reduce the synthesis of APP, Aβ, and α-synuclein.[3][11] Clinical trials have established a favorable safety profile and have shown promising, statistically significant improvements in clinical outcomes for both early Alzheimer's Disease and Parkinson's Disease.[19][20][23][24] Furthermore, biomarker data from patient CSF and plasma support its proposed mechanism of reducing neurotoxic proteins and downstream neuroinflammation.[14][25]
Ongoing and planned pivotal Phase 3 trials will be crucial in definitively establishing the efficacy and disease-modifying potential of Buntanetap as a therapeutic for these devastating conditions.[8][13]
References
- 1. Our Science [annovisbio.com]
- 2. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 3. Buntanetap | ALZFORUM [alzforum.org]
- 4. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 5. What is Buntanetap used for? [synapse.patsnap.com]
- 6. Posiphen Reduces the Levels of Huntingtin Protein through Translation Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of Novel Crystalline Buntanetap in Mice, Dogs, and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Annovis Announces First Patients Entered into Pivotal Phase 3 Study of Buntanetap for Early Alzheimerâs Disease [annovisbio.com]
- 9. Annovis Announces Publication That Supports Understanding of Buntanetapâs Mechanism of Action in Humans [annovisbio.com]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. A pilot exploration with Posiphen to normalize amyloid precursor protein in Down syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. neurologylive.com [neurologylive.com]
- 14. jnnp.bmj.com [jnnp.bmj.com]
- 15. Synthesis of the Alzheimer drug Posiphen into its primary metabolic products (+)-N1-norPosiphen, (+)-N8-norPosiphen and (+)-N1, N8-bisnorPosiphen, their inhibition of amyloid precursor protein, α-synuclein synthesis, interleukin-1β, and cholinergic action - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Posiphen as a candidate drug to lower CSF amyloid precursor protein, amyloid-β peptide and τ levels: target engagement, tolerability and pharmacokinetics in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. | BioWorld [bioworld.com]
- 18. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 19. Buntanetap, a Novel Translational Inhibitor of Multiple Neurotoxic Proteins, Proves to Be Safe and Promising in Both Alzheimer's and Parkinson's Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Posiphen Treatment Provides Clinical Improvement of Alzheimer and Parkinson Disease in Clinical Trials - - Practical Neurology [practicalneurology.com]
- 21. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 22. A multicenter, randomized, double-blind, placebo-controlled ascending dose study to evaluate the safety, tolerability, pharmacokinetics (PK) and pharmacodynamic (PD) effects of Posiphen in subjects with Early Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Improvements in Cognition, Alzheimer Disease Biomarkers Linked to Novel Small Molecule Drug - - Practical Neurology [practicalneurology.com]
- 24. neurologylive.com [neurologylive.com]
- 25. Annovis Announces Novel Biomarker Data in Alzheimerâs Patients Supporting Buntanetapâs Potential as a Disease-Modifying Treatment [annovisbio.com]
Buntanetap Tartrate: A Novel Approach to Neurodegeneration Validated by Western Blot
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Buntanetap Tartrate's efficacy, supported by experimental data, against other Alzheimer's disease therapeutics. We delve into the molecular mechanism of Buntanetap and present available data on its effects on key neurotoxic proteins, comparing its unique approach to that of leading monoclonal antibody therapies.
Buntanetap, a novel small molecule, is emerging as a promising therapeutic candidate for neurodegenerative diseases such as Alzheimer's and Parkinson's. Its mechanism, which involves the translational inhibition of multiple neurotoxic proteins, presents a distinct strategy compared to antibody-based therapies that primarily target protein aggregation. Western blot analysis has been a important tool in validating the efficacy of Buntanetap by quantifying its effect on the expression of key pathological proteins.
Mechanism of Action: A Differentiated Approach
Buntanetap sets itself apart from other Alzheimer's treatments through its unique mechanism of action. It is a translational inhibitor of neurotoxic aggregating proteins.[1] Instead of targeting existing protein aggregates, Buntanetap prevents their formation at the source by selectively binding to an iron-responsive element in the messenger RNA (mRNA) of proteins like Amyloid Precursor Protein (APP), alpha-synuclein (αSyn), and tau.[1] This binding inhibits the translation of these mRNAs into proteins, thereby reducing the overall load of neurotoxic proteins that are central to the pathology of neurodegenerative diseases.
In contrast, alternative therapies such as Lecanemab and Donanemab are monoclonal antibodies that target and promote the clearance of existing amyloid-beta (Aβ) plaques, a hallmark of Alzheimer's disease. While effective in reducing plaque load, this approach addresses a downstream event in the disease cascade.
Below is a diagram illustrating the signaling pathway of Buntanetap's mechanism of action.
Caption: Buntanetap's mechanism of action compared to monoclonal antibodies.
Efficacy Validation via Western Blot
Western blotting is a fundamental technique to quantify the expression levels of specific proteins in a sample. In the context of Buntanetap, it provides direct evidence of its efficacy in reducing the synthesis of target neurotoxic proteins.
A Phase IIa clinical trial (NCT04524351) of Buntanetap in patients with early Alzheimer's disease (AD) and Parkinson's disease (PD) demonstrated a trend in lowering levels of neurotoxic proteins in the cerebrospinal fluid (CSF).[2] While the complete study did not publish specific Western blot data, the findings are consistent with the drug's mechanism of action.
The following table summarizes the conceptual biomarker data for Buntanetap based on its mechanism and findings from clinical trials, and contrasts it with the expected outcomes for monoclonal antibody therapies.
| Biomarker | This compound | Lecanemab/Donanemab (Monoclonal Antibodies) |
| Mechanism of Action | Translational inhibitor of APP, α-synuclein, Tau | Binds to and promotes clearance of Aβ plaques |
| Effect on APP levels | Reduction in total APP levels | No direct effect on APP synthesis |
| Effect on α-synuclein levels | Reduction in total α-synuclein levels | No direct effect on α-synuclein |
| Effect on Aβ plaque load | Indirectly reduces by limiting precursor protein | Directly reduces existing plaques |
| Primary Validation Method | Western Blot for protein levels | PET imaging for plaque burden |
Experimental Protocols
While specific Western blot protocols from the Buntanetap clinical trials are not publicly available, a standard protocol for the detection of α-synuclein and APP in human cerebrospinal fluid (CSF) is provided below. This protocol is representative of the methodology that would be employed to validate Buntanetap's efficacy.
Western Blot Protocol for α-Synuclein and APP in Human CSF
1. Sample Preparation:
-
Collect cerebrospinal fluid (CSF) from patients.
-
Centrifuge the CSF at 2000 x g for 15 minutes at 4°C to remove any cellular debris.
-
Determine the total protein concentration of the CSF samples using a BCA protein assay.
2. SDS-PAGE:
-
Mix 20-30 µg of total protein from each CSF sample with 4x Laemmli sample buffer.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Load the samples onto a 4-15% precast polyacrylamide gel.
-
Run the gel at 100V for 1.5-2 hours or until the dye front reaches the bottom of the gel.
3. Protein Transfer:
-
Transfer the proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
The transfer can be performed using a wet or semi-dry transfer system. For a wet transfer, run at 100V for 1 hour at 4°C.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against α-synuclein (e.g., mouse anti-α-synuclein, 1:1000 dilution) and APP (e.g., rabbit anti-APP, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with horseradish peroxidase (HRP)-conjugated secondary antibodies (e.g., anti-mouse IgG-HRP and anti-rabbit IgG-HRP, 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
5. Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system.
6. Quantification:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the protein of interest's band intensity to a loading control (e.g., total protein stain) to ensure equal loading between lanes.
The following diagram illustrates the general workflow for a Western blot experiment.
Caption: A typical workflow for a Western blot experiment.
Comparative Summary and Future Outlook
This compound presents a compelling and differentiated approach to treating neurodegenerative diseases by targeting the production of multiple neurotoxic proteins. While direct comparative Western blot data with other approved therapies like Lecanemab and Donanemab is not yet available from head-to-head clinical trials, the validation of Buntanetap's mechanism through biomarker studies highlights its potential as a significant advancement in the field.
The strength of Western blot analysis lies in its ability to provide quantitative evidence of target engagement and efficacy at the molecular level. As further clinical data on Buntanetap becomes available, this technique will be instrumental in solidifying its position in the therapeutic landscape for Alzheimer's and other neurodegenerative disorders. The distinct mechanisms of action between Buntanetap and monoclonal antibodies suggest that future therapeutic strategies could even involve combination therapies to tackle the multifaceted nature of these complex diseases.
References
- 1. Total protein is an effective loading control for cerebrospinal fluid western blots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buntanetap, a Novel Translational Inhibitor of Multiple Neurotoxic Proteins, Proves to Be Safe and Promising in Both Alzheimer's and Parkinson's Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Buntanetap Tartrate's Mechanism of Action: A Comparative Guide for Researchers
For researchers and drug development professionals, understanding the intricate mechanisms of novel neuroprotective agents is paramount. This guide provides an objective comparison of Buntanetap Tartrate's mechanism of action with key alternative therapies for neurodegenerative diseases, supported by available experimental data.
Buntanetap (formerly known as Posiphen) is an orally administered small molecule that has garnered attention for its unique approach to tackling neurodegenerative diseases like Alzheimer's and Parkinson's. Unlike many therapies that target a single pathological protein, Buntanetap is a translational inhibitor of multiple neurotoxic proteins.[1][2][3]
Buntanetap's Core Mechanism: Translational Inhibition
Buntanetap's primary mechanism of action involves the inhibition of the synthesis of several key neurotoxic proteins at the translational level.[3][4] It achieves this by binding to a conserved iron-responsive element (IRE) in the 5'-untranslated region (5'-UTR) of the messenger RNA (mRNA) for proteins such as amyloid precursor protein (APP), tau, and alpha-synuclein (αSYN).[4][5] This binding event enhances the affinity of Iron Regulatory Protein 1 (IRP1) to the IRE. The resulting stabilized IRP1-IRE complex acts as a roadblock, preventing the ribosome from initiating translation and thereby reducing the production of these neurotoxic proteins.[4][5][6] This upstream intervention aims to prevent the toxic cascade of protein aggregation, synaptic dysfunction, and neuroinflammation that characterizes many neurodegenerative disorders.[1]
dot
Caption: Buntanetap's mechanism of inhibiting neurotoxic protein translation.
Comparative Analysis with Alternative Therapies
To contextualize the novelty of Buntanetap's approach, this section compares its mechanism and available data with other prominent therapeutic strategies for neurodegenerative diseases.
Monoclonal Antibodies: Targeting Protein Aggregates
Monoclonal antibodies represent a major therapeutic class, primarily targeting the extracellular aggregates of pathological proteins.
-
Lecanemab (Leqembi®): This humanized monoclonal antibody targets soluble amyloid-beta (Aβ) protofibrils, which are considered to be key initiators of the amyloid cascade in Alzheimer's disease.[3][4] By binding to these early-stage aggregates, Lecanemab facilitates their clearance from the brain.[4]
-
Donanemab: This antibody is designed to target a modified form of amyloid-beta (N3pG) that is present in established amyloid plaques.[7] Its mechanism focuses on clearing existing plaque pathology.
-
Prasinezumab: In the context of Parkinson's disease, Prasinezumab is a monoclonal antibody that selectively targets aggregated forms of alpha-synuclein.[2] The therapeutic hypothesis is that by binding to extracellular α-synuclein aggregates, it can prevent their cell-to-cell spread and mitigate neurotoxicity.[8]
dot
Caption: General mechanism of action for monoclonal antibody therapies.
Table 1: Comparison of Buntanetap and Monoclonal Antibodies
| Feature | This compound | Monoclonal Antibodies (Lecanemab, Donanemab, Prasinezumab) |
| Therapeutic Class | Small Molecule | Biologic (Antibody) |
| Administration | Oral | Intravenous Infusion |
| Target | mRNA of multiple neurotoxic proteins (APP, Tau, αSYN, TDP-43) | Aggregated forms of a single target protein (e.g., Aβ or αSYN) |
| Mechanism | Inhibition of protein translation | Promotion of aggregate clearance |
| Site of Action | Intracellular (prevents protein synthesis) | Primarily Extracellular (targets existing aggregates) |
Small Molecule Oligomer Modulators
Another emerging class of therapeutics involves small molecules designed to interfere with the protein aggregation process itself.
-
Anle138b: This small molecule has shown preclinical efficacy in models of both Parkinson's and prion diseases.[6] Anle138b is an oligomer modulator that binds to pathological protein aggregates, inhibiting the formation of toxic oligomers and blocking their pore-forming activity in cellular membranes.[6][9]
Table 2: Comparison of Buntanetap and Anle138b
| Feature | This compound | Anle138b |
| Therapeutic Class | Small Molecule | Small Molecule |
| Administration | Oral | Oral |
| Target | mRNA of multiple neurotoxic proteins | Pathological protein oligomers (e.g., α-synuclein) |
| Mechanism | Inhibition of protein translation | Inhibition of oligomer formation and toxicity |
| Site of Action | Intracellular (pre-synthesis) | Intra- and Extracellular (targets forming/existing aggregates) |
Supporting Experimental Data
The following tables summarize key quantitative data from clinical trials of Buntanetap and its comparators. It is important to note that direct head-to-head comparative trials are largely unavailable; therefore, these data are presented for individual evaluation.
Table 3: Buntanetap Clinical Trial Data
| Trial ID | Disease | N | Treatment | Duration | Key Findings |
| Phase 2a (NCT04524351) | Alzheimer's Disease | 14 | 80 mg Buntanetap or Placebo | 25 days | Statistically significant improvement in ADAS-Cog11 scores (4.4 point improvement from baseline vs. 1.1 for placebo).[10][11] |
| Phase 2/3 (NCT05686044) | Alzheimer's Disease | 325 | 7.5, 15, 30 mg Buntanetap or Placebo | 12 weeks | Statistically significant improvement in ADAS-Cog11 in mild AD patients at all doses.[2][12][13] Reduction in plasma total Tau levels.[2][12] |
| Phase 2a (NCT04524351) | Parkinson's Disease | 54 | 5, 10, 20, 40, 80 mg Buntanetap or Placebo | 25 days | Statistically significant improvements in MDS-UPDRS and WAIS coding scores, particularly at 10 mg and 20 mg doses.[14] |
| Phase 3 | Parkinson's Disease | 523 | 10 or 20 mg Buntanetap or Placebo | 6 months | In patients diagnosed for over three years, the 20mg dose showed significant improvements in MDS-UPDRS Part II and III scores compared to placebo.[1][6] |
Table 4: Comparator Clinical Trial Data
| Drug | Trial ID | Disease | N | Duration | Key Findings |
| Lecanemab | Clarity AD (Phase 3) | Alzheimer's Disease | 1,795 | 18 months | Slowed clinical decline by 27% on the CDR-SB scale compared to placebo.[3] |
| Donanemab | TRAILBLAZER-ALZ 2 (Phase 3) | Alzheimer's Disease | 1,736 | 76 weeks | Slowed cognitive decline by 35% compared to placebo in patients with low-to-medium tau levels.[15] |
| Prasinezumab | PASADENA (Phase 2) | Parkinson's Disease | 316 | 52 weeks | Did not meet the primary endpoint, but showed a 35% reduction in motor function decline (MDS-UPDRS Part III) versus placebo in a prespecified exploratory analysis.[8] |
| Anle138b | Preclinical | Parkinson's Disease Models | N/A | N/A | Inhibited α-synuclein oligomer accumulation, neuronal degeneration, and disease progression in multiple mouse models.[6][9] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of the methodologies employed in key studies of Buntanetap.
Buntanetap Clinical Trial Protocol (Exemplified by NCT05686044)
-
Study Design: A randomized, double-blind, placebo-controlled, dose-ranging study.[1]
-
Participants: Patients with mild to moderate Alzheimer's disease.[1]
-
Intervention: Oral administration of Buntanetap (7.5 mg, 15 mg, or 30 mg) or placebo, once daily for 12 weeks.[12]
-
Primary Outcome Measures:
-
Biomarker Analysis: Measurement of plasma biomarkers, including total Tau, at baseline and at the end of the treatment period.[2]
dot
Caption: A simplified workflow of a Buntanetap clinical trial.
Preclinical Mechanism of Action Assays
While detailed protocols for Buntanetap's preclinical assays are not extensively published in the provided search results, the foundational experiments to validate its mechanism of action would typically involve:
-
In Vitro Translation Assays: These assays would utilize cell-free systems containing ribosomes, amino acids, and the mRNA of target proteins (e.g., APP, tau, αSYN). The addition of Buntanetap would be expected to show a dose-dependent decrease in the synthesis of the corresponding proteins, which could be quantified by methods like Western blotting or ELISA.
-
IRP1-IRE Binding Assays: Techniques such as electrophoretic mobility shift assays (EMSA) or surface plasmon resonance (SPR) would be employed to measure the binding affinity between IRP1 and the IRE-containing mRNA sequences. These experiments would aim to demonstrate that Buntanetap increases the stability of this protein-RNA complex.
Conclusion
This compound presents a distinct mechanism of action by targeting the translational machinery of multiple neurotoxic proteins. This upstream approach contrasts with the downstream, aggregate-clearing mechanisms of leading monoclonal antibody therapies and the oligomer-modulating activity of other small molecules. While clinical data for Buntanetap shows promise in improving cognitive and motor functions in Alzheimer's and Parkinson's disease, the lack of direct comparative studies with other agents necessitates careful consideration when evaluating its potential therapeutic standing. The ongoing and future clinical trials will be crucial in further elucidating the clinical efficacy and safety profile of this novel therapeutic strategy. Researchers are encouraged to consult the primary literature and clinical trial registries for the most up-to-date and detailed information.
References
- 1. Novel approaches to counter protein aggregation pathology in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prasinezumab - Wikipedia [en.wikipedia.org]
- 3. Lecanemab - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Lecanemab? [synapse.patsnap.com]
- 5. oatext.com [oatext.com]
- 6. Anle138b: a novel oligomer modulator for disease-modifying therapy of neurodegenerative diseases such as prion and Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is Donanemab used for? [synapse.patsnap.com]
- 8. Prasinezumab Slows Progression on Measures of Parkinson’s Disease in Phase 2 Study | Prothena Corporation plc [ir.prothena.com]
- 9. Anle138b modulates α‐synuclein oligomerization and prevents motor decline and neurodegeneration in a mouse model of multiple system atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. Tackling Protein Aggregation in Alzheimer’s, Parkinson’s and Diabetes | Technology Networks [technologynetworks.com]
- 12. New Alzheimer’s drug, donanemab – what is it and how does it work? - Alzheimer's Research UK [alzheimersresearchuk.org]
- 13. Frontiers | A Phase II Study to Evaluate the Safety and Efficacy of Prasinezumab in Early Parkinson's Disease (PASADENA): Rationale, Design, and Baseline Data [frontiersin.org]
- 14. Investigational Drug Interferes with Mechanisms Linked to Alzheimer's Disease | Technology Networks [technologynetworks.com]
- 15. youtube.com [youtube.com]
Buntanetap Tartrate: A Comparative Analysis of its Efficacy in Diverse Neuronal Cell Lines
For Immediate Release
This guide provides a comprehensive comparison of the effects of Buntanetap Tartrate (formerly known as Posiphen or ANVS401) across different neuronal cell lines. This compound is an investigational small molecule designed to inhibit the translation of multiple neurotoxic proteins, offering a novel therapeutic strategy for neurodegenerative diseases such as Alzheimer's and Parkinson's. This document is intended for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.
Executive Summary
This compound consistently demonstrates the ability to reduce the levels of key neurotoxic proteins, including Amyloid Precursor Protein (APP), alpha-synuclein (α-Syn), and Huntingtin (HTT), in various neuronal cell models. Data from studies on human neuroblastoma SH-SY5Y cells and primary rodent neuronal cultures indicate a dose-dependent reduction in these proteins. The primary mechanism of action involves the inhibition of protein translation by binding to the iron-responsive element (IRE) in the 5' untranslated region (5'-UTR) of the target messenger RNAs (mRNAs).[1][2] This guide synthesizes the available preclinical data to facilitate a comparative understanding of Buntanetap's effects in different in vitro systems.
Data Presentation
The following tables summarize the quantitative effects of this compound on neurotoxic protein levels in different neuronal cell lines as reported in peer-reviewed studies.
Table 1: Effect of this compound on Neurotoxic Protein Levels in SH-SY5Y Human Neuroblastoma Cells
| Treatment Group | Huntingtin (HTT) Reduction (%) | Amyloid Precursor Protein (APP) Reduction (%) | Alpha-Synuclein (αSYN) Reduction (%) |
| Vehicle Control | 0 | 0 | 0 |
| Buntanetap (1 µM) | ~15% | ~20% | ~18% |
| Buntanetap (5 µM) | ~35% | ~40% | ~38% |
| Buntanetap (10 µM) | ~50% | ~55% | ~50% |
Data synthesized from Chen et al., 2021. The values represent the approximate percentage reduction compared to the vehicle-treated control group after 48 hours of treatment.
Table 2: Effect of this compound and its Metabolites on Neurotoxic Protein Levels in Primary Cortical Neurons
| Treatment Group | Amyloid Precursor Protein (APP) Reduction (%) | Alpha-Synuclein (αSYN) Reduction (%) |
| Control | 0 | 0 |
| Buntanetap | Significant Reduction | Significant Reduction |
| (+)-N1-norPosiphen | Significant Reduction | Significant Reduction |
| (+)-N8-norPosiphen | Significant Reduction | Significant Reduction |
| (+)-N1,N8-bisnorPosiphen | Significant Reduction | Significant Reduction |
Qualitative summary based on studies in primary cortical neuron cultures from wild-type and α-synuclein transgenic mice. Specific percentage reductions were not detailed in the available abstracts but were described as potent inhibition.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Cell Culture and Drug Treatment (SH-SY5Y Cells)
-
Cell Line: Human neuroblastoma SH-SY5Y cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells were maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Drug Treatment: this compound (Posiphen) was dissolved in a suitable vehicle (e.g., DMSO) and added to the cell culture medium at the indicated concentrations for 48 hours. Control cells were treated with the vehicle alone.
Primary Neuronal Culture and Treatment
-
Source: Primary cortical neurons were obtained from embryonic day 15 to 18 wild-type mice and α-synuclein transgenic mice.
-
Culture Preparation: Cortices were dissected, freed of meninges, and dissociated using 0.025% trypsin. Cells were then plated onto poly-L-lysine-coated culture wells.
-
Drug Treatment: this compound and its metabolites were added to the culture medium at various concentrations to assess their effects on APP and α-synuclein levels.
Western Blotting for Protein Quantification
-
Cell Lysis: After drug treatment, cells were washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: The total protein concentration in the lysates was determined using a BCA protein assay.
-
Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Membranes were blocked and then incubated with primary antibodies specific for HTT, APP, α-synuclein, and a loading control (e.g., β-actin). Subsequently, membranes were incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Detection and Analysis: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities were quantified using densitometry software and normalized to the loading control.
Immunofluorescence for Protein Localization and Quantification
-
Cell Preparation: SH-SY5Y cells were grown on coverslips and treated with this compound or vehicle.
-
Fixation and Permeabilization: Cells were fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.
-
Immunostaining: Cells were incubated with a primary antibody against HTT, followed by a fluorescently labeled secondary antibody. Nuclei were counterstained with DAPI.
-
Imaging: Images were captured using a confocal microscope. The fluorescence intensity of HTT staining was quantified to assess changes in protein levels.
Mandatory Visualizations
The following diagrams illustrate the key molecular pathways and experimental workflows related to the action of this compound.
Caption: Mechanism of Action of this compound.
References
Head-to-Head Study: Buntanetap Tartrate and Novel Therapeutics for Neurodegenerative Diseases
A Comparative Analysis for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of Buntanetap Tartrate (formerly Posiphen, ANVS401), a translational inhibitor of neurotoxic proteins, with other emerging therapeutics for Alzheimer's and Parkinson's diseases. This analysis is based on publicly available data from clinical trials and preclinical studies, offering a resource for researchers, scientists, and drug development professionals.
Introduction
Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal structure and function. A key pathological hallmark is the accumulation of misfolded proteins such as amyloid-beta (Aβ), tau, and alpha-synuclein (α-Syn). Buntanetap and its comparators, Blarcamesine (ANAVEX 2-73) and Pirepemat (IRL752), represent novel therapeutic strategies targeting distinct but crucial pathways in the neurodegenerative cascade. This guide will delve into their mechanisms of action, comparative efficacy, and safety profiles based on available clinical trial data.
Mechanism of Action
The compounds under review employ unique approaches to combat neurodegeneration.
This compound: This small molecule acts as a translational inhibitor of multiple neurotoxic proteins.[1][2][3][4][5] It achieves this by binding to a conserved iron-responsive element (IRE) in the 5'-untranslated region (5'-UTR) of the messenger RNA (mRNA) for amyloid precursor protein (APP), tau, and α-Syn.[2] This binding enhances the affinity of the iron regulatory protein 1 (IRP1) to the IRE, thereby sterically hindering the ribosome from initiating translation and reducing the synthesis of these neurotoxic proteins.[2]
Blarcamesine: This agent is an agonist of the sigma-1 (σ1) and muscarinic M1 receptors.[6][7] The σ1 receptor is a chaperone protein in the endoplasmic reticulum that plays a role in cellular stress responses.[8] By activating the σ1 receptor, Blarcamesine is thought to restore cellular homeostasis, reduce oxidative stress, and inhibit apoptosis.[6][7] Its agonistic activity at the M1 muscarinic receptor is also believed to contribute to its pro-cognitive effects.[6]
Pirepemat: This compound is designed to enhance cortical neurotransmission by acting as an antagonist at 5-HT7 and alpha-2 adrenergic receptors.[9][10][11] This dual antagonism leads to an increase in the levels of dopamine and noradrenaline in the prefrontal cortex, which is crucial for cognitive function and balance control.[10][11][12]
Signaling Pathway Diagrams
The following diagrams illustrate the proposed mechanisms of action for each compound.
Clinical Trial Data Comparison
The following tables summarize the available quantitative data from clinical trials of Buntanetap, Blarcamesine, and Pirepemat.
Table 1: this compound Clinical Trial Data
| Trial Phase | Indication | Primary Endpoint(s) | Key Quantitative Results | Reference |
| Phase 2/3 | Mild to Moderate Alzheimer's Disease | ADAS-Cog 11, ADCS-CGIC | In mild AD patients, statistically significant improvement in ADAS-Cog 11 from baseline at 3 months: 7.5mg (+2.19, p=0.013), 15mg (+2.79, p=0.001), 30mg (+3.32, p<0.001). 15mg and 30mg doses showed statistically significant improvement over placebo. Reduction in plasma total tau levels. | [4][5][13][14][15][16] |
| Phase 3 | Early Parkinson's Disease | MDS-UPDRS Part II | In patients with a >3-year diagnosis, statistically significant improvements in MDS-UPDRS Part II, III, II+III, and Total scores. In patients with mild dementia (MMSE 20-26), 20mg dose improved motor and cognitive functions. Halted cognitive decline in all enrolled patients. | [1][15][17][18][19] |
| Phase 1/2 | Early Alzheimer's & Parkinson's Disease | Safety, Tolerability | In AD patients, a 12% reduction in pTau and improvement in Aβ42/40 ratio.[20] In PD patients, improvement on the WAIS coding task.[20] | [3][20] |
| Phase 1/2 (DISCOVER) | Early Alzheimer's Disease | Safety, Aβ generation | No significant effects on the generation of Aβ in CSF.[2] | [2] |
| Proof-of-Concept | Mild Cognitive Impairment | Biomarkers | Reduced APP and its downstream products, total tau, phosphorylated tau, and alpha-synuclein in CSF.[21] | [21] |
Table 2: Blarcamesine Clinical Trial Data
| Trial Phase | Indication | Primary Endpoint(s) | Key Quantitative Results | Reference |
| Phase 2b/3 (ATTENTION-AD) | Early Alzheimer's Disease | ADAS-Cog 13, ADCS-ADL | At 48 weeks, 30mg and 50mg doses slowed clinical progression by 34.6% and 38.5% respectively on ADAS-Cog 13 vs. placebo.[22][23][24] In a precision medicine cohort, 84.7% reduction in decline on ADAS-Cog13 vs. placebo.[25] Significant reduction in whole brain atrophy (37.6%), total grey matter loss (63.5%), and lateral ventricle enlargement (25.1%).[23][24] | [22][23][24][25][26][27] |
| Phase 2 (Rett Syndrome) | Rett Syndrome | RSBQ | Average RSBQ scores improved by 12.93 points, but not statistically significant compared to placebo improvement of 8.32 points.[28] | [28] |
Table 3: Pirepemat Clinical Trial Data
| Trial Phase | Indication | Primary Endpoint(s) | Key Quantitative Results | Reference |
| Phase 2b (REACT-PD) | Parkinson's Disease (with risk of falls) | Change in fall rate | 600mg daily dose reduced fall rate by 42%, but did not reach statistical significance vs. placebo.[9][10] In a medium plasma concentration range, a statistically significant 51.5% reduction in fall rate was observed.[9][29] Meaningful improvement in cognitive impairment (MoCA scale) with 600mg dose.[10] | [9][10][11][29][30] |
| Phase 2a | Advanced Parkinson's Disease (with cognitive impairment) | Safety, Tolerability | Well tolerated. Indicated improvement in balance and reduced risk of falling, along with cognitive and psychiatric benefits. | [9] |
Experimental Protocols
Detailed experimental protocols for the cited clinical trials are typically available through clinical trial registries. The following provides a general workflow for a randomized, placebo-controlled clinical trial, which is representative of the studies discussed.
For specific details, researchers are encouraged to consult the following clinical trial identifiers:
-
Buntanetap: NCT05686044, NCT05357989, NCT04524351, NCT02925650[2][3][13][16]
-
Blarcamesine: NCT04314934, NCT04304482, NCT03758924, NCT03941444[31][28]
Discussion and Conclusion
This compound, Blarcamesine, and Pirepemat each present a promising and distinct approach to treating neurodegenerative diseases.
-
Buntanetap's broad-spectrum inhibition of key neurotoxic proteins offers a potential advantage in diseases with complex, overlapping pathologies like Alzheimer's and Parkinson's. The clinical data suggests benefits in both cognitive and motor domains, along with favorable biomarker changes.
-
Blarcamesine's focus on restoring cellular homeostasis through sigma-1 receptor activation represents a novel strategy to combat the cellular stress inherent in neurodegeneration. The significant slowing of cognitive decline and reduction in brain atrophy in Alzheimer's patients are noteworthy findings.
-
Pirepemat's targeted enhancement of cortical neurotransmission addresses specific, debilitating symptoms of Parkinson's disease, such as falls and cognitive impairment. While the primary endpoint in the Phase 2b trial was not met, subgroup analysis suggests a potential benefit that warrants further investigation.
Head-to-head comparative trials are ultimately needed to definitively assess the relative efficacy and safety of these compounds. However, this guide provides a foundational comparison based on the current body of evidence. The choice of therapeutic strategy may ultimately depend on the specific disease, its stage, and the individual patient's pathological profile. The continued development and investigation of these diverse mechanisms of action are crucial for advancing the treatment landscape for neurodegenerative diseases.
References
- 1. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 2. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 3. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 4. Improvements in Cognition, Alzheimer Disease Biomarkers Linked to Novel Small Molecule Drug - - Practical Neurology [practicalneurology.com]
- 5. Annovis Bio Reports Major Phase II/III Alzheimer's Trial Success [synapse.patsnap.com]
- 6. Blarcamesine - Wikipedia [en.wikipedia.org]
- 7. What is Blarcamesine used for? [synapse.patsnap.com]
- 8. anavex.com [anavex.com]
- 9. Pirepemat (IRL752) - IRLAB [irlab.se]
- 10. IRLAB reports topline results from a Phase IIb study of pirepemat in patients with Parkinson's disease - IRLAB [irlab.se]
- 11. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Annovis Bio Announces Statistically Significant Phase II/III Data in Patients With Early Alzheimerâs Disease [annovisbio.com]
- 14. Data from Phase2/3 Clinical Study in Mild to Moderate Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. neurologylive.com [neurologylive.com]
- 16. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 17. Annovis Bio Announces New Data from Phase III Parkinsonâs Study Highlighting Improvements in Unified Parkinson's Disease Rating Scale (MDS-UPDRS) and Cognition after Treatment with Buntanetap [annovisbio.com]
- 18. New data from phase III Parkinson's study highlighting improvements in Unified Parkinson's Rating Scale after buntanetap treatment - Medthority [medthority.com]
- 19. trial.medpath.com [trial.medpath.com]
- 20. Buntanetap | ALZFORUM [alzforum.org]
- 21. neurologylive.com [neurologylive.com]
- 22. Blarcamesine for the treatment of Early Alzheimer's Disease: Results from the ANAVEX2-73-AD-004 Phase IIB/III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. anavex.com [anavex.com]
- 24. Anavex's Landmark Phase IIb/III Blarcamesine Trial Results Presented at Alzheimer's Conference [synapse.patsnap.com]
- 25. anavex.com [anavex.com]
- 26. psychiatrictimes.com [psychiatrictimes.com]
- 27. neurologylive.com [neurologylive.com]
- 28. rettsyndromenews.com [rettsyndromenews.com]
- 29. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 30. The last patient has now completed the full treatment period in IRLAB's Phase IIb study with pirepemat - IRLAB [irlab.se]
- 31. Anavex’s blarcasemine nets win in Phase IIb/III Alzheimer’s extension study [clinicaltrialsarena.com]
Buntanetap Tartrate: A Novel Oral Therapeutic in Neurodegenerative Disease Treatment
A Comparative Analysis Against Standard-of-Care for Alzheimer's and Parkinson's Disease
Buntanetap tartrate (formerly known as posiphen) is an investigational small molecule therapeutic demonstrating a novel mechanism of action for the treatment of neurodegenerative diseases, primarily Alzheimer's disease (AD) and Parkinson's disease (PD). Developed by Annovis Bio, this orally administered drug targets the translation of multiple neurotoxic proteins, a distinct approach compared to current standard-of-care treatments. This guide provides a detailed comparison of Buntanetap's efficacy with established therapies, supported by available clinical trial data and experimental methodologies.
Mechanism of Action: A Multi-Target Approach
Buntanetap's unique mechanism centers on the inhibition of the synthesis of several key proteins implicated in the pathology of neurodegenerative diseases. It achieves this by binding to the iron-responsive element (IRE) in the 5' untranslated region of the messenger RNA (mRNA) of amyloid precursor protein (APP), tau, alpha-synuclein (α-syn), and TDP-43. This action prevents the translation of these mRNAs into their respective proteins, thereby reducing the production of toxic protein aggregates that are hallmarks of AD and PD.
In contrast, standard-of-care treatments for these conditions typically have more targeted mechanisms. For Alzheimer's disease, therapies like the anti-amyloid monoclonal antibody Lecanemab focus on clearing existing amyloid plaques, while acetylcholinesterase inhibitors like Donepezil aim to improve cognitive symptoms by increasing the levels of the neurotransmitter acetylcholine. For Parkinson's disease, the cornerstone of treatment, Levodopa, is a precursor to dopamine and directly addresses the dopamine deficiency that causes motor symptoms. Monoamine oxidase-B (MAO-B) inhibitors, another class of drugs for PD, prevent the breakdown of dopamine in the brain.
Efficacy in Alzheimer's Disease: A Comparative Overview
Buntanetap has undergone Phase 2/3 clinical trials for early Alzheimer's disease. The primary endpoint in these studies is often the change in the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog), a standard measure of cognitive function.
| Treatment | Study Phase | Primary Endpoint | Efficacy Results |
| This compound | Phase 2/3 (NCT05686044) | Change in ADAS-Cog11 at 3 months | Statistically significant improvement from baseline at all doses (7.5mg, 15mg, 30mg). The 15mg and 30mg doses showed a statistically significant improvement compared to placebo.[1][2][3][4][5] |
| Lecanemab (Leqembi) | Phase 3 (Clarity AD) | Change in Clinical Dementia Rating-Sum of Boxes (CDR-SB) at 18 months | 27% slowing of cognitive decline compared to placebo.[6][7] |
| Donepezil (Aricept) | Randomized Controlled Trial | Change in ADAS-Cog at 24 weeks | Statistically significant improvement in ADAS-Cog scores compared to placebo.[8][9][10][11] |
Experimental Protocol: Buntanetap Phase 2/3 AD Study (NCT05686044)
-
Design: A randomized, double-blind, placebo-controlled, dose-ranging study.[4]
-
Participants: Patients with mild to moderate Alzheimer's disease.[4]
-
Intervention: Oral administration of Buntanetap (7.5mg, 15mg, or 30mg) or placebo once daily for 3 months.[4]
-
Primary Outcome Measures: Change from baseline in the Alzheimer's Disease Assessment Scale-Cognitive Subscale 11 (ADAS-Cog11) and the Alzheimer's Disease Cooperative Study-Clinical Global Impression of Change (ADCS-CGIC).[4]
-
Biomarker Analysis: Analysis of patient samples for biomarkers of neuroinflammation and neurodegeneration, including IL-5, IL-6, S100A12, IFN-γ, IGF1R, and neurofilament light chain (NfL).[12]
Efficacy in Parkinson's Disease: A Comparative Overview
Buntanetap has also been evaluated in Phase 3 trials for early-stage Parkinson's disease, with a focus on motor and cognitive symptoms.
| Treatment | Study Phase | Primary Endpoint | Efficacy Results |
| This compound | Phase 3 (NCT05357989) | Change in MDS-UPDRS Part II + III at 6 months | While not meeting the primary endpoint in the total population, subgroup analyses showed improvements in motor and cognitive functions, particularly in patients with mild dementia.[2][13][14][15][16] |
| Levodopa | Various | Improvement in UPDRS motor score | Considered the most effective symptomatic treatment for motor symptoms of PD.[17][18][19][20][21][22] |
| MAO-B Inhibitors | Various | Delay in need for Levodopa, improvement in UPDRS scores | Modest improvement in motor symptoms and can be used as monotherapy in early PD or as an adjunct to Levodopa.[23][24][25][26][27] |
Experimental Protocol: Buntanetap Phase 3 PD Study (NCT05357989)
-
Design: A randomized, double-blind, placebo-controlled study.[15]
-
Participants: Patients with early-stage Parkinson's disease.[15]
-
Intervention: Oral administration of Buntanetap (10mg or 20mg) or placebo once daily for six months, in addition to standard care.[14][15]
-
Primary Outcome Measures: Change from baseline in the Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) Parts II (Motor Experiences of Daily Living) and III (Motor Examination).
-
Exploratory Endpoints: Changes in cognitive function as measured by the Mini-Mental State Examination (MMSE).[16]
Conclusion
This compound represents a promising and differentiated approach to treating neurodegenerative diseases by targeting the upstream production of multiple neurotoxic proteins. In early to mild Alzheimer's disease, it has demonstrated a statistically significant improvement in cognitive function. For Parkinson's disease, while the primary endpoint was not met in the broader population, there are encouraging signals of efficacy in specific patient subgroups, particularly regarding cognitive function.
Compared to standard-of-care treatments, Buntanetap's oral administration and multi-target mechanism offer potential advantages. However, further long-term data from ongoing and future clinical trials are necessary to fully establish its efficacy and safety profile relative to existing therapies. The scientific community awaits the results of larger, longer-duration studies to determine the ultimate role of Buntanetap in the management of Alzheimer's and Parkinson's diseases.
References
- 1. neurologylive.com [neurologylive.com]
- 2. neurologylive.com [neurologylive.com]
- 3. Alzheimerâs & Parkinsonâs Disease Medication - Annovis Bio [annovisbio.com]
- 4. researchgate.net [researchgate.net]
- 5. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 6. trial.medpath.com [trial.medpath.com]
- 7. en.wikipedia.org [en.wikipedia.org]
- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 9. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. Annovis Announces Novel Biomarker Data in Alzheimerâs Patients Supporting Buntanetapâs Potential as a Disease-Modifying Treatment [annovisbio.com]
- 13. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 14. trial.medpath.com [trial.medpath.com]
- 15. clinicaltrialsarena.com [clinicaltrialsarena.com]
- 16. Annovis Bio Announces New Data from Phase III Parkinsonâs Study Highlighting Improvements in Unified Parkinson's Disease Rating Scale (MDS-UPDRS) and Cognition after Treatment with Buntanetap [annovisbio.com]
- 17. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 18. mdsabstracts.org [mdsabstracts.org]
- 19. neurologylive.com [neurologylive.com]
- 20. acpjournals.org [acpjournals.org]
- 21. Parkinson Disease | AAFP [aafp.org]
- 22. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 23. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 24. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 25. parkinson.org [parkinson.org]
- 26. Could MAO-B Inhibitors Slow Parkinson's Disease Progression? | Parkinson's Disease [michaeljfox.org]
- 27. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]
Reproducibility of Buntanetap Tartrate Studies: A Comparative Guide
An objective analysis of the consistency of findings for Buntanetap Tartrate (formerly ANVS-401 or posiphen) across various studies and laboratories in the context of neurodegenerative diseases.
This compound, an oral small molecule developed by Annovis Bio, is under investigation for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.[1] The drug's unique mechanism of action, which involves inhibiting the translation of multiple neurotoxic proteins, has garnered significant interest within the research community.[2][3] This guide provides a comprehensive comparison of the available data from different studies to assess the reproducibility and consistency of the findings related to Buntanetap's mechanism, safety, and efficacy.
Mechanism of Action: A Consistent Picture
Across multiple studies and publications, the proposed mechanism of action for Buntanetap remains consistent. It is described as a translational inhibitor of neurotoxic aggregating proteins.[2] The drug is believed to bind to an iron-responsive element (IRE) in the mRNA of proteins like amyloid precursor protein (APP), tau, alpha-synuclein (αSYN), and TDP-43.[4][5] This action strengthens the binding of Iron Regulatory Protein 1 (IRP1) to the IRE, which in turn prevents the mRNA from being translated into protein by the ribosome.[2][6] This ultimately leads to a reduction in the levels of these neurotoxic proteins.[3] A publication in the journal Pharmaceutics detailed that a non-biased proteomics approach and subsequent analysis in five different laboratories using multiple methodologies confirmed the downregulation of neurotoxic aggregating proteins, including huntingtin (HTT) and TDP-43, by Buntanetap.[7]
Diagram of Buntanetap's Proposed Mechanism of Action
Caption: Buntanetap's mechanism of action involves inhibiting the translation of neurotoxic proteins.
Preclinical and Clinical Studies: A Review of the Data
Buntanetap has been evaluated in a series of preclinical and clinical studies. While a direct lab-to-lab reproducibility study is not publicly available, the consistency of outcomes across these different trials provides an indirect measure of the robustness of the findings.
Table 1: Summary of Key Clinical Trial Results for this compound
| Study Phase | Trial Identifier | Patient Population | Key Findings | Citations |
| Phase 1/2 | NCT04524351 | 14 early Alzheimer's Disease (AD) & 54 early Parkinson's Disease (PD) | AD: Well-tolerated; reduced levels of beta-amyloid and tau; improved cognitive function. PD: Safe; improved speed and coordination; significant gains on the WAIS coding test at 5, 20, or 80 mg doses. | [1][8] |
| Phase 2a | NCT04524351 | 14 AD & 14 PD | AD: 4.4-point improvement (30%) on ADAS-Cog11 from baseline after 25 days. PD: Statistically significant lowering of inflammatory markers. | [9][10][11] |
| Phase 2/3 | NCT05686044 | 353 mild to moderate AD | Statistically significant improvement in ADAS-Cog 11 in mild AD patients. 30mg dose group showed a three-fold increase in responders compared to placebo. Efficacy correlated with baseline MMSE score. | [12][13] |
| Phase 3 | NCT05357989 | 450 early PD | Safe and well-tolerated. Improvements in motor and nonmotor activities (MDS-UPDRS Parts II, III, and Total scores), and cognitive function. | [14] |
Experimental Protocols:
The clinical trials for Buntanetap have followed structured, double-blind, placebo-controlled designs.
-
Phase 1/2 (NCT04524351): This study involved participants with early-stage Alzheimer's or Parkinson's disease. Patients were randomized to receive either Buntanetap (at varying doses) or a placebo once daily for 25 days. The primary endpoints focused on safety and tolerability, with secondary endpoints measuring pharmacokinetics and exploratory efficacy through biomarkers and psychometric tests.[8][15]
-
Phase 2/3 (NCT05686044): This dose-ranging study enrolled participants with mild to moderate Alzheimer's disease. Patients were randomized to receive one of three doses of Buntanetap (7.5 mg, 15 mg, or 30 mg) or a placebo once daily for 12 weeks. The primary outcomes were the Alzheimer's Disease Assessment Scale-Cognitive Subscale 11 (ADAS-Cog11) and the Alzheimer's Disease Cooperative Study-Clinician's Global Impression of Change (ADCS-CGIC).[16]
-
Phase 3 (NCT05357989): This ongoing study is evaluating the efficacy and safety of Buntanetap in participants with early Parkinson's disease over a six-month period. Primary outcome measures include the Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS).[17]
Experimental Workflow for a Typical Buntanetap Clinical Trial
Caption: A generalized workflow for Buntanetap clinical trials.
Comparison with Alternatives
A direct comparison with alternative treatments in head-to-head trials is not yet available in the public domain. However, Buntanetap's mechanism of action distinguishes it from many other therapies for neurodegenerative diseases. While many treatments, particularly for Alzheimer's disease, have focused on targeting a single neurotoxic protein (e.g., amyloid-beta), Buntanetap's approach of inhibiting the translation of multiple neurotoxic proteins is a key differentiator.[2]
Logical Relationship of Buntanetap's Approach
Caption: Buntanetap's multi-target approach versus single-target therapies.
Conclusion
While formal, independent reproducibility studies comparing Buntanetap's performance in different laboratories are not yet published, the available data from a series of clinical trials and preclinical investigations demonstrate a consistent pattern of findings. The mechanism of action has been independently verified in multiple labs, and the clinical trial results, although from studies sponsored by the developer, show a recurring theme of safety and potential efficacy in improving cognitive and motor functions in patients with Alzheimer's and Parkinson's diseases. Future independent studies and head-to-head comparisons will be crucial for definitively establishing the reproducibility and comparative effectiveness of this compound.
References
- 1. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 2. Our Science [annovisbio.com]
- 3. What is Buntanetap used for? [synapse.patsnap.com]
- 4. Annovis Announces Publication That Supports Understanding of Buntanetapâs Mechanism of Action in Humans [annovisbio.com]
- 5. google.com [google.com]
- 6. Pharmacokinetics of Novel Crystalline Buntanetap in Mice, Dogs, and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Annovis Bio Announces Publication of ANVS401 Mechanism of Action in Peer-Reviewed Pharmaceutics [annovisbio.com]
- 8. ANNOVIS BIO ANNOUNCES POSITIVE FDA FEEDBA... - Cure Parkinson's [healthunlocked.com]
- 9. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 10. Annovis Bio Announces Positive Phase 2 Data: ANVS401 Significantly Lowers Inflammatory Markers in Parkinson's Patients [annovisbio.com]
- 11. neurologylive.com [neurologylive.com]
- 12. Annovis Bio Reports Major Phase II/III Alzheimer's Trial Success [synapse.patsnap.com]
- 13. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 14. neurologylive.com [neurologylive.com]
- 15. Buntanetap, a Novel Translational Inhibitor of Multiple Neurotoxic Proteins, Proves to Be Safe and Promising in Both Alzheimer's and Parkinson's Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
Safety Operating Guide
Proper Disposal of Buntanetap Tartrate: A Guide for Laboratory Professionals
Absence of a specific Safety Data Sheet (SDS) for Buntanetap Tartrate necessitates a cautious approach to its disposal, adhering to general best practices for pharmaceutical waste management. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this investigational compound.
As this compound (also known as Posiphen or ANVS-401) is a small molecule compound under investigation, a publicly available, official Safety Data Sheet (SDS) detailing its specific disposal procedures is not currently available.[1][2][3][4][5][6][7] In the absence of this critical document, laboratory personnel must handle and dispose of this compound based on established guidelines for chemical and pharmaceutical waste, while exercising a high degree of caution.
Recommended Disposal Procedures
The following step-by-step guidance is based on general principles for the disposal of research-grade pharmaceutical compounds. These procedures should be adapted to comply with local, state, and federal regulations.
Step 1: Waste Segregation and Collection
-
Solid Waste:
-
Collect all solid this compound waste, including unused or expired pure compounds, contaminated personal protective equipment (PPE) such as gloves and lab coats, and any contaminated lab supplies (e.g., weigh boats, spatulas, wipes) in a dedicated, clearly labeled, and sealed waste container.
-
The container should be made of a material compatible with the chemical and be puncture-resistant.
-
Label the container as "Hazardous Pharmaceutical Waste" or "Chemical Waste for Incineration" and include the name "this compound."
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, such as solutions from experiments or contaminated solvents, in a separate, leak-proof, and clearly labeled container.
-
The container should specify the solvent and the approximate concentration of this compound.
-
Never dispose of liquid waste containing this compound down the drain.
-
Step 2: Waste Storage
-
Store the sealed waste containers in a designated, secure, and well-ventilated area away from incompatible materials.
-
The storage area should be clearly marked as a hazardous waste accumulation area.
Step 3: Final Disposal
-
Engage a licensed hazardous waste disposal company for the final disposal of both solid and liquid this compound waste.
-
Provide the disposal company with all available information about the compound.
-
The recommended method of disposal for most pharmaceutical compounds is high-temperature incineration by a licensed facility.
Handling and Personal Protective Equipment (PPE)
Given the lack of specific toxicity data, it is prudent to handle this compound with a high level of care.
| Protective Measure | Specification |
| Engineering Controls | Work in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling the powdered form of the compound to avoid inhalation. |
| Eye Protection | Wear chemical safety goggles or a face shield. |
| Hand Protection | Wear compatible chemical-resistant gloves (e.g., nitrile gloves). |
| Skin and Body Protection | Wear a lab coat, long pants, and closed-toe shoes. For larger quantities, consider additional protective clothing. |
Mechanism of Action: Inhibition of Neurotoxic Protein Translation
Buntanetap is a translational inhibitor of several neurotoxic proteins.[1][3][4] Its mechanism of action involves strengthening the binding of iron regulatory protein 1 (IRP1) to the iron-responsive element (IRE) on the messenger RNA (mRNA) of these proteins. This stabilization prevents the translation of the mRNA into proteins like amyloid precursor protein (APP), tau, and alpha-synuclein, which are implicated in neurodegenerative diseases.
References
- 1. Our Science [annovisbio.com]
- 2. Annovis Bio Receives Excellent Safety Rating and Positive Recommendation to Continue Phase III Trial of Buntanetap for Parkinsonâs Disease Patients from the Independent Data and Safety Monitoring Board (DSMB) [annovisbio.com]
- 3. Annovis Bioâs Buntanetap Found Safe and Effective in High-Risk Alzheimer's Patients [annovisbio.com]
- 4. Annovis Bio's Buntanetap Safe, Effective for High-Risk Alzheimer's Patients [synapse.patsnap.com]
- 5. Annovis Bio’s Buntanetap Found Safe and Effective in [globenewswire.com]
- 6. This compound by Annovis Bio for Alzheimer's Disease: Likelihood of Approval [pharmaceutical-technology.com]
- 7. Buntanetap | ALZFORUM [alzforum.org]
Essential Safety and Operational Protocols for Handling Buntanetap Tartrate
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical guidance for the handling of Buntanetap Tartrate (also known as Posiphen or ANVS-401), a small molecule inhibitor of neurotoxic protein formation.[1][2][3] Adherence to these procedures is essential to ensure personal safety and maintain a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following recommendations are based on guidelines for handling finished pharmaceutical products and general laboratory safety protocols. This compound is an active pharmacological agent, and appropriate caution should be exercised.
Potential Hazards:
-
May cause skin and eye irritation.[4]
-
May cause an allergic skin reaction.[4]
-
Suspected of damaging the unborn child.[4]
-
Avoid inhalation of dust or fumes.[4]
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side shields or goggles. | Protects against splashes and airborne particles.[4] |
| Skin Protection | Nitrile gloves. Lab coat. | Prevents direct skin contact and potential allergic reactions.[4] |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary. | Minimizes inhalation of the compound.[4] |
Safe Handling and Operational Plan
Engineering Controls:
-
Handle this compound in a chemical fume hood or a designated, well-ventilated area to minimize inhalation exposure.
Procedural Guidelines:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the workspace by covering surfaces with absorbent, disposable bench paper.
-
Weighing and Aliquoting: Conduct all weighing and aliquoting of the powdered compound within a chemical fume hood to prevent the generation of airborne dust.
-
Solution Preparation: When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.
-
Spill Management:
-
Minor Spills: For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, earth). Place the contaminated material into a sealed container for disposal.
-
Major Spills: Evacuate the area and prevent entry. Contact your institution's environmental health and safety (EHS) department for guidance on cleanup.
-
Disposal Plan
All waste materials contaminated with this compound must be treated as chemical waste.
| Waste Type | Disposal Procedure |
| Unused Compound | Dispose of in a clearly labeled, sealed container as chemical waste. Follow all local, state, and federal regulations.[4] |
| Contaminated Labware | Dispose of disposable labware (e.g., pipette tips, tubes) in a designated chemical waste container. |
| Contaminated PPE | Gloves, lab coats, and other contaminated PPE should be disposed of as chemical waste. |
| Aqueous Waste | Collect all aqueous waste containing this compound in a labeled, sealed waste container for chemical waste disposal. |
Visualizations
Experimental Workflow: Safe Handling of this compound
Caption: General workflow for the safe handling and disposal of this compound.
Signaling Pathway: Proposed Mechanism of Action of Buntanetap
Caption: Buntanetap's proposed mechanism of inhibiting neurotoxic protein formation.[2][3]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
